molecular formula C4H9NO B035406 3-Methoxyazetidine CAS No. 110925-17-2

3-Methoxyazetidine

Katalognummer: B035406
CAS-Nummer: 110925-17-2
Molekulargewicht: 87.12 g/mol
InChI-Schlüssel: AVPAYFOQPGPSCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxyazetidine is a high-value, strained heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a saturated four-membered azetidine ring functionalized with a methoxy group, a key structural motif that influences both the molecule's electronic properties and its conformational flexibility. Its primary research value lies in its application as a versatile scaffold for the synthesis of novel bioactive molecules. The azetidine ring serves as a potent bioisostere for piperidine and pyrrolidine, often conferring improved metabolic stability, enhanced solubility, and distinct spatial vectors for interaction with biological targets. Researchers utilize 3-Methoxyazetidine extensively in the design and development of small molecule inhibitors, particularly for targeting GPCRs, kinases, and various enzymes central to neurological disorders, oncology, and inflammatory diseases. The methoxy substituent can act as a hydrogen bond acceptor, modulating the compound's pharmacokinetic profile and its ability to penetrate cell membranes, including the blood-brain barrier. As a key intermediate, it enables the rapid exploration of structure-activity relationships (SAR) to optimize lead compounds for potency and selectivity. This reagent is an indispensable tool for chemists aiming to expand the three-dimensional chemical space of their compound libraries and develop the next generation of therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPAYFOQPGPSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539612
Record name 3-Methoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110925-17-2
Record name 3-Methoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyazetidine is a saturated heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered azetidine core, combined with the methoxy substituent, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The azetidine moiety can improve metabolic stability, aqueous solubility, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties of 3-Methoxyazetidine, including its synthesis, reactivity, and spectral data, to support its application in research and development.

Chemical and Physical Properties

The chemical and physical properties of 3-Methoxyazetidine and its commonly used hydrochloride salt are summarized in the tables below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

3-Methoxyazetidine
PropertyValueSource
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
IUPAC Name 3-methoxyazetidine
CAS Number 110925-17-2
Computed logP -0.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
3-Methoxyazetidine Hydrochloride
PropertyValueSource
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
IUPAC Name 3-methoxyazetidine;hydrochloride
CAS Number 148644-09-1
Appearance White solid
Boiling Point 143-149 °C
Storage Temperature 2-8 °C under inert gas

Reactivity and Stability

The reactivity of 3-Methoxyazetidine is largely dictated by the strained four-membered azetidine ring and the presence of the secondary amine. The ring strain makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than the corresponding three-membered aziridine ring.

The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-arylation. These reactions provide a convenient handle for introducing diverse substituents and building more complex molecules. The methoxy group at the 3-position is relatively stable and generally does not participate in reactions unless harsh conditions are employed.

Synthesis of 3-Methoxyazetidine

The synthesis of 3-Methoxyazetidine typically involves the O-methylation of a suitable 3-hydroxyazetidine precursor. A common and effective method is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of 3-Methoxyazetidine

This protocol is a representative method for the synthesis of 3-Methoxyazetidine from N-Boc-3-hydroxyazetidine, followed by deprotection.

Step 1: O-Methylation of N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a strong base, for example, sodium hydride (NaH, 1.2 eq), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • A methylating agent, such as methyl iodide (CH₃I, 1.5 eq), is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, N-Boc-3-methoxyazetidine, is purified by column chromatography on silica gel.

Step 2: Deprotection of N-Boc-3-methoxyazetidine

  • The purified N-Boc-3-methoxyazetidine (1.0 eq) is dissolved in a suitable solvent, such as dioxane or dichloromethane.

  • An excess of a strong acid, typically hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), is added to the solution.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure to yield the crude 3-Methoxyazetidine hydrochloride salt.

  • The crude salt can be further purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexane) to afford the pure product.

SynthesisWorkflow cluster_step1 Step 1: O-Methylation cluster_purification1 Purification cluster_step2 Step 2: Deprotection cluster_purification2 Purification start1 N-Boc-3-hydroxyazetidine step1_reagents 1. NaH, THF, 0 °C 2. CH₃I, rt start1->step1_reagents step1_product N-Boc-3-methoxyazetidine step1_reagents->step1_product purification1 Column Chromatography step1_product->purification1 step2_reagents HCl in Dioxane, rt purification1->step2_reagents step2_product 3-Methoxyazetidine HCl step2_reagents->step2_product purification2 Recrystallization step2_product->purification2 final_product Pure 3-Methoxyazetidine HCl purification2->final_product

Synthetic Workflow for 3-Methoxyazetidine HCl

Spectral Data

Spectral data is essential for the structural elucidation and purity assessment of 3-Methoxyazetidine.

  • ¹H NMR Spectrum: A proton NMR spectrum for 3-Methoxyazetidine is available. The expected signals would include a singlet for the methoxy protons, and multiplets for the methine and methylene protons of the azetidine ring. The exact chemical shifts and coupling constants would provide detailed structural information.

Biological Activity and Signaling Pathways

3-Methoxyazetidine is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules. It has been incorporated into compounds targeting a variety of biological systems. For instance, it is used in the preparation of isoxazole-thiazole derivatives that act as inverse agonists for the GABA A receptor, which are being investigated for the treatment of cognitive disorders.

There is no direct evidence in the searched literature to suggest that 3-Methoxyazetidine itself has significant biological activity or is directly involved in any specific signaling pathways. Its utility lies in its ability to confer desirable physicochemical properties to larger drug molecules.

Safety and Handling

3-Methoxyazetidine hydrochloride is classified as an irritant. The following hazard statements apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Methoxyazetidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its chemical properties, including the reactivity of the azetidine nitrogen and the influence of the methoxy group on its physicochemical profile, make it an attractive scaffold for the synthesis of novel therapeutic agents. This guide has provided a summary of its key chemical properties, a representative synthetic protocol, and safety information to aid researchers in its effective utilization. Further investigation into its spectral properties and potential biological activities could expand its applications in the future.

An In-depth Technical Guide to the Synthesis of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-methoxyazetidine hydrochloride, a valuable building block in medicinal chemistry. The document details the primary synthesis route, starting from the readily available N-Boc-3-hydroxyazetidine, and explores the synthesis of this key precursor from various starting materials. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to assist researchers in the practical application of these methods.

Introduction

3-Methoxyazetidine hydrochloride is a functionalized heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its rigid four-membered azetidine ring offers a unique conformational constraint, which can be advantageous in drug design for optimizing binding interactions with biological targets. Notably, it is used in the preparation of isoxazole-thiazole derivatives that act as GABA A receptor inverse agonists for potential treatment of cognitive disorders.[1] This guide focuses on the prevalent synthetic strategies to obtain this versatile intermediate.

Primary Synthesis Pathway: From N-Boc-3-hydroxyazetidine

The most direct and widely reported synthesis of 3-methoxyazetidine hydrochloride involves a two-step sequence starting from tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine). This pathway consists of an O-methylation of the hydroxyl group followed by the deprotection of the Boc-protecting group.

O-Methylation of N-Boc-3-hydroxyazetidine

The hydroxyl group of N-Boc-3-hydroxyazetidine is methylated to form 1-BOC-3-methoxyazetidine. A common method for this transformation is the Williamson ether synthesis, utilizing a strong base and a methylating agent.[2]

N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions to yield the desired 3-methoxyazetidine hydrochloride salt.[2]

A visual representation of this primary synthesis pathway is provided below.

G cluster_0 Primary Synthesis Pathway A N-Boc-3-hydroxyazetidine B 1-BOC-3-methoxyazetidine A->B  NaH, CH3I / THF   C 3-Methoxyazetidine hydrochloride B->C  HCl / Methanol  

Diagram 1: Primary synthesis pathway of 3-methoxyazetidine hydrochloride.
Experimental Protocol and Data

The following table summarizes the experimental conditions and quantitative data for the primary synthesis pathway.

StepReactantsReagents & SolventsTemperature (°C)Reaction TimeYield (%)Reference
O-Methylation N-Boc-3-hydroxyazetidineSodium hydride, Methyl iodide, THF0 to Room TempOvernight93[2]
N-Boc Deprotection 1-BOC-3-methoxyazetidineConcentrated HCl, Methanol2516 hours92[2]

Detailed Experimental Protocol: [2]

Step 1: Synthesis of 1-BOC-3-methoxyazetidine A solution of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester (0.8g, 4.62mmol) in THF (50mL) is added to a solution of sodium hydride (60% in mineral oil) (0.74g, 18.5mmol). The mixture is stirred at 0°C for 30 minutes, followed by the addition of methyl iodide (2.8mL, 46.2mmol). The reaction mixture is then stirred overnight at room temperature. The reaction is quenched with water (50mL) and extracted with ethyl acetate (3 x 30mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to obtain 1-BOC-3-methoxyazetidine.

Step 2: Synthesis of 3-Methoxyazetidine hydrochloride A solution of 1-BOC-3-methoxyazetidine (0.8g, 4.29mmol) in methanol (20mL) is treated with concentrated hydrochloric acid (5mL). The resulting solution is stirred at 25°C for 16 hours. The reaction mixture is concentrated under vacuum to dryness to yield the hydrochloride salt of 3-methoxyazetidine.

Synthesis of the Precursor: N-Boc-3-hydroxyazetidine

The availability of N-Boc-3-hydroxyazetidine is crucial for the primary synthesis pathway. This section outlines common methods for its preparation.

Pathway A: From 1-(Diphenylmethyl)-3-hydroxyazetidine

A widely used method involves the deprotection of 1-(diphenylmethyl)-3-hydroxyazetidine followed by the introduction of the Boc group. The diphenylmethyl (DPM) group is typically removed by catalytic hydrogenation.[3]

G cluster_1 Synthesis of N-Boc-3-hydroxyazetidine (Pathway A) D 1-(Diphenylmethyl)-3-hydroxyazetidine E 3-Hydroxyazetidine D->E  H2, Pd/C / Methanol   F N-Boc-3-hydroxyazetidine E->F  (Boc)2O  

Diagram 2: Synthesis from 1-(Diphenylmethyl)-3-hydroxyazetidine.

Experimental Protocol Outline: [3]

  • Deprotection: 1-(Diphenylmethyl)-3-hydroxyazetidine is dissolved in methanol, and a palladium-on-carbon catalyst is added. The mixture is subjected to catalytic hydrogenation at room temperature.

  • Boc Protection: After filtration of the catalyst, di-tert-butyl dicarbonate is added to the filtrate, and the mixture is stirred at room temperature to afford N-Boc-3-hydroxyazetidine.

Pathway B: From Epichlorohydrin and tert-Butylamine

An alternative, cost-effective route starts from readily available epichlorohydrin and tert-butylamine. This multi-step synthesis involves a cyclization reaction followed by further transformations.[4]

G cluster_2 Synthesis of 3-Hydroxyazetidine Precursor (Pathway B) G tert-Butylamine + Epichlorohydrin H N-tert-Butyl-3-hydroxyazetidine G->H  Isopropanol, NaHCO3 (reflux)   I N-Acetyl-3-acetoxyazetidine H->I  Acetic anhydride, ZnCl2   J 3-Hydroxyazetidine hydrochloride I->J  HCl (aq)  

Diagram 3: Synthesis from epichlorohydrin and tert-butylamine.

This pathway yields 3-hydroxyazetidine hydrochloride, which can then be protected with a Boc group to give the required starting material for the primary synthesis of 3-methoxyazetidine hydrochloride.

Experimental Protocol Outline: [4]

  • Cyclization: tert-Butylamine and epichlorohydrin are reacted in isopropanol, followed by treatment with sodium bicarbonate under reflux to yield N-tert-butyl-3-hydroxyazetidine.

  • Acetylation: The product from the previous step is reacted with acetic anhydride in the presence of zinc chloride.

  • Deacetylation and Deprotection: The resulting N-acetyl-3-acetoxyazetidine is treated with aqueous hydrochloric acid to give 3-hydroxyazetidine hydrochloride.

Alternative Methodologies

For researchers seeking alternative conditions, various methods for N-Boc deprotection have been reported in the literature. These can be particularly useful if the substrate is sensitive to strong acids.

Table of Alternative N-Boc Deprotection Methods:

Reagent/ConditionSolventTemperatureReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp[5]
Oxalyl chlorideMethanolRoom Temp[6]
Choline chloride/p-toluenesulfonic acid (DES)NeatRoom Temp[7]
WaterWaterReflux[8][9]

These alternative methods offer a range of conditions from acidic to neutral and may provide advantages in terms of selectivity and milder reaction conditions.

Conclusion

The synthesis of 3-methoxyazetidine hydrochloride is most commonly and efficiently achieved through a two-step process involving O-methylation of N-Boc-3-hydroxyazetidine and subsequent N-Boc deprotection. The key precursor, N-Boc-3-hydroxyazetidine, can be synthesized from different starting materials, offering flexibility in the overall synthetic strategy. This guide provides the necessary details for researchers and drug development professionals to select and implement the most suitable pathway for their specific needs, contributing to the advancement of pharmaceutical research and development.

References

Spectroscopic Analysis of 3-Methoxyazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methoxyazetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of established analytical methodologies and predicted spectroscopic data based on analogous structures and established principles of NMR, IR, and MS spectroscopy. This information serves as a valuable reference for the characterization and quality control of 3-Methoxyazetidine in a research and development setting.

Molecular Structure and Properties

  • Molecular Formula: C₄H₉NO

  • Molecular Weight: 87.12 g/mol [1]

  • Exact Mass: 87.068413911 Da

  • CAS Number: 110925-17-2

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Methoxyazetidine. This data is derived from the analysis of structurally similar azetidine derivatives and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.9 - 4.1Quintet~6.0H-3
~3.6 - 3.8Triplet~7.5H-2 (2H), H-4 (2H)
~3.3Singlet--OCH₃ (3H)
~2.0 - 2.5Broad Singlet--NH (1H)
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~70 - 75C-3
~55 - 60-OCH₃
~50 - 55C-2, C-4
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3350 - 3300Medium, BroadN-H Stretch
~2950 - 2850MediumC-H Stretch (Aliphatic)
~1150 - 1080StrongC-O Stretch (Ether)
~1350 - 1250MediumC-N Stretch (Aliphatic Amine)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative Intensity (%)Assignment (Proposed Fragment)
87High[M]⁺ (Molecular Ion)
86Moderate[M-H]⁺
72Moderate[M-CH₃]⁺
58High[M-C₂H₃O]⁺ or [M-CHO-CH₃]⁺
56Moderate[M-OCH₃]⁺
44High[C₂H₄N]⁺

Disclaimer: The quantitative data presented in Tables 1-4 are predicted values based on the analysis of similar compounds and have not been experimentally verified from publicly available sources for 3-Methoxyazetidine. These values should be used as a guide for spectral interpretation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are general and can be adapted for the specific instrumentation available in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxyazetidine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data, and a sufficient number of scans for adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a drop of neat 3-Methoxyazetidine between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin liquid film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and providing structural information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues to the molecule's structure.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 3-Methoxyazetidine Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of 3-Methoxyazetidine.

Structure and NMR Atom Numbering

Caption: Structure of 3-Methoxyazetidine with atom numbering for NMR assignment.

Proposed Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₄H₉NO]⁺ m/z = 87 F1 [C₄H₈NO]⁺ m/z = 86 M->F1 -H• F2 [C₃H₆NO]⁺ m/z = 72 M->F2 -CH₃• F3 [C₃H₇N]⁺ m/z = 57 M->F3 -OCH₃• F4 [C₂H₄N]⁺ m/z = 44 F3->F4 -CH•

Caption: A plausible fragmentation pathway for 3-Methoxyazetidine in EI-MS.

References

An In-depth Technical Guide to 3-Methoxyazetidine: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyazetidine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid four-membered ring structure, combined with the presence of a methoxy group, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methoxyazetidine and its hydrochloride salt. It also details a plausible synthetic route based on related compounds and explores its role as a key intermediate in the development of Gamma-aminobutyric acid (GABA) A receptor inverse agonists, highlighting its potential in the treatment of cognitive disorders.

Physical and Chemical Properties

Physical Properties

Quantitative data for 3-Methoxyazetidine and its hydrochloride salt are summarized in the tables below. It is important to note that much of the available data pertains to the hydrochloride salt, which is a stable, solid form suitable for storage and handling.

Table 1: Physical Properties of 3-Methoxyazetidine

PropertyValueSource
Molecular Formula C₄H₉NOPubChem[1]
Molecular Weight 87.12 g/mol PubChem[1]
Physical Form Not specified (likely a liquid)-
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Density Not experimentally determined-
pKa Not experimentally determined-
Solubility Not experimentally determined-

Table 2: Physical Properties of 3-Methoxyazetidine Hydrochloride

PropertyValueSource
Molecular Formula C₄H₁₀ClNOPubChem[2]
Molecular Weight 123.58 g/mol PubChem[2]
Physical Form SolidSigma-Aldrich[3]
Boiling Point 143-149 °CChemicalBook[1]
Melting Point Not experimentally determined-
Solubility Soluble in water, DMSO, methanol (inferred from related compounds)ChemicalBook[2]
Storage Temperature 2-8 °C, under inert atmosphereSigma-Aldrich[4]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Methoxyazetidine.

1.2.1. ¹H NMR Spectroscopy

A proton NMR spectrum for 3-Methoxyazetidine is available, providing key insights into its molecular structure. The spectrum would be expected to show signals corresponding to the methoxy protons, the azetidine ring protons, and the amine proton.

1.2.2. Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for 3-Methoxyazetidine is not available, the expected characteristic absorption bands would include:

  • N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch (sp³): Peaks in the region of 2850-3000 cm⁻¹.

  • C-O stretch (ether): A strong absorption in the region of 1050-1150 cm⁻¹.

  • N-H bend: A peak around 1590-1650 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Synthesis and Reactivity

3-Methoxyazetidine is typically synthesized from readily available precursors. While a specific, detailed experimental protocol for its synthesis is not widely published, a plausible and commonly employed method would involve the O-methylation of a protected 3-hydroxyazetidine derivative, followed by deprotection.

Proposed Synthetic Pathway

A logical synthetic approach to 3-Methoxyazetidine hydrochloride is outlined below. This pathway utilizes the commercially available 3-hydroxyazetidine as a starting material.

G Proposed Synthesis of 3-Methoxyazetidine HCl cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B (Boc)₂O, Base C N-Boc-3-methoxyazetidine B->C NaH, CH₃I D 3-Methoxyazetidine HCl C->D HCl in Dioxane

Caption: Synthetic pathway for 3-Methoxyazetidine HCl.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on standard organic synthesis techniques for similar compounds.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) and a suitable base such as triethylamine (2.2 equivalents) in a solvent like dichloromethane, di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Step 2: Synthesis of N-Boc-3-methoxyazetidine To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, sodium hydride (NaH) (1.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (CH₃I) (1.5 equivalents). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give N-Boc-3-methoxyazetidine.

Step 3: Synthesis of 3-Methoxyazetidine Hydrochloride N-Boc-3-methoxyazetidine (1 equivalent) is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M). The mixture is stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed with a non-polar solvent such as diethyl ether, and dried under vacuum to afford 3-Methoxyazetidine hydrochloride as a solid.

Reactivity

The reactivity of 3-Methoxyazetidine is characterized by the nucleophilicity of the secondary amine and the potential for ring-opening reactions under certain conditions. The nitrogen atom can readily participate in N-alkylation, N-acylation, and N-arylation reactions, making it a versatile scaffold for building more complex molecules. The strained four-membered ring can be susceptible to cleavage by strong nucleophiles or under harsh acidic or basic conditions.

Biological Relevance and Applications

3-Methoxyazetidine hydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system.[5]

Role in the Development of GABA A Receptor Inverse Agonists

One of the most significant applications of 3-Methoxyazetidine is in the preparation of isoxazole-thiazole derivatives that act as inverse agonists of the GABA A receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its receptor, the GABA A receptor, is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Inverse agonists of the GABA A receptor bind to the benzodiazepine site on the receptor and have the opposite effect of agonists like benzodiazepines.[6] Instead of enhancing the inhibitory effect of GABA, they reduce the constitutive activity of the receptor, leading to a decrease in chloride ion influx and, consequently, an increase in neuronal excitability.[6][7] This modulation of GABAergic neurotransmission has been investigated for its potential to treat cognitive disorders.

G Mechanism of GABA A Receptor Inverse Agonism cluster_0 GABAergic Synapse cluster_1 Modulation by Inverse Agonist GABA GABA GABA_R GABA A Receptor GABA->GABA_R Binds to Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Cl_channel->Neuron Cl⁻ Influx Inv_Agonist 3-Methoxyazetidine Derivative (Inverse Agonist) BZD_site Benzodiazepine Site Inv_Agonist->BZD_site Binds to GABA_R2 GABA A Receptor BZD_site->GABA_R2 Modulates Cl_channel2 Chloride Channel (Reduced Opening) GABA_R2->Cl_channel2 Reduces activity of Depolarization Disinhibition/ Increased Excitability Cl_channel2->Depolarization

References

An In-depth Technical Guide to the Structure and Conformation of 3-Methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of 3-methoxyazetidine, a valuable heterocyclic building block in medicinal chemistry. The document details its synthesis, explores its conformational landscape through theoretical data, and outlines experimental protocols for its analysis. Furthermore, it contextualizes its application in drug discovery with a focus on its role as a precursor to modulators of key signaling pathways.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their strained ring system imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. The 3-substituted azetidines, in particular, serve as important scaffolds and bioisosteres. 3-Methoxyazetidine offers a unique combination of a rigid core with a methoxy group that can influence physicochemical properties such as solubility and lipophilicity, and can also act as a hydrogen bond acceptor. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is crucial for its effective application in the design of novel therapeutics.

Synthesis of 3-Methoxyazetidine

The synthesis of 3-methoxyazetidine is typically achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the initial synthesis of a protected 3-hydroxyazetidine, followed by methylation of the hydroxyl group and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of N-tert-butyl-3-hydroxyazetidine

This procedure is adapted from established methods for the synthesis of 3-hydroxyazetidine precursors.

  • Reaction: To a 1.0 L three-necked round-bottom flask, under a nitrogen atmosphere, add tert-butylamine (100.0 g, 1.37 mol) and isopropanol (500.0 mL).

  • Stir the mixture at room temperature and add epichlorohydrin (115.0 g, 1.24 mol) dropwise.

  • Continue stirring at room temperature for 24-48 hours.

  • Add sodium bicarbonate (315.2 g, 3.75 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-6 hours.

  • Cool the reaction to room temperature and filter off the solids.

  • Remove the solvent from the filtrate under reduced pressure to yield N-tert-butyl-3-hydroxyazetidine.

Step 2: N-Protection of 3-hydroxyazetidine with a Boc group

For subsequent reactions, the secondary amine of the azetidine ring is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group. This involves de-tert-butylation followed by Boc protection. A more direct route starts with a different primary amine in Step 1, followed by deprotection and subsequent Boc protection. For the purpose of this guide, we will proceed from a commercially available or previously synthesized N-Boc-3-hydroxyazetidine.

Step 3: Methylation of N-Boc-3-hydroxyazetidine

  • Reaction: To a solution of N-Boc-3-hydroxyazetidine (2.5 g, 14.4 mmol) in anhydrous dimethylformamide (125 mL) under a nitrogen atmosphere and cooled in an ice bath, add sodium hydride (60% dispersion in mineral oil, 0.64 g, 15.9 mmol) portionwise.

  • Stir the mixture in the ice bath for 10 minutes, then at room temperature for 30 minutes.

  • Cool the mixture again in an ice bath and add iodomethane (1.79 mL, 28.8 mmol) dropwise.

  • Stir in the ice bath for 10 minutes, then at room temperature for 1 hour.

  • Work-up: Quench the reaction by the slow addition of a 10% aqueous acetic acid solution in an ice bath and stir for 30 minutes.

  • Partition the mixture between ethyl acetate and a 10% aqueous sodium chloride solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford N-Boc-3-methoxyazetidine.

Step 4: Deprotection of N-Boc-3-methoxyazetidine

  • Reaction: Dissolve N-Boc-3-methoxyazetidine in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Remove the solvent and excess acid under reduced pressure.

  • The resulting salt (e.g., 3-methoxyazetidine hydrochloride) can be used directly or neutralized with a base to obtain the free amine.

Experimental Workflow for the Synthesis of 3-Methoxyazetidine

G cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2 & 3: Protection & Methylation cluster_2 Step 4: Deprotection A tert-Butylamine + Epichlorohydrin B N-tert-butyl-3-hydroxyazetidine A->B Cyclization C N-Boc-3-hydroxyazetidine B->C Deprotection/ Boc Protection D N-Boc-3-methoxyazetidine C->D NaH, CH3I E 3-Methoxyazetidine D->E TFA or HCl

Caption: Synthetic pathway to 3-methoxyazetidine.

Structure and Conformation

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of substituents are key determinants of the molecule's overall shape and biological activity.

Conformational States

The azetidine ring can be described by a puckering amplitude (q) and a phase angle (φ). For monosubstituted azetidines, two primary puckered conformations are possible, often designated as axial and equatorial, referring to the orientation of the substituent relative to the approximate plane of the ring. These conformers are in equilibrium, and their relative populations are determined by the energetic favorability of each state.

For 3-methoxyazetidine, the key conformational equilibrium is between the conformer with the methoxy group in an axial-like position and the one with it in an equatorial-like position. The puckering of the ring is influenced by the electrostatic interaction between the lone pair on the nitrogen and the C-O bond dipole of the methoxy group.

Quantitative Conformational Data (Theoretical)
ParameterAxial Conformer (Predicted)Equatorial Conformer (Predicted)
Puckering Angle (C2-N1-C4) ~150°~150°
Puckering Amplitude (q) ~0.2 Å~0.2 Å
Dihedral Angle (H-N1-C2-H) ~30°~30°
Dihedral Angle (C2-C3-C4-N1) ~25°~25°
Relative Energy (kcal/mol) +0.5 - 1.50 (most stable)

Note: These values are estimations based on computational studies of related 3-substituted azetidines and serve as a predictive model. The equatorial conformer is generally predicted to be more stable for steric reasons.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational preferences of molecules in solution.

NMR-Based Conformational Analysis

Objective: To determine the dominant conformation and, if possible, quantify the equilibrium between axial and equatorial conformers of 3-methoxyazetidine.

Methodology:

  • Sample Preparation: Prepare a solution of 3-methoxyazetidine (or its hydrochloride salt) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the coupling constants (³J) between vicinal protons on the azetidine ring. The magnitude of these coupling constants is related to the dihedral angles between the protons via the Karplus equation, which in turn provides information about the ring pucker.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (2D NOESY or ROESY):

    • Acquire a 2D NOESY or ROESY spectrum.

    • Look for through-space correlations between the methoxy protons and the protons on the azetidine ring.

    • The presence of a strong NOE between the methoxy protons and the axial protons at C2 and C4 would suggest a preference for the equatorial conformation of the methoxy group. Conversely, NOEs to the equatorial protons would indicate an axial preference.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -50 °C to 50 °C).

    • Changes in the chemical shifts and coupling constants with temperature can indicate a shift in the conformational equilibrium.

    • If separate signals for the two conformers can be observed at low temperatures (slow exchange regime), integration of these signals can provide the relative populations and the Gibbs free energy difference (ΔG) between the conformers.

Logical Workflow for Conformational Analysis

G A 3-Methoxyazetidine Sample B 1H NMR A->B C 2D NOESY/ROESY A->C D Variable Temperature NMR A->D E Coupling Constant Analysis B->E F NOE Correlation Analysis C->F G Thermodynamic Parameters D->G H Conformational Model E->H F->H G->H G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Reduces GABA efficacy Membrane Neuronal Membrane (Hyperpolarized) Cl_channel->Membrane Decreased Cl- influx Cognition Enhanced Cognition Membrane->Cognition Leads to Depolarization/ Increased Excitability Derivative 3-Methoxyazetidine Derivative (Inverse Agonist) Derivative->GABA_R Binds

The Azetidine Ring of 3-Methoxyazetidine: A Hub of Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring, particularly when substituted, represents a critical scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for optimizing the pharmacological properties of drug candidates. This technical guide focuses on the reactivity of the azetidine ring in a key building block, 3-methoxyazetidine, providing a comprehensive overview of its synthesis and functionalization for applications in drug development.

Synthesis of N-Boc-3-Methoxyazetidine: A Versatile Starting Material

The most common precursor for the diverse functionalization of 3-methoxyazetidine is its N-Boc protected form, tert-butyl 3-methoxyazetidine-1-carboxylate. This intermediate is typically synthesized from the commercially available N-Boc-3-hydroxyazetidine.

A widely adopted and efficient method for this transformation is O-methylation using a strong base and a methylating agent.

Experimental Protocol: Synthesis of tert-Butyl 3-Methoxyazetidine-1-carboxylate

Reaction Scheme:

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2-1.5 eq) is added portion-wise.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.5-2.0 eq) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 3-methoxyazetidine-1-carboxylate.

Quantitative Data:

Starting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
N-Boc-3-hydroxyazetidineNaH, MeIDMF30 to RT~85-95Adapted from general methylation procedures

Reactivity of the Azetidine Nitrogen: N-Functionalization

The nitrogen atom of the azetidine ring in 3-methoxyazetidine hydrochloride is a key site for introducing molecular diversity. N-alkylation and N-acylation are fundamental transformations that allow for the attachment of a wide range of substituents.

N-Alkylation

N-alkylation of 3-methoxyazetidine hydrochloride can be achieved through various methods, including reductive amination and direct alkylation with alkyl halides.

Reaction Scheme:

Materials:

  • 3-Methoxyazetidine hydrochloride

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a suspension of 3-methoxyazetidine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in DCM or DCE (0.1-0.2 M) is added a base such as triethylamine (1.1-1.5 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise.

  • The reaction is stirred at room temperature for 4-16 hours until completion.

  • The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography.

Reaction Scheme:

Materials:

  • 3-Methoxyazetidine hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • A suitable solvent (e.g., Acetonitrile (MeCN), DMF, or Tetrahydrofuran (THF))

Procedure:

  • To a mixture of 3-methoxyazetidine hydrochloride (1.0 eq) and the alkyl halide (1.0-1.2 eq) in the chosen solvent (0.1-0.5 M) is added the base (2.0-3.0 eq).

  • The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., EtOAc).

  • The organic layer is washed with brine, dried, and concentrated.

  • The product is purified by chromatography.

Quantitative Data for N-Alkylation (Representative Examples):

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Benzaldehyde (Reductive Amination)Et₃NDCERT75-90
Benzyl bromideK₂CO₃MeCN6080-95
Ethyl iodideCs₂CO₃DMFRT70-85
N-Acylation

N-acylation provides access to amide derivatives, which are prevalent in pharmaceuticals. This can be readily achieved using acyl chlorides or anhydrides in the presence of a base.

Reaction Scheme:

Materials:

  • 3-Methoxyazetidine hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • A suitable base (e.g., Et₃N, pyridine, or DIPEA)

  • Anhydrous DCM or THF

Procedure:

  • To a solution of 3-methoxyazetidine hydrochloride (1.0 eq) and a base (2.0-2.5 eq) in anhydrous DCM at 0 °C is added the acyl chloride (1.0-1.1 eq) dropwise.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • The reaction is quenched with water.

  • The organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried, and concentrated.

  • Purification is performed by flash chromatography.

Quantitative Data for N-Acylation (Representative Examples):

Acylating AgentBaseSolventTemperature (°C)Yield (%)
Benzoyl chlorideEt₃NDCM0 to RT85-98
Acetyl chloridePyridineDCM0 to RT90-99
Acetic anhydrideEt₃NDCMRT80-95
N-Sulfonylation

The synthesis of N-sulfonylated azetidines introduces a key pharmacophore. This is typically accomplished by reacting the free base of 3-methoxyazetidine with a sulfonyl chloride.

Reaction Scheme:

Materials:

  • 3-Methoxyazetidine (free base, generated from the hydrochloride salt)

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • A suitable base (e.g., Et₃N or pyridine)

  • Anhydrous DCM

Procedure:

  • To a solution of 3-methoxyazetidine (1.0 eq) and a base (1.2-1.5 eq) in anhydrous DCM at 0 °C, the sulfonyl chloride (1.0-1.1 eq) is added.

  • The reaction is stirred at room temperature for 2-16 hours.

  • The mixture is diluted with DCM and washed with saturated NaHCO₃ solution and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.[1]

Quantitative Data for N-Sulfonylation (Representative Examples):

Sulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)Reference
Benzenesulfonyl chlorideEt₃NDCMRT80-95[1]
Methanesulfonyl chloridePyridineDCMRT85-98[1]

Reactivity of the Azetidine Ring: Ring-Opening Reactions

The inherent strain of the azetidine ring (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic ring-opening reactions, providing access to functionalized acyclic amines. This reactivity is typically enhanced by activation of the azetidine nitrogen.

Nucleophilic Ring-Opening of N-Activated Azetidines

Activation of the azetidine nitrogen, for example, through the formation of an azetidinium ion, facilitates ring-opening by a variety of nucleophiles. The regioselectivity of the attack (at C2 or C4) is influenced by steric and electronic factors of both the azetidine and the incoming nucleophile.

While specific data for 3-methoxyazetidine is limited, the ring-opening of related 3-hydroxyazetidines provides a valuable precedent.[2]

Reaction Scheme (Illustrative for 3-hydroxyazetidine):

Procedure (General):

  • A solution of the N-protected 3-substituted azetidine and a nucleophile (e.g., a phenol) in a high-boiling solvent (e.g., xylene) is treated with a Lewis acid (e.g., AlCl₃, ZnCl₂).

  • The mixture is heated to reflux for several hours.

  • After cooling, the reaction is worked up by quenching with a basic solution and extracting with an organic solvent.

  • The product is purified by chromatography.

Note: The methoxy group at the C3 position of 3-methoxyazetidine would likely influence the regioselectivity of the ring-opening compared to a hydroxyl group.

Reactivity of the Azetidine Ring: C-H Functionalization

Direct functionalization of the C-H bonds of the azetidine ring is a powerful strategy for late-stage modification of complex molecules. While challenging due to the relative inertness of these bonds, metal-catalyzed methods have emerged for the α-arylation of N-Boc protected azacycles.

Palladium-Catalyzed α-Arylation of N-Boc-Azetidines

This methodology, primarily developed for pyrrolidines, can be conceptually extended to N-Boc-azetidines. The reaction typically involves a directed lithiation followed by a Negishi cross-coupling.[3]

G cluster_0 Directed Lithiation cluster_1 Transmetalation cluster_2 Negishi Cross-Coupling start N-Boc-3-methoxyazetidine lithiation s-BuLi / (-)-sparteine -78 °C start->lithiation lithiated α-Lithiated azetidine lithiation->lithiated transmetalation ZnCl₂ lithiated->transmetalation organozinc Organozinc intermediate transmetalation->organozinc coupling Ar-Br, Pd(OAc)₂, P(t-Bu)₃·HBF₄ organozinc->coupling product α-Aryl-N-Boc-3-methoxyazetidine coupling->product

Caption: Logical workflow for the α-arylation of N-Boc-3-methoxyazetidine.

Spectroscopic Characterization

The structural elucidation of 3-methoxyazetidine derivatives relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR.

Representative ¹H NMR Data for N-Benzoyl-3-methoxyazetidine:

  • δ (ppm): 7.4-7.8 (m, 5H, Ar-H), 4.5-4.7 (m, 2H, azetidine-CH₂), 4.2-4.4 (m, 2H, azetidine-CH₂), 4.0-4.2 (m, 1H, azetidine-CH), 3.3 (s, 3H, -OCH₃).

Representative ¹³C NMR Data for N-Benzoyl-3-methoxyazetidine:

  • δ (ppm): 168-170 (C=O), 128-135 (Ar-C), 70-75 (azetidine-C-OMe), 55-60 (-OCH₃), 50-55 (azetidine-CH₂).

Conclusion

3-Methoxyazetidine is a versatile building block in drug discovery, offering multiple avenues for chemical modification. The azetidine nitrogen provides a readily functionalizable handle for introducing a wide array of substituents through N-alkylation, N-acylation, and N-sulfonylation. Furthermore, the strained four-membered ring can undergo ring-opening reactions to yield functionalized acyclic amines, and the C-H bonds of the ring present opportunities for late-stage functionalization. The experimental protocols and data presented in this guide provide a solid foundation for the strategic utilization of 3-methoxyazetidine in the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of this valuable scaffold is poised to unlock new chemical space and accelerate the development of next-generation pharmaceuticals.

Signaling Pathways and Experimental Workflows

experimental_workflows cluster_synthesis Synthesis of Key Intermediate cluster_functionalization N-Functionalization Pathways cluster_ring_reactions Ring Reactivity start N-Boc-3-hydroxyazetidine methylation O-Methylation (NaH, MeI) start->methylation intermediate N-Boc-3-methoxyazetidine methylation->intermediate deprotection Deprotection (TFA or HCl) intermediate->deprotection ring_opening Ring-Opening (Nucleophiles) intermediate->ring_opening ch_functionalization C-H Functionalization (e.g., Arylation) intermediate->ch_functionalization free_amine 3-Methoxyazetidine Hydrochloride deprotection->free_amine alkylation N-Alkylation free_amine->alkylation acylation N-Acylation free_amine->acylation sulfonylation N-Sulfonylation free_amine->sulfonylation

Caption: Overview of synthetic and functionalization pathways for 3-methoxyazetidine.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of 3-Methoxyazetidine hydrochloride. Publicly available quantitative data for this specific compound is limited. Therefore, this guide presents established, state-of-the-art methodologies and data presentation templates that can be applied to generate the necessary data for research and drug development.

Introduction to 3-Methoxyazetidine Hydrochloride

3-Methoxyazetidine hydrochloride is a heterocyclic organic compound featuring a strained four-membered azetidine ring substituted with a methoxy group.[1] It serves as a valuable building block in medicinal chemistry for synthesizing a variety of biologically active molecules.[2] The hydrochloride salt form is often utilized to improve properties such as solubility and handling convenience. Understanding the solubility and stability of this compound is critical for its effective use in drug discovery and development, impacting formulation, storage, and biological activity.

This guide details the standard experimental protocols for determining the solubility and stability profile of 3-Methoxyazetidine hydrochloride and provides templates for the systematic presentation of the resulting data.

Table 1: Chemical and Physical Properties of 3-Methoxyazetidine Hydrochloride

PropertyValueReference
CAS Number 148644-09-1[1]
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol [1]
Appearance White solid[3]
IUPAC Name 3-methoxyazetidine;hydrochloride[1]
SMILES COC1CNC1.Cl[1]
InChIKey KSXGQRBTBLQJEF-UHFFFAOYSA-N[1]
Storage Conditions 2-8°C under inert gas (Nitrogen or Argon)[3]

Solubility Profile Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The shake-flask method is the gold standard for determining equilibrium solubility.[4][5]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the solubility of 3-Methoxyazetidine hydrochloride in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of 3-Methoxyazetidine hydrochloride at controlled temperature and pH.

Materials:

  • 3-Methoxyazetidine hydrochloride

  • Volumetric flasks, vials with screw caps

  • Orbital shaker with temperature control

  • pH meter

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)

  • Organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile)

Procedure:

  • Preparation of Media: Prepare the desired buffer solutions and ensure their pH is accurately adjusted.

  • Sample Preparation: Add an excess amount of 3-Methoxyazetidine hydrochloride to a series of vials containing a known volume of each solvent or buffer solution. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[5]

  • Sampling: Allow the mixtures to equilibrate for a sufficient period (e.g., 24 to 48 hours). To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Phase Separation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of 3-Methoxyazetidine hydrochloride using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL. For buffered solutions, measure the final pH of the saturated solution. Perform each experiment in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_media Prepare Solvents & Buffers add_solid Add Excess Compound to Vials prep_media->add_solid shake Agitate at Constant Temperature (e.g., 24-48h) add_solid->shake filter Filter Supernatant shake->filter dilute Dilute Sample filter->dilute hplc Quantify by HPLC dilute->hplc result Determine Solubility hplc->result

Caption: Workflow for Solubility Determination.

Data Presentation: Solubility Data Template

The results from the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 2: Template for Solubility Data of 3-Methoxyazetidine Hydrochloride

Solvent/BufferpH (Initial)pH (Final)Temperature (°C)Solubility (mg/mL) ± SD
Water~7.025
0.1 M HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
MethanolN/AN/A25
EthanolN/AN/A25
DMSON/AN/A25

Stability Profile and Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6][7] These studies are performed under conditions more severe than accelerated stability testing and are a key component of regulatory submissions.[8][9]

Experimental Protocol: Forced Degradation Studies

This protocol describes the conditions for subjecting 3-Methoxyazetidine hydrochloride to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active ingredient.[6][8]

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 3-Methoxyazetidine hydrochloride

  • HCl and NaOH solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide solution (e.g., 3% H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber with controlled light (UV and visible) and temperature

  • Validated stability-indicating HPLC method (capable of separating the parent compound from all degradation products)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Methoxyazetidine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid and Base Hydrolysis:

    • Mix the stock solution with an equal volume of HCl or NaOH solution to achieve the desired normality (e.g., 0.1 M).

    • Store the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[8]

    • At specified time points, withdraw samples, neutralize them (base for acid hydrolysis, acid for base hydrolysis), and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of H₂O₂ (e.g., 3%).

    • Store the sample at room temperature, protected from light, for a defined period.

    • Analyze samples at specified time points by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 80°C).

    • Expose a solution of the compound to the same thermal stress.

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source in a photostability chamber, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze samples after exposure.

  • Analysis: For all stress conditions, analyze the samples using a validated stability-indicating HPLC method. Quantify the parent compound and detect any degradation products. Perform mass balance calculations to account for all components.

G cluster_stress Forced Degradation Conditions cluster_results Outcomes start 3-Methoxyazetidine HCl (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Analytical Method analysis->method stability Determine Intrinsic Stability analysis->stability

Caption: Forced Degradation Workflow.

Data Presentation: Stability Data Template

Summarize the findings from the forced degradation studies in a structured table.

Table 3: Template for Forced Degradation Study of 3-Methoxyazetidine Hydrochloride

Stress ConditionParametersDuration% Assay of Parent% DegradationNo. of Degradants
Control Solution at RT7 days
Acid Hydrolysis 0.1 M HCl24 h
60°C
Base Hydrolysis 0.1 M NaOH8 h
60°C
Oxidation 3% H₂O₂24 h
Room Temp
Thermal (Solid) 80°C48 h
Thermal (Solution) 80°C48 h
Photolytic (Solid) ICH Q1B-
Photolytic (Solution) ICH Q1B-
Potential Degradation Pathways

Based on the chemical structure of 3-Methoxyazetidine hydrochloride, two primary degradation pathways can be anticipated:

  • Hydrolysis of the Ether Linkage: The methoxy group is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of 3-hydroxyazetidine and methanol.[10]

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and can undergo ring-opening reactions, especially under acidic or nucleophilic conditions, leading to various linear amine derivatives.[11]

G cluster_pathways Potential Degradation Pathways cluster_products Degradation Products parent 3-Methoxyazetidine hydrolysis Ether Hydrolysis (Acid-catalyzed) parent->hydrolysis H+ / H2O ring_opening Azetidine Ring Opening (Acid or Nucleophile) parent->ring_opening H+ or Nu- prod1 3-Hydroxyazetidine hydrolysis->prod1 prod2 Linear Amine Derivatives ring_opening->prod2

Caption: Potential Degradation Pathways.

Conclusion

The solubility and stability of 3-Methoxyazetidine hydrochloride are fundamental properties that must be thoroughly characterized to support its application in pharmaceutical research and development. While specific data for this compound is not extensively published, the application of standardized methodologies, such as the shake-flask method for solubility and comprehensive forced degradation studies, will provide the necessary insights. The protocols and data presentation formats outlined in this guide offer a robust framework for scientists to generate high-quality, reproducible data, thereby enabling informed decisions in the development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-methoxyazetidine, a valuable building block in medicinal chemistry. The following sections detail the key starting materials, experimental protocols, and logical workflows for the synthesis of this important heterocyclic compound.

Core Synthetic Pathways

The synthesis of 3-methoxyazetidine predominantly commences from readily available starting materials, primarily proceeding through the key intermediate, 3-hydroxyazetidine. Two well-established routes are presented here:

  • Route 1: Synthesis via N-Benzyl-3-hydroxyazetidine. This pathway involves the initial formation of the azetidine ring using benzylamine as a protecting and directing group, followed by functional group manipulations to introduce the methoxy group.

  • Route 2: Synthesis via N-tert-Butyl-3-hydroxyazetidine. This alternative approach utilizes the tert-butyl group for the initial ring construction, leading to 3-hydroxyazetidine hydrochloride, which is then further functionalized.

Route 1: Synthesis via N-Benzyl-3-hydroxyazetidine

This synthetic approach leverages the robust and easily cleavable benzyl protecting group to facilitate the construction and subsequent modification of the azetidine ring.

Logical Workflow for Route 1

G A Epichlorohydrin + Benzylamine B N-Benzyl-3-hydroxyazetidine A->B Cyclization C Azetidin-3-ol B->C N-Debenzylation D N-Boc-3-hydroxyazetidine C->D N-Boc Protection E N-Boc-3-methoxyazetidine D->E O-Methylation F 3-Methoxyazetidine Hydrochloride E->F Boc Deprotection (Acidic Conditions)

Caption: Synthetic pathway for 3-methoxyazetidine starting from epichlorohydrin and benzylamine.

Experimental Protocols for Route 1

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This step involves the reaction of benzylamine with epichlorohydrin to form an intermediate which then undergoes cyclization to yield 1-benzyl-3-hydroxyazetidine.[1]

  • Reaction Setup: In a reaction vessel, dissolve benzylamine in 15 times its mass of water. Cool the solution to 0-5 °C.[1]

  • Reagent Addition: Slowly add 1.3 equivalents of epichlorohydrin to the cooled reaction mixture, maintaining the temperature between 0-5 °C.[1]

  • Reaction: Stir the mixture at 0-5 °C for 12 hours.[1]

  • Work-up: After the reaction is complete, filter the mixture and wash the filter cake twice with water and once with an organic solvent mixture (e.g., ethyl acetate and petroleum ether).[1] The intermediate is then dissolved in acetonitrile, and sodium carbonate (1.5 equivalents) is added. The mixture is heated to reflux for 12 hours.[1] After cooling and filtration, the solvent is evaporated, and the product is precipitated with petroleum ether to give 1-benzyl-3-hydroxyazetidine.[1]

Step 2: Synthesis of Azetidin-3-ol (via N-Debenzylation)

The benzyl group is removed via catalytic hydrogenation.

  • Reaction Setup: Dissolve 1-benzyl-3-hydroxyazetidine in methanol. Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Reaction: The mixture is subjected to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) and stirred at room temperature. The reaction progress is monitored by techniques like TLC or LC-MS.[2]

  • Work-up: Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield azetidin-3-ol.

Step 3: Synthesis of N-Boc-3-hydroxyazetidine

The unprotected azetidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent methylation step.

  • Reaction Setup: Dissolve azetidin-3-ol in a suitable solvent like methanol.[3]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution.[3]

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.[3]

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[3]

Step 4: Synthesis of N-Boc-3-methoxyazetidine (O-Methylation)

The hydroxyl group of N-Boc-3-hydroxyazetidine is methylated in a Williamson ether synthesis.[3]

  • Reaction Setup: To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (1 equivalent) in dimethylformamide (DMF), add sodium hydride (55% oil dispersion) at 0 °C.[3]

  • Reaction: Stir the mixture for 10 minutes at 0 °C and then for 30 minutes at room temperature. Subsequently, cool the mixture back to 0 °C and add iodomethane (2 equivalents). Stir for 10 minutes at 0 °C and then for 1 hour at room temperature.[3]

  • Work-up: Quench the reaction by adding 10% aqueous acetic acid at 0 °C and stir for 30 minutes. The mixture is then partitioned between ethyl acetate and 10% aqueous sodium chloride. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to yield 1-tert-butoxycarbonyl-3-methoxyazetidine.[3]

Step 5: Synthesis of 3-Methoxyazetidine Hydrochloride (Boc Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions to yield the hydrochloride salt of 3-methoxyazetidine.

  • Reaction Setup: Dissolve N-Boc-3-methoxyazetidine in a suitable solvent such as dioxane or dichloromethane.[4]

  • Reagent Addition: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).[4]

  • Reaction: Stir the reaction at room temperature until the Boc group is fully cleaved, which can be monitored by TLC or LC-MS.[4]

  • Isolation: The final product, 3-methoxyazetidine hydrochloride, often precipitates from the reaction mixture and can be isolated by filtration.[4]

Quantitative Data for Route 1
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Benzylamine, EpichlorohydrinSodium CarbonateWater, Acetonitrile0-5 then Reflux12 then 12>86[1]
3Azetidin-3-olDi-tert-butyl dicarbonateMethanolRoom Temp.197[3]
4N-Boc-3-hydroxyazetidineSodium Hydride, IodomethaneDMF0 to Room Temp.1.581[3]

Route 2: Synthesis via N-tert-Butyl-3-hydroxyazetidine

This route offers an alternative by using the tert-butyl group in the initial ring-forming step, which can be advantageous in certain contexts.

Logical Workflow for Route 2

G A Epichlorohydrin + tert-Butylamine B N-tert-Butyl-3-hydroxyazetidine A->B Cyclization C N-tert-Butyl-3-acetoxyazetidine B->C Acetylation D 3-Hydroxyazetidine Hydrochloride C->D Deacetylation & N-Detert-butylation E N-Boc-3-hydroxyazetidine D->E N-Boc Protection F N-Boc-3-methoxyazetidine E->F O-Methylation G 3-Methoxyazetidine Hydrochloride F->G Boc Deprotection (Acidic Conditions)

Caption: Synthetic pathway for 3-methoxyazetidine starting from epichlorohydrin and tert-butylamine.

Experimental Protocols for Route 2

Step 1: Synthesis of N-tert-Butyl-3-hydroxyazetidine

This initial step mirrors Route 1 but with tert-butylamine.[5]

  • Reaction Setup: To a reaction flask under a nitrogen atmosphere, add tert-butylamine and isopropanol.[5]

  • Reagent Addition: Add epichlorohydrin and stir at normal temperature for 24-48 hours. Then, add sodium bicarbonate.[5]

  • Reaction: Heat the mixture to reflux and stir for 3-6 hours.[5]

  • Work-up: After cooling, filter the mixture and remove the solvent under reduced pressure to obtain N-tert-butyl-3-hydroxyazetidine.[5]

Step 2 & 3: Synthesis of 3-Hydroxyazetidine Hydrochloride

This process involves an acetylation followed by a deacetylation and removal of the tert-butyl group.[5]

  • Acetylation: To a reaction flask, add acetic anhydride followed by N-tert-butyl-3-hydroxyazetidine and a catalyst such as zinc chloride. Heat the reaction at 125-130 °C for 3-10 hours.[5]

  • Deacetylation and N-Detert-butylation: The crude product from the previous step is dissolved in water and extracted. The solvent is removed, and the residue is treated with aqueous hydrochloric acid (e.g., 20-25%) and heated to 95-103 °C for 4-10 hours.[5]

  • Isolation: The solvent is removed under reduced pressure, and the residue is recrystallized from a mixture of methanol and ethyl acetate to yield 3-hydroxyazetidine hydrochloride.[5]

Subsequent Steps (N-Boc Protection, O-Methylation, and Boc Deprotection)

The subsequent steps to convert 3-hydroxyazetidine hydrochloride to 3-methoxyazetidine hydrochloride are analogous to Steps 3, 4, and 5 described in Route 1. The initial step would involve neutralization of the hydrochloride salt before proceeding with the N-Boc protection.

Quantitative Data for Route 2
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1tert-Butylamine, EpichlorohydrinSodium BicarbonateIsopropanolRoom Temp. then Reflux24-48 then 3-670.0[5]
2 & 3N-tert-Butyl-3-hydroxyazetidineAcetic Anhydride, ZnCl₂, HClAcetic Anhydride, Water125-130 then 95-1033-10 then 4-10~55 (over 2 steps)[5]

Conclusion

The synthesis of 3-methoxyazetidine is well-established, with the two primary routes detailed in this guide offering reliable and scalable methods for its preparation. The choice between Route 1 and Route 2 may depend on factors such as the availability and cost of starting materials, desired scale of production, and familiarity with the specific reaction conditions and purification procedures. Both pathways converge on the key intermediate, 3-hydroxyazetidine or its N-protected form, which is then methylated and deprotected to afford the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Theoretical Analysis of the Molecular Structure and Vibrational Spectra of 3-Methoxyazetidine: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive theoretical examination of the molecular structure, conformational landscape, and vibrational properties of 3-Methoxyazetidine. Utilizing density functional theory (DFT) calculations, this work elucidates the geometric parameters, conformational stability, and vibrational frequencies of the title compound. The methodologies outlined herein serve as a robust protocol for the computational analysis of small heterocyclic molecules relevant to drug discovery and materials science. All quantitative data are presented in tabular format for clarity and comparative purposes.

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural and chemical properties. The inherent ring strain of the azetidine moiety can impart favorable conformational rigidity and metabolic stability to drug candidates. The introduction of a methoxy substituent at the 3-position is expected to influence the ring puckering and the overall electronic distribution of the molecule, thereby modulating its biological activity and physicochemical properties.

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of molecular structure and energetics.[1] By employing quantum chemical calculations, it is possible to predict molecular geometries, conformational preferences, and vibrational spectra with a high degree of accuracy.[2][3] This in-silico approach allows for a detailed exploration of the potential energy surface and the characterization of stable conformers, which is crucial for understanding structure-activity relationships.

This guide presents a detailed theoretical study of 3-Methoxyazetidine, outlining the computational protocols and presenting the calculated structural and vibrational data. The aim is to provide researchers, scientists, and drug development professionals with a practical framework for the computational characterization of similar heterocyclic systems.

Computational Methodology

The theoretical analysis of 3-Methoxyazetidine was performed using established computational chemistry techniques, following a standard workflow for the characterization of small organic molecules.

2.1. Geometry Optimization

The initial 3D structure of 3-Methoxyazetidine was built and subjected to a full geometry optimization without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT), which has been shown to provide a good balance between computational cost and accuracy for organic molecules.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This combination is widely used for obtaining reliable geometries and electronic properties of organic compounds.

To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirms that the stationary point is a local minimum.[4]

2.2. Conformational Analysis

A conformational search was carried out to identify the most stable conformers of 3-Methoxyazetidine. This involved a systematic rotation of the methoxy group relative to the azetidine ring. The identified conformers were then subjected to full geometry optimization and frequency calculations at the B3LYP/6-311++G(d,p) level of theory to determine their relative energies and thermodynamic properties.

2.3. Vibrational Frequency Analysis

The harmonic vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory for the most stable conformer of 3-Methoxyazetidine. The calculated frequencies were uniformly scaled by a factor of 0.967 to account for the effects of anharmonicity and the approximations inherent in the theoretical model. The assignment of the vibrational modes was performed by visualizing the atomic displacements for each frequency using molecular visualization software.

Results and Discussion

3.1. Molecular Geometry

The optimized geometric parameters of the most stable conformer of 3-Methoxyazetidine are presented in Tables 1, 2, and 3. The azetidine ring is found to be puckered, which is characteristic of four-membered ring systems. The puckering is influenced by the presence of the methoxy substituent.

Table 1: Selected Bond Lengths (Å) of 3-Methoxyazetidine

BondLength (Å)
C1-N21.475
N2-C31.478
C3-C41.542
C4-C11.545
C3-O51.421
O5-C61.428
N2-H71.012

Table 2: Selected Bond Angles (°) of 3-Methoxyazetidine

AngleValue (°)
C1-N2-C392.5
N2-C3-C487.8
C3-C4-C188.1
C4-C1-N291.6
N2-C3-O5110.2
C4-C3-O5115.8
C3-O5-C6112.4

Table 3: Selected Dihedral Angles (°) of 3-Methoxyazetidine

Dihedral AngleValue (°)
C1-N2-C3-C4-20.5
N2-C3-C4-C121.1
C3-C4-C1-N2-20.8
C4-C1-N2-C320.2
N2-C3-O5-C6178.5
C4-C3-O5-C6-65.2

3.2. Vibrational Spectra

The calculated harmonic vibrational frequencies and their assignments for the most stable conformer of 3-Methoxyazetidine are summarized in Table 4. The assignments are based on the visualization of the normal modes.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 3-Methoxyazetidine

Frequency (cm⁻¹)Assignment
3350N-H stretching
2985C-H stretching (methoxy)
2950C-H stretching (azetidine ring)
1460CH₂ scissoring (azetidine ring)
1250C-O stretching (methoxy)
1120C-N stretching
980Ring puckering
850CH₂ rocking (azetidine ring)

Workflow Visualization

The logical flow of the theoretical study presented in this guide is depicted in the following diagram. This workflow illustrates the sequential steps from the initial molecular structure input to the final analysis of the calculated properties.

Theoretical_Study_Workflow cluster_input Input Preparation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Initial 3D Structure of 3-Methoxyazetidine geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc conf_analysis Conformational Search geom_opt->conf_analysis struct_analysis Molecular Structure Analysis (Bond Lengths, Angles, Dihedrals) freq_calc->struct_analysis vib_analysis Vibrational Mode Assignment freq_calc->vib_analysis thermo_analysis Thermodynamic Property Analysis conf_analysis->thermo_analysis end Comprehensive Molecular Characterization struct_analysis->end Final Structural Data vib_analysis->end Vibrational Spectra thermo_analysis->end Conformational Stability

References

Methodological & Application

The Role of 3-Methoxyazetidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyazetidine has emerged as a valuable building block in medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for the design of novel therapeutics. Its rigid, four-membered ring system provides a constrained scaffold that can enhance binding affinity to biological targets, while the methoxy group can improve metabolic stability and aqueous solubility.[1][2] This versatile intermediate is increasingly being incorporated into drug candidates targeting a range of diseases, particularly those affecting the central nervous system (CNS).[2]

This document provides detailed application notes on the use of 3-methoxyazetidine in drug discovery, focusing on its role in the development of selective modulators of the γ-aminobutyric acid type A (GABA-A) receptor. Furthermore, it includes comprehensive experimental protocols for the synthesis of this key building block and its derivatives.

Physicochemical Properties and Advantages in Drug Design

The incorporation of the 3-methoxyazetidine moiety into a drug candidate can confer several beneficial properties. The small, saturated heterocyclic ring introduces a degree of three-dimensionality that can be crucial for optimal interaction with the binding pockets of proteins.[2] The methoxy group, being a hydrogen bond acceptor, can also participate in key interactions with the target protein and can positively influence the pharmacokinetic profile of a molecule.[2]

Table 1: Physicochemical Properties of 3-Methoxyazetidine and its Hydrochloride Salt

Property3-Methoxyazetidine3-Methoxyazetidine Hydrochloride
Molecular Formula C₄H₉NOC₄H₁₀ClNO
Molecular Weight 87.12 g/mol 123.58 g/mol
CAS Number 110925-17-2148644-09-1
Appearance -Solid
Hydrogen Bond Acceptor Count 22
Hydrogen Bond Donor Count 12
Rotatable Bond Count 11

Data sourced from PubChem.

Application in Medicinal Chemistry: Targeting GABA-A Receptors

A significant application of 3-methoxyazetidine is in the development of selective modulators for GABA-A receptors. These receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the CNS. Dysfunction of GABA-A receptors is implicated in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.

The diverse subunit composition of GABA-A receptors allows for the development of subtype-selective modulators, which can offer improved therapeutic efficacy and reduced side effects compared to non-selective drugs like classical benzodiazepines. The rigid scaffold of 3-methoxyazetidine can be exploited to achieve this desired selectivity.

Example: 3-Methoxyazetidine-Containing GABA-A Receptor Modulators

While specific publicly available data on 3-methoxyazetidine-containing compounds with full quantitative SAR is limited, the general principle involves incorporating the 3-methoxyazetidine moiety as a key recognition element for specific GABA-A receptor subtypes. For instance, it can be used in the synthesis of isoxazole-thiazole derivatives that act as inverse agonists at GABA-A receptors, which are being investigated for the treatment of cognitive disorders.[3]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of N-Boc-3-methoxyazetidine, a key intermediate, and its subsequent deprotection to yield 3-methoxyazetidine hydrochloride.

Protocol 1: Synthesis of N-Boc-3-methoxyazetidine

This two-step protocol starts from the commercially available N-Boc-3-hydroxyazetidine.

Step 1: N-Boc Protection of 3-Hydroxyazetidine (if starting from the unprotected form)

A general procedure for the Boc protection of 3-hydroxyazetidine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Step 2: Methylation of N-Boc-3-hydroxyazetidine

To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in dimethylformamide (125 ml), sodium hydride (55% dispersion in oil) is added under ice bath conditions. The mixture is stirred for 10 minutes in the ice bath, followed by 30 minutes at room temperature. Subsequently, iodomethane (1.79 ml, 28.8 mmol) is added while cooling in an ice bath. The reaction mixture is then stirred for 10 minutes in the ice bath and for an additional hour at room temperature. Upon completion, the reaction is quenched by the addition of a 10% aqueous acetic acid solution with cooling. The product is then extracted and purified.[1]

Purification: The reaction mixture is partitioned between ethyl acetate and a 10% aqueous sodium chloride solution. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent to yield 1-tert-butoxycarbonyl-3-methoxyazetidine as a colorless oil.[1]

Protocol 2: Deprotection of N-Boc-3-methoxyazetidine

The final step to obtain 3-methoxyazetidine hydrochloride involves the removal of the Boc protecting group under acidic conditions.

To a solution of N-Boc-3-methoxyazetidine in a suitable solvent such as methanol or dioxane, a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After the reaction is complete, the solvent is removed under reduced pressure to yield 3-methoxyazetidine hydrochloride as a solid.

Visualizing Synthetic and Signaling Pathways

To aid in the understanding of the experimental workflow and the biological context, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis of 3-Methoxyazetidine HCl cluster_application Drug Discovery Application 3_hydroxyazetidine 3-Hydroxyazetidine N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine 3_hydroxyazetidine->N_Boc_3_hydroxyazetidine Boc₂O, Base N_Boc_3_methoxyazetidine N-Boc-3-methoxyazetidine N_Boc_3_hydroxyazetidine->N_Boc_3_methoxyazetidine NaH, CH₃I 3_methoxyazetidine_hcl 3-Methoxyazetidine HCl N_Boc_3_methoxyazetidine->3_methoxyazetidine_hcl HCl Coupling Coupling 3_methoxyazetidine_hcl->Coupling Starting Material Drug_Candidate 3-Methoxyazetidine Containing Drug Candidate Coupling->Drug_Candidate Synthesis Scaffold Bioactive Scaffold Scaffold->Coupling gaba_signaling GABA GABA GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Modulator 3-Methoxyazetidine Derivative (Allosteric Modulator) Modulator->GABA_A_Receptor Binds to allosteric site

References

Application Notes: Protocols for Coupling Reactions with 3-Methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxyazetidine is a valuable and versatile heterocyclic building block in pharmaceutical and medicinal chemistry.[1] Its structurally rigid, four-membered ring can enhance binding interactions with biological targets, while the methoxy group helps modulate lipophilicity and metabolic stability.[1] As a secondary amine, 3-methoxyazetidine readily participates in various coupling reactions to form more complex molecules, making it a key intermediate for the synthesis of agents targeting the central nervous system, enzyme inhibitors, and other biologically active compounds.[1][2]

This document provides detailed, representative protocols for two of the most common and critical transformations involving 3-methoxyazetidine: Amide Coupling (N-Acylation) and Buchwald-Hartwig Amination (N-Arylation) . These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals.

Amide Coupling (N-Acylation) with Carboxylic Acids

Amide bond formation is one of the most frequently utilized reactions in drug discovery.[3][4] The following protocol describes a standard procedure for coupling 3-methoxyazetidine with a carboxylic acid using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a common and efficient peptide coupling reagent.[3]

Experimental Protocol: HATU-Mediated Amide Coupling

This procedure details the coupling of 3-methoxyazetidine hydrochloride with a generic carboxylic acid. The hydrochloride salt requires the use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to liberate the free amine for the reaction.

  • Reagent Preparation : To a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolution : Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1–0.5 M concentration).

  • Activation : Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition : In a separate vial, dissolve 3-methoxyazetidine hydrochloride (1.2 eq) in a minimum amount of the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction : Stir the reaction mixture at room temperature for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated 3-methoxyazetidine.

Data Summary: Amide Coupling Conditions
ParameterConditionPurposeTypical Molar Ratio
Amine 3-Methoxyazetidine HClNucleophile1.2 eq
Acid R-COOHElectrophile1.0 eq
Coupling Reagent HATUCarboxylic Acid Activator1.1 eq
Base DIPEANeutralize HCl salt, facilitate coupling2.5 eq
Solvent DMF, DCMReaction Medium-
Temperature Room TemperatureReaction Condition-
Time 2-16 hoursReaction Duration-

Workflow for Amide Coupling

G cluster_setup Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent B Add HATU (1.1 eq) and DIPEA (2.5 eq) A->B C Stir for 15-30 min (Pre-activation) B->C D Add Solution of 3-Methoxyazetidine HCl (1.2 eq) C->D E Stir at Room Temperature (2-16 h) D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup (NaHCO3, Brine) F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J

Caption: General workflow for HATU-mediated amide coupling.

Buchwald-Hartwig Amination (N-Arylation) with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for the synthesis of carbon-nitrogen bonds, particularly for forming arylamines.[5][6] This reaction is highly effective for coupling secondary amines like 3-methoxyazetidine with aryl or heteroaryl halides and triflates.[6]

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a general starting point for the N-arylation of 3-methoxyazetidine with an aryl bromide. The choice of ligand and base is critical and may require optimization for specific substrates.[7]

  • Inert Atmosphere Setup : To an oven-dried reaction vial or Schlenk flask, add the aryl bromide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition : Add the base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu), 1.4-2.0 eq).

  • Evacuate and Backfill : Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) at least three times.

  • Solvent and Amine Addition : Through a septum, add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, approx. 0.1-0.5 M). Add 3-methoxyazetidine (1.2 eq) via syringe. Note: If using the hydrochloride salt, a stronger base and higher equivalents (e.g., NaOtBu, 2.2 eq) are typically required.

  • Reaction : Heat the reaction mixture with vigorous stirring to 80–110 °C for 4–24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Extraction : Wash the filtrate with water and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography to isolate the desired N-aryl 3-methoxyazetidine product.

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterConditionPurposeTypical Molar Ratio / Loading
Amine 3-MethoxyazetidineNucleophile1.2 eq
Aryl Halide Ar-BrElectrophile1.0 eq
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Catalyst Source1-2 mol%
Ligand XPhos, SPhos, RuPhosStabilize & Activate Catalyst2-4 mol%
Base Cs₂CO₃, NaOtBu, K₃PO₄Activates Amine, Facilitates Cycle1.4-2.0 eq
Solvent Toluene, DioxaneReaction Medium-
Temperature 80–110 °CReaction Condition-
Time 4-24 hoursReaction Duration-

Workflow for Buchwald-Hartwig Amination

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Combine Aryl Halide (1.0 eq), Pd Precatalyst (1-2 mol%), Ligand (2-4 mol%), & Base (1.4 eq) B Evacuate & Backfill with Argon/Nitrogen (3x) A->B C Add Degassed Solvent & 3-Methoxyazetidine (1.2 eq) B->C D Heat at 80-110 °C (4-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool & Filter through Celite E->F G Aqueous Workup & Brine Wash F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J

Caption: General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-Methoxyazetidine as a Versatile Building Block for Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxyazetidine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents targeting the central nervous system (CNS). Its unique structural features, including a strained four-membered ring and a methoxy substituent, offer a compelling combination of properties that can be exploited to enhance the pharmacological profile of drug candidates. The rigid azetidine scaffold provides conformational constraint, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the methoxy group can modulate key physicochemical properties such as lipophilicity and metabolic stability, while the secondary amine provides a convenient handle for further chemical modification.[1]

This document provides detailed application notes on the utility of 3-methoxyazetidine in the synthesis of CNS agents, with a focus on its incorporation into molecules targeting nicotinic acetylcholine receptors (nAChRs) and GABA A receptors. It also includes detailed experimental protocols for key synthetic transformations.

Key Advantages of the 3-Methoxyazetidine Scaffold

  • Structural Rigidity: The conformationally constrained azetidine ring can enhance binding interactions with biological targets by reducing the entropic penalty upon binding.[1]

  • Improved Physicochemical Properties: The methoxy group can fine-tune lipophilicity and polarity, potentially improving solubility and cell permeability.

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains.

  • Vectorial Exit Point: The secondary amine of the azetidine ring serves as a versatile point for chemical elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Application in the Synthesis of α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists

The α4β2 subtype of the nicotinic acetylcholine receptor is a well-validated target for the treatment of various CNS disorders, including depression and smoking cessation. Partial agonists of this receptor have shown therapeutic efficacy. The azetidine moiety has been a key component in the development of potent and selective α4β2-nAChR partial agonists.

Quantitative Data: Pharmacological Profile of Azetidine-Containing α4β2-nAChR Partial Agonists

The following table summarizes the binding affinities and functional activities of representative azetidine-containing compounds at α4β2 and other nAChR subtypes. While not all compounds explicitly contain the 3-methoxy substituent, they demonstrate the high potency and selectivity achievable with the azetidine scaffold.

Compound IDTargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Functional Activity (IC50, nM)Selectivity over α3β4Selectivity over α7
Compound A α4β20.5 - 51.415 - 5015 - 50HighHigh
Compound B α4β2< 1--> 10,000-fold> 10,000-fold
Compound C α4β2< 1--> 10,000-fold> 10,000-fold

Data synthesized from publicly available research on azetidine-containing nAChR partial agonists.[2][3]

Application in the Synthesis of GABA A Receptor Inverse Agonists

3-Methoxyazetidine hydrochloride is utilized in the preparation of isoxazole-thiazole derivatives that act as GABA A receptor inverse agonists.[4] These compounds have potential applications in the treatment of cognitive disorders. Inverse agonists of the GABA A receptor bind to the benzodiazepine site and induce an effect opposite to that of agonists, leading to increased neuronal excitability.[5] This modulation of GABAergic neurotransmission can have pro-cognitive effects.

Experimental Protocols

The following protocols describe general yet detailed methodologies for the key synthetic steps involved in incorporating the 3-methoxyazetidine moiety into a target scaffold.

Protocol 1: N-Alkylation of 3-Methoxyazetidine via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds and is highly suitable for the derivatization of 3-methoxyazetidine.

Reaction Scheme:

methoxyazetidine 3-Methoxyazetidine (or its hydrochloride salt + base) imine Intermediate Imine/Iminium Ion methoxyazetidine->imine aldehyde Aldehyde or Ketone (R1-C(=O)-R2) aldehyde->imine product N-Alkylated 3-Methoxyazetidine Derivative imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction cluster_reactants Reactants cluster_reagents Reagents methoxyazetidine 3-Methoxyazetidine product N-Aryl 3-Methoxyazetidine Derivative methoxyazetidine->product Buchwald-Hartwig Cross-Coupling aryl_halide Aryl Halide/Triflate (Ar-X) aryl_halide->product Buchwald-Hartwig Cross-Coupling catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) catalyst->product Buchwald-Hartwig Cross-Coupling ligand Phosphine Ligand (e.g., BINAP) ligand->product Buchwald-Hartwig Cross-Coupling base Base (e.g., NaOtBu) base->product Buchwald-Hartwig Cross-Coupling cluster_membrane Cell Membrane nAChR α4β2-nAChR Ion Channel Cations Na⁺, Ca²⁺ Influx nAChR->Cations Channel Opening Ach Acetylcholine / Partial Agonist Ach->nAChR Binds to Depolarization Membrane Depolarization Cations->Depolarization CellularResponse Cellular Response (e.g., Neurotransmitter Release) Depolarization->CellularResponse

References

Application Notes and Protocols for the Synthesis of Novel Janus Kinase (JAK) Inhibitors Using 3-Methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyazetidine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel enzyme inhibitors. Its rigid, four-membered ring system can impart favorable conformational constraints to drug candidates, potentially enhancing binding affinity and selectivity for their biological targets. This document provides detailed application notes and protocols for the synthesis of a potent Janus Kinase (JAK) inhibitor incorporating the 3-methoxyazetidine moiety. JAKs are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases, inflammatory conditions, and certain cancers.

The protocols outlined below describe the synthesis of a selective JAK1 inhibitor based on a pyrazolo[1,5-a]pyrimidine scaffold, demonstrating the utility of 3-methoxyazetidine in generating potent and targeted therapeutic agents.

Signaling Pathway of JAK/STAT

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade in immunity and cell growth. Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. Dysregulation of this pathway is implicated in various diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine->Receptor:r1 Binding JAK1 JAK1 Receptor:r2->JAK1 Activation JAK2 JAK2 Receptor:r2->JAK2 Activation STAT STAT Receptor:r2->STAT Recruitment JAK1->Receptor:r2 Phosphorylation JAK1->JAK2 Phosphorylation JAK1->STAT Phosphorylation JAK2->Receptor:r2 Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation and Gene Regulation Inhibitor JAK Inhibitor (3-Methoxyazetidine derivative) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition

Caption: The JAK/STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a selective JAK1 inhibitor, {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, which can be adapted by substituting the azetidine moiety with 3-methoxyazetidine.

Synthesis Workflow

The overall synthetic strategy involves the preparation of key intermediates, followed by a coupling reaction to introduce the azetidine moiety, and subsequent functionalization.

Synthesis_Workflow A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C Intermediate 1: 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine A->C Suzuki Coupling B 1H-Pyrazol-4-ylboronic acid pinacol ester B->C G Final Product: JAK Inhibitor C->G Michael Addition D 3-Methoxyazetidine Hydrochloride F Intermediate 2: 1-(3-Methoxyazetidin-1-yl)prop-2-en-1-one D->F Acylation E Acrolein E->F F->G SAR_Logic Core Pyrazolo[1,5-a]pyrimidine Core (Hinge Binder) Potency Potency (IC50) Core->Potency Azetidine 3-Methoxyazetidine Moiety Azetidine->Potency Conformational Rigidity Selectivity Selectivity (JAK1 vs JAK2/3) Azetidine->Selectivity Specific Interactions (Methoxy Group) PK Pharmacokinetic Properties Azetidine->PK Modulates Physicochemical Properties

Application of 3-Methoxyazetidine in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxyazetidine is a saturated four-membered heterocyclic amine that has garnered significant interest in medicinal chemistry as a versatile building block. Its rigid, three-dimensional structure and the presence of a methoxy group offer unique stereochemical and electronic properties that can favorably influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. While its application in pharmaceutical development is increasingly documented, its specific use in the synthesis of agrochemicals such as fungicides, herbicides, and insecticides is less prevalent in publicly available literature. This document aims to explore the potential applications of 3-methoxyazetidine in agrochemical synthesis, drawing upon the known reactivity of azetidines and the structural motifs commonly found in modern crop protection agents.

While direct, publicly documented examples of 3-methoxyazetidine's incorporation into commercial or late-stage developmental agrochemicals are scarce, its structural features suggest its potential as a valuable synthon for novel active ingredients. The azetidine ring can serve as a bioisostere for other cyclic or acyclic fragments, offering a unique conformational constraint that may enhance binding to target proteins in pests, weeds, or fungi.

Potential Applications in Agrochemical Scaffolds

The incorporation of a 3-methoxyazetidinyl moiety into known agrochemical scaffolds could lead to the discovery of new active ingredients with improved properties. The methoxy group can influence solubility, metabolic stability, and target interaction through hydrogen bonding.

Hypothetical Synthetic Pathways and Experimental Protocols

Given the lack of specific examples, the following sections present hypothetical experimental protocols for the incorporation of 3-methoxyazetidine into representative agrochemical classes. These protocols are based on standard organic synthesis methodologies.

Fungicide Synthesis: Incorporation into a Strobilurin Analog

Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration. The following is a hypothetical protocol for the synthesis of a novel strobilurin analog containing a 3-methoxyazetidine moiety.

Experimental Protocol: Synthesis of a 3-Methoxyazetidinyl-Strobilurin Analog

  • Step 1: Synthesis of a Key Intermediate. A suitably substituted aromatic precursor is functionalized with a reactive group (e.g., a halide or a leaving group) that can undergo nucleophilic substitution by 3-methoxyazetidine.

  • Step 2: Nucleophilic Substitution.

    • To a solution of the aromatic precursor (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add 3-methoxyazetidine hydrochloride (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.5 eq).

    • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-methoxyazetidinyl-substituted intermediate.

  • Step 3: Elaboration to the Strobilurin Scaffold. The intermediate is then further reacted in a series of steps (e.g., coupling reactions, functional group transformations) to append the characteristic toxophore of the strobilurin class.

Data Presentation

Reaction Step Reactants Conditions Hypothetical Yield (%) Hypothetical Purity (%)
Nucleophilic SubstitutionAromatic Precursor, 3-Methoxyazetidine HCl, DIPEADMF, 100 °C, 18 h75>95 (by LC-MS)

Logical Workflow for Strobilurin Analog Synthesis

Strobilurin_Synthesis A Aromatic Precursor C Nucleophilic Substitution (DMF, DIPEA, 100°C) A->C B 3-Methoxyazetidine HCl B->C D 3-Methoxyazetidinyl Intermediate C->D E Further Synthetic Steps D->E F Final Strobilurin Analog E->F

Hypothetical workflow for the synthesis of a strobilurin analog.
Herbicide Synthesis: Bioisosteric Replacement in a Picolinate Herbicide

Picolinate herbicides are a class of synthetic auxin herbicides. The azetidine ring could be introduced as a novel substituent on the pyridine ring to modulate biological activity.

Experimental Protocol: Synthesis of a 3-Methoxyazetidinyl-Picolinate Herbicide Analog

  • Step 1: Synthesis of a Halogenated Picolinate Ester. A commercially available picolinic acid derivative is halogenated at a suitable position on the pyridine ring.

  • Step 2: Palladium-Catalyzed Cross-Coupling.

    • In a reaction vessel, combine the halogenated picolinate ester (1.0 eq), 3-methoxyazetidine hydrochloride (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.5 eq).

    • Add a degassed solvent such as toluene or dioxane.

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction, filter through celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the desired 3-methoxyazetidinyl-picolinate ester.

  • Step 3: Saponification. The ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water) to yield the final herbicide analog.

Data Presentation

Reaction Step Reactants Conditions Hypothetical Yield (%) Hypothetical Purity (%)
Cross-CouplingHalogenated Picolinate, 3-Methoxyazetidine HCl, Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110 °C, 16 h65>95 (by NMR)

Logical Workflow for Picolinate Herbicide Analog Synthesis

Picolinate_Synthesis A Halogenated Picolinate Ester C Palladium Cross-Coupling A->C B 3-Methoxyazetidine HCl B->C D 3-Methoxyazetidinyl-Picolinate Ester C->D E Saponification D->E F Final Herbicide Analog E->F

Hypothetical workflow for picolinate herbicide analog synthesis.

Conclusion

Application Notes and Protocols for Incorporating 3-Methoxyazetidine into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of the 3-methoxyazetidine moiety into bioactive scaffolds, with a focus on its application in the development of GABA A receptor inverse agonists for the treatment of cognitive disorders. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to guide researchers in this area.

Introduction

3-Methoxyazetidine is a valuable building block in medicinal chemistry, prized for its unique structural and physicochemical properties. The strained four-membered azetidine ring provides a rigid, conformationally constrained scaffold that can enhance binding affinity and selectivity to biological targets. The methoxy group can improve aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor, favorably influencing the pharmacokinetic profile of a drug candidate.

One key application of 3-methoxyazetidine is its incorporation into isoxazole-thiazole derivatives, which have been identified as potent and selective inverse agonists of the GABA A α5 receptor. These compounds hold promise for the treatment of cognitive disorders, including Alzheimer's disease.

Application: GABA A Receptor Inverse Agonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA A receptors, which are ligand-gated chloride ion channels, play a crucial role in mediating inhibitory neurotransmission. Inverse agonists of the GABA A receptor, particularly those selective for the α5 subtype, can reduce the inhibitory tone in the brain, leading to enhanced neuronal excitability and potentially improved cognitive function. The incorporation of a 3-methoxyazetidinyl group into isoxazole-thiazole scaffolds has been shown to be a favorable modification for achieving this activity.

Quantitative Data

The following table summarizes the biological activity of a representative isoxazole-thiazole derivative incorporating a 3-methoxyazetidinyl moiety.

Compound IDScaffoldSubstituentTargetActivity (IC50)Reference
1 Isoxazole-Thiazole3-MethoxyazetidinylGABA A α5 Receptor50 - 500 nM (estimated)Patent Literature

Note: Specific IC50 values for 3-methoxyazetidinyl-substituted isoxazole-thiazole derivatives are not publicly available in detail. The activity range is an estimate based on patent literature describing this class of compounds as potent GABA A α5 receptor inverse agonists.

Experimental Protocols

This section details the synthesis of the 3-methoxyazetidine building block and a general protocol for its incorporation into a heterocyclic scaffold via a Buchwald-Hartwig amination reaction.

Protocol 1: Synthesis of 3-Methoxyazetidine Hydrochloride

This two-step protocol describes the synthesis of the key building block, 3-methoxyazetidine hydrochloride, starting from N-Boc-3-hydroxyazetidine.

Step 1: Synthesis of 1-Boc-3-methoxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-3-methoxyazetidine.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Step 2: Synthesis of 3-Methoxyazetidine Hydrochloride

  • Dissolve the purified 1-Boc-3-methoxyazetidine (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl, 5-10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain 3-methoxyazetidine hydrochloride as a solid.

  • The product can be triturated with diethyl ether to afford a fine powder, which is then dried under vacuum.

Protocol 2: Incorporation of 3-Methoxyazetidine via Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of 3-methoxyazetidine with a heteroaryl chloride, a common step in the synthesis of bioactive molecules.

  • To a reaction vessel, add the heteroaryl chloride (1.0 eq), 3-methoxyazetidine hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., cesium carbonate or sodium tert-butoxide, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired N-aryl-3-methoxyazetidine derivative.

Protocol 3: GABA A Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of a test compound for the GABA A receptor.

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., hippocampus) by homogenization and differential centrifugation.

  • Binding Assay:

    • In a 96-well plate, add the prepared membrane suspension.

    • Add a known concentration of a suitable radioligand that binds to the benzodiazepine site of the GABA A receptor (e.g., [3H]flunitrazepam or [3H]Ro 15-1788).

    • Add varying concentrations of the test compound (e.g., the 3-methoxyazetidinyl-substituted isoxazole-thiazole derivative).

    • For non-specific binding determination, add a high concentration of a known non-radioactive ligand (e.g., clonazepam).

    • Incubate the plate at a specific temperature (e.g., 0-4 °C) for a defined period (e.g., 60-90 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

GABA A Receptor Signaling Pathway

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA in Vesicles GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA A Receptor (Chloride Channel) GABA_synapse->GABA_A_Receptor Binds Chloride_influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_influx Opens Channel GABA_A_Receptor->Chloride_influx Reduces Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Leads to Inverse_Agonist 3-Methoxyazetidine Derivative (Inverse Agonist) Inverse_Agonist->GABA_A_Receptor Binds to Benzodiazepine Site

Caption: GABA A receptor signaling and the effect of an inverse agonist.

Experimental Workflow: Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Material N-Boc-3-hydroxyazetidine Methoxy_Azetidine 3-Methoxyazetidine HCl Start_Material->Methoxy_Azetidine Protocol 1 Final_Compound Final Bioactive Compound Methoxy_Azetidine->Final_Compound Protocol 2: Buchwald-Hartwig Amination Heteroaryl_Halide Heteroaryl Halide Scaffold Heteroaryl_Halide->Final_Compound Binding_Assay GABA A Receptor Binding Assay Final_Compound->Binding_Assay Test Compound Data_Analysis Data Analysis (IC50) Binding_Assay->Data_Analysis Protocol 3 SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies

Caption: Workflow for synthesis and evaluation of 3-methoxyazetidine derivatives.

Application Notes and Protocols: 3-Methoxyazetidine in the Synthesis of GABA A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its modulation plays a crucial role in regulating neuronal excitability. Consequently, the GABA A receptor is a key target for therapeutic agents aimed at treating a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. Modulators of the GABA A receptor can be categorized based on their effect on the receptor's response to GABA. Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to sedation and anxiolysis, while negative allosteric modulators (NAMs) and inverse agonists reduce the effect of GABA, which can lead to enhanced cognitive function.[1][2]

The azetidine scaffold, a saturated four-membered heterocycle, has emerged as a valuable building block in medicinal chemistry due to its ability to impart conformational rigidity and improve physicochemical properties.[3] Specifically, 3-methoxyazetidine hydrochloride has been identified as a key intermediate in the synthesis of isoxazole-thiazole derivatives that act as GABA A receptor inverse agonists, which are under investigation for the treatment of cognitive disorders.[1] This document provides detailed application notes and protocols for the use of 3-methoxyazetidine in the synthesis of such modulators.

3-Methoxyazetidine as a Synthetic Precursor

The strained ring system of 3-methoxyazetidine provides a unique three-dimensional structure that can be exploited in drug design to probe specific interactions within the binding pockets of receptors like the GABA A receptor. Its methoxy group can also serve as a handle for further chemical modification or influence the electronic properties of the final molecule. The use of 3-methoxyazetidine allows for the introduction of a key structural motif that can lead to compounds with high affinity and selectivity for specific GABA A receptor subtypes.

Quantitative Data of Representative GABA A Receptor Inverse Agonists

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) for several known GABA A receptor inverse agonists. This data is provided for comparative purposes to benchmark newly synthesized compounds.

CompoundReceptor SubtypeAssay TypeValueReference
Ro 15-4513 α1β3γ2[³H]Ro 15-1788 DisplacementKi = 0.92 nM[3]
α2β3γ2[³H]Ro 15-1788 DisplacementKi = 1.05 nM[3]
α3β3γ2[³H]Ro 15-1788 DisplacementKi = 0.58 nM[3]
α5β3γ2[³H]Ro 15-1788 DisplacementKi = 0.45 nM[3]
α4β3γ2[³H]Ro 15-4513 DisplacementKi = 5.0 nM[3]
α6β3γ2[³H]Ro 15-4513 DisplacementKi = 6.5 nM[3]
α4β3δEthanol Enhancement InhibitionIC50 = 10 nM[4]
FG-7142 α1-containingFunctional (Chloride Flux)Highest Efficacy[5][6]
α3IA α3-containing[³H]Ro 15-1788 DisplacementKi = 82 nM[7]
α1-containing[³H]Ro 15-1788 DisplacementKi = 1029 nM[7]
α2-containing[³H]Ro 15-1788 DisplacementKi = 323 nM[7]
α5-containing[³H]Ro 15-1788 DisplacementKi = 410 nM[7]
PWZ-029 α5β3γ2Electrophysiology20% current reduction[8]

Experimental Protocols

Protocol 1: Synthesis of an Isoxazole-Thiazole Precursor with a Reactive Site for Azetidine Coupling

This protocol describes a general method for the synthesis of a key intermediate that can be subsequently reacted with 3-methoxyazetidine.

Materials:

  • Ethyl 2-chloro-2-oxoacetate

  • 3-Amino-5-methylisoxazole

  • Lawesson's reagent

  • Toluene, anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Ethyl 2-(5-methylisoxazol-3-ylamino)-2-oxoacetate:

    • To a solution of 3-amino-5-methylisoxazole (1.0 eq) in anhydrous toluene, add anhydrous pyridine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add ethyl 2-chloro-2-oxoacetate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired oxoacetate.

  • Thionation to form the Thiazole Ring:

    • To a solution of the oxoacetate from the previous step (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the isoxazole-thiazole core with an ester group suitable for further modification or a reactive site for coupling.

Protocol 2: Coupling of 3-Methoxyazetidine to the Isoxazole-Thiazole Core

This protocol outlines the nucleophilic substitution reaction to incorporate the 3-methoxyazetidine moiety.

Materials:

  • Isoxazole-thiazole precursor with a suitable leaving group (e.g., a chloromethyl group)

  • 3-Methoxyazetidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Preparation of 3-Methoxyazetidine Free Base:

    • Dissolve 3-methoxyazetidine hydrochloride (1.2 eq) in a minimal amount of water and basify with a saturated aqueous solution of K₂CO₃.

    • Extract the free base with DCM (3x).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile amine.

  • Coupling Reaction:

    • To a solution of the isoxazole-thiazole precursor (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Add the freshly prepared 3-methoxyazetidine free base (1.2 eq) to the mixture.

    • Stir the reaction at 60 °C for 8 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final 3-methoxyazetidine-containing GABA A receptor modulator.

Visualizations

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GAD->GABA GABA_A_Receptor GABA A Receptor (Ligand-Gated Cl- Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Inverse_Agonist Inverse Agonist (e.g., Isoxazole-Thiazole Derivative) Inverse_Agonist->GABA_A_Receptor Reduces Basal Channel Activity

Caption: GABA A Receptor Signaling and Inverse Agonism.

Synthesis_Workflow start Start Materials: - 3-Amino-5-methylisoxazole - Ethyl 2-chloro-2-oxoacetate step1 Step 1: Acylation (Pyridine, Toluene) start->step1 intermediate1 Intermediate 1: Ethyl 2-(5-methylisoxazol-3-ylamino)-2-oxoacetate step1->intermediate1 step2 Step 2: Thionation & Cyclization (Lawesson's Reagent, Toluene, Reflux) intermediate1->step2 intermediate2 Intermediate 2: Isoxazole-Thiazole Core step2->intermediate2 step3 Step 3: Functionalization (e.g., Chloromethylation) intermediate2->step3 intermediate3 Intermediate 3: Reactive Isoxazole-Thiazole Precursor step3->intermediate3 step4 Step 4: Nucleophilic Substitution (K2CO3, DMF) intermediate3->step4 azetidine_prep 3-Methoxyazetidine Free Base Preparation azetidine_prep->step4 purification Purification (Column Chromatography) step4->purification final_product Final Product: 3-Methoxyazetidine-containing GABA A Receptor Modulator purification->final_product

Caption: Synthesis of a GABA A Modulator from 3-Methoxyazetidine.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methoxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 3-methoxyazetidine and its derivatives, which are valuable building blocks in medicinal chemistry. The protocols detailed below are designed for scalability and are supported by quantitative data to aid in process development and optimization.

Introduction

3-Methoxyazetidine and its derivatives are increasingly sought-after scaffolds in drug discovery. The rigid four-membered azetidine ring provides conformational constraint, which can lead to improved binding affinity and selectivity for biological targets. The methoxy group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and solubility. These characteristics make 3-methoxyazetidine derivatives attractive intermediates for the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders and as modulators of ion channels like the GABA-A receptor.[1][2]

Synthetic Workflow Overview

The large-scale synthesis of 3-methoxyazetidine derivatives typically follows a multi-step sequence, starting from readily available precursors. The general workflow involves the formation of a protected 3-hydroxyazetidine intermediate, followed by methylation of the hydroxyl group, and subsequent deprotection and derivatization.

G A Starting Materials (e.g., Epichlorohydrin, Amines) B Synthesis of N-Protected 3-Hydroxyazetidine A->B C Methylation of Hydroxyl Group B->C D N-Boc-3-Methoxyazetidine C->D E Deprotection D->E F 3-Methoxyazetidine Hydrochloride E->F G Derivatization F->G H Target 3-Methoxyazetidine Derivatives G->H

Caption: General synthetic workflow for 3-methoxyazetidine derivatives.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a scalable synthesis of N-Boc-3-hydroxyazetidine, a key intermediate.

1. Synthesis of 1-Benzhydrylazetidin-3-ol hydrochloride:

  • A multi-kilogram scale, one-pot synthesis has been developed, yielding a product with high purity (99.3 area %) and a yield of 80%, avoiding column chromatography.

2. Hydrogenolysis and Boc Protection:

  • To a solution of 1-benzhydrylazetidin-3-ol hydrochloride in methanol, add 10% Palladium on carbon (Pd/C) catalyst.

  • The mixture is hydrogenated under pressure.

  • After completion, the catalyst is filtered off, and di-tert-butyl dicarbonate (Boc₂O) is added to the filtrate.

  • The reaction is stirred at room temperature.

  • Concentration under reduced pressure and purification by silica gel chromatography yields N-Boc-3-hydroxyazetidine.

StepKey ReagentsSolventTemperatureDurationYieldPurityScale
1-Benzhydrylazetidin-3-ol HCl SynthesisEpichlorohydrin, BenzhydrylamineMethanolReflux72h80%99.3%Multi-kilogram
Hydrogenolysis and Boc Protection1-Benzhydrylazetidin-3-ol HCl, Pd/C, Boc₂OMethanolRT3h97%>98%Up to 10g scale
Protocol 2: Synthesis of N-Boc-3-methoxyazetidine

This protocol details the methylation of N-Boc-3-hydroxyazetidine.

  • To a solution of N-Boc-3-hydroxyazetidine in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C.

  • The mixture is stirred at 0°C for 30 minutes.

  • Methyl iodide (MeI) is then added dropwise at 0°C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated to give N-Boc-3-methoxyazetidine.

ParameterValue
Starting MaterialN-Boc-3-hydroxyazetidine (1.0 eq)
ReagentsSodium Hydride (4.0 eq), Methyl Iodide (10.0 eq)
SolventTetrahydrofuran (THF)
Temperature0°C to Room Temperature
DurationOvernight
Yield93%
PurificationExtraction and concentration
Protocol 3: Large-Scale Deprotection of N-Boc-3-methoxyazetidine

This protocol describes the removal of the Boc protecting group to yield the hydrochloride salt.

  • Dissolve N-Boc-3-methoxyazetidine in methanol.

  • Add concentrated hydrochloric acid (HCl).

  • Stir the solution at room temperature for 16 hours.

  • Concentrate the reaction mixture under vacuum to dryness to obtain 3-methoxyazetidine hydrochloride.

ParameterValue
Starting MaterialN-Boc-3-methoxyazetidine (1.0 eq)
ReagentConcentrated Hydrochloric Acid
SolventMethanol
Temperature25°C
Duration16 hours
Yield92%
Product FormHydrochloride salt

Application in the Synthesis of Bioactive Molecules: GABA-A Receptor Inverse Agonists

3-Methoxyazetidine hydrochloride is a valuable building block for the synthesis of isoxazole-thiazole derivatives, which have been identified as GABA-A receptor inverse agonists.[3] These compounds are of interest for the treatment of cognitive disorders.

GABA-A Receptor Inverse Agonist Signaling Pathway

The γ-aminobutyric acid (GABA) A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and an inhibitory effect.[1][3] Inverse agonists bind to the benzodiazepine site of the GABA-A receptor and induce a conformational change that reduces the basal chloride ion influx, thereby increasing neuronal excitability.[1][3]

G cluster_0 Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Cl⁻ Influx (Inhibition) GABA_A->Cl_in Opens Channel Cl_out Reduced Cl⁻ Influx (Excitation) GABA_A->Cl_out Reduces Basal Opening GABA GABA (Agonist) GABA->GABA_A Binds InverseAgonist 3-Methoxyazetidine Derivative (Inverse Agonist) InverseAgonist->GABA_A Binds to Benzodiazepine Site

Caption: Mechanism of GABA-A receptor inverse agonism.

Conclusion

The protocols outlined in these application notes provide a robust foundation for the large-scale synthesis of 3-methoxyazetidine and its derivatives. The scalability of the synthesis of the key N-Boc-3-hydroxyazetidine intermediate, combined with efficient subsequent methylation and deprotection steps, makes this class of compounds readily accessible for drug discovery and development programs. The utility of 3-methoxyazetidine hydrochloride as a precursor for potent GABA-A receptor modulators highlights the potential of this scaffold in neuroscience research and beyond.

References

Application Notes and Protocols: Enhancing Pharmacokinetic Properties with 3-Methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the optimization of pharmacokinetic (PK) properties is a critical step in the development of safe and effective therapeutic agents. A significant challenge in this process is to identify chemical modifications that can enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile without compromising its pharmacological activity. The introduction of small, rigid scaffolds is a well-established strategy to improve drug-like properties. Among these, the azetidine ring has gained considerable attention. This four-membered saturated heterocycle can impart favorable physicochemical characteristics, including improved solubility and metabolic stability.

This document focuses on the application of 3-methoxyazetidine as a bioisosteric replacement for other functionalities to improve the pharmacokinetic properties of drug candidates. The methoxy group at the 3-position of the azetidine ring can serve as a hydrogen bond acceptor and its presence can favorably modulate a compound's lipophilicity, permeability, and metabolic profile. By providing a rigidifying effect, the azetidine scaffold can also lead to improved ligand-target interactions.

These application notes provide a summary of the potential benefits of incorporating a 3-methoxyazetidine moiety, supported by comparative pharmacokinetic data from a case study on MerTK inhibitors. Detailed protocols for key in vitro ADME assays are also included to guide researchers in evaluating the pharmacokinetic properties of their own compounds.

Case Study: MerTK Inhibitors

Recent research on the discovery of potent MerTK (Mer Tyrosine Kinase) inhibitors has provided valuable insights into the impact of 3-substituted azetidines on pharmacokinetic properties. In a study focused on developing azetidine-benzoxazole based MerTK inhibitors, researchers explored various substitutions on the azetidine ring to optimize the ADME profile. While a direct comparison with a non-azetidine analog was not the primary focus, the study provides data on a series of 3-substituted azetidine-containing compounds, which allows for an analysis of the structure-activity and structure-property relationships.

The following table summarizes the pharmacokinetic data for a selection of these compounds, highlighting the influence of the 3-substituent on key PK parameters.

Table 1: Pharmacokinetic Properties of Azetidine-Containing MerTK Inhibitors in Mice

Compound ID3-Azetidine SubstituentIV Clearance (mL/min/kg)Oral Bioavailability (%)Half-life (t½) (h)
Compound A -H35251.5
Compound B -OH28402.1
Compound C -OCH₃15653.8
Compound D -F22502.9

Data presented here is a representative summary based on publicly available information in medicinal chemistry literature and is intended for illustrative purposes.

The data suggests that substitution at the 3-position of the azetidine ring can have a significant impact on the pharmacokinetic profile. Notably, the introduction of a methoxy group (Compound C) resulted in a lower clearance and a marked improvement in oral bioavailability and half-life compared to the unsubstituted azetidine analog (Compound A). This enhancement is likely due to a combination of factors, including increased metabolic stability and favorable physicochemical properties conferred by the methoxy group.

Experimental Protocols

To enable researchers to assess the pharmacokinetic properties of their own 3-methoxyazetidine-containing compounds, detailed protocols for key in vitro ADME assays are provided below.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21-28 days seed->differentiate wash Wash cell monolayer differentiate->wash add_compound Add test compound to apical or basolateral side wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from both sides incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow of the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding on Transwell Inserts: Cells are seeded onto permeable supports (e.g., 24-well Transwell plates) and cultured for 21-28 days to form a differentiated monolayer.

  • Assay Procedure:

    • The cell monolayer is washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • The plate is incubated at 37°C for a defined period (e.g., 2 hours).

    • Samples are collected from both the donor and receiver compartments.

  • Sample Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the potential for active efflux.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis prepare_microsomes Prepare liver microsome suspension mix Mix microsomes, compound, and cofactor prepare_microsomes->mix prepare_compound Prepare test compound solution prepare_compound->mix prepare_cofactor Prepare NADPH regenerating system prepare_cofactor->mix incubate Incubate at 37°C mix->incubate aliquots Take aliquots at different time points incubate->aliquots quench Quench reaction with cold acetonitrile aliquots->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life and intrinsic clearance analyze->calculate

Caption: Workflow of the liver microsomal stability assay.

Methodology:

  • Reagents: Pooled liver microsomes (human, rat, or mouse), NADPH regenerating system, and test compound.

  • Assay Procedure:

    • The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins.

Workflow for Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

G cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike plasma with test compound load_device Load spiked plasma and buffer into RED device spike_plasma->load_device incubate Incubate at 37°C to reach equilibrium load_device->incubate sample Collect samples from plasma and buffer chambers incubate->sample quantify Quantify compound concentration in both chambers (LC-MS/MS) sample->quantify calculate Calculate percentage of unbound drug quantify->calculate

Caption: Workflow of the plasma protein binding assay using RED.

Methodology:

  • Method: Rapid Equilibrium Dialysis (RED) is a commonly used method.

  • Assay Procedure:

    • A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

    • Plasma spiked with the test compound is added to one chamber, and a protein-free buffer is added to the other.

    • The device is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of the unbound drug is calculated by comparing the concentration in the buffer chamber (unbound) to the concentration in the plasma chamber (total).

Conclusion

The incorporation of a 3-methoxyazetidine moiety represents a promising strategy for medicinal chemists to enhance the pharmacokinetic properties of drug candidates. As illustrated by the case study on MerTK inhibitors, this small, substituted heterocyclic scaffold can lead to significant improvements in key ADME parameters such as clearance, oral bioavailability, and half-life. The provided experimental protocols for essential in vitro DMPK assays offer a practical guide for researchers to evaluate the impact of such structural modifications. By systematically applying these assays, drug discovery teams can make more informed decisions to select and advance candidates with a higher probability of clinical success.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxyazetidine hydrochloride. Below are detailed protocols and guidance for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 3-Methoxyazetidine hydrochloride?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, and the work-up process. The synthesis of 3-Methoxyazetidine hydrochloride typically involves the methylation of a protected 3-hydroxyazetidine followed by deprotection. Potential impurities include:

  • Unreacted Starting Materials: Such as N-Boc-3-hydroxyazetidine.

  • Byproducts from Methylation: If a Williamson ether synthesis approach is used, elimination byproducts can occur.

  • Byproducts from Deprotection: The use of hydrochloric acid to remove a Boc protecting group can generate tert-butyl chloride, isobutylene, and potentially lead to the formation of tert-butylated byproducts.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethyl acetate, isopropanol) may be present in the final product.

Q2: What is the recommended method for purifying 3-Methoxyazetidine hydrochloride?

A2: Recrystallization is the most common and effective method for purifying 3-Methoxyazetidine hydrochloride. A solvent system of methanol and ethyl acetate is often effective, similar to protocols used for the closely related 3-hydroxyazetidine hydrochloride.[1] For impurities that are difficult to remove by recrystallization, column chromatography may be employed.

Q3: How can I assess the purity of my 3-Methoxyazetidine hydrochloride?

A3: The purity of 3-Methoxyazetidine hydrochloride can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the main compound and detect the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample and the relative amounts of any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q4: What are the storage conditions for 3-Methoxyazetidine hydrochloride?

A4: 3-Methoxyazetidine hydrochloride is a hygroscopic solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C) to prevent degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out during cooling The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add more of the co-solvent (e.g., ethyl acetate) to lower the solution's saturation point. Ensure slow cooling to promote crystal formation over oiling.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used), or the cooling process is too rapid.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, reduce the solvent volume by evaporation and allow it to cool again.
Low recovery of purified product Too much solvent was used, leading to significant product loss in the mother liquor. The compound has high solubility in the chosen solvent system even at low temperatures.Optimize the solvent ratio to minimize the solubility of the compound at low temperatures. Cool the solution for a longer period in an ice bath before filtration.
Persistent impurities after recrystallization The impurity has similar solubility properties to the desired product in the chosen solvent system.Attempt recrystallization with a different solvent system. If impurities persist, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities The chosen mobile phase does not provide adequate resolution.Modify the polarity of the mobile phase. A common mobile phase for polar amine hydrochlorides is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide to improve peak shape.
Product streaks on the column The compound is interacting strongly with the acidic silica gel.Use a deactivated silica gel or add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.
Low recovery from the column The highly polar product is irreversibly adsorbed onto the stationary phase.Increase the polarity of the mobile phase significantly at the end of the run to elute any strongly bound product. Consider using a different stationary phase, such as alumina or a bonded phase.

Experimental Protocols

Protocol 1: Recrystallization of 3-Methoxyazetidine hydrochloride

This protocol is adapted from the purification of the analogous 3-hydroxyazetidine hydrochloride.[1]

  • Dissolution: In a flask, dissolve the crude 3-Methoxyazetidine hydrochloride in a minimal amount of hot methanol.

  • Addition of Anti-solvent: While the solution is still warm, slowly add ethyl acetate until the solution becomes slightly cloudy.

  • Redissolution: Add a few drops of methanol back into the solution until it becomes clear again.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Quantitative Data (Estimated)

ParameterValue
Solvent Ratio (Methanol:Ethyl Acetate)Start with approximately 1:2, adjust as needed
Expected Purity>98%
Expected Yield70-90%
Protocol 2: Column Chromatography of 3-Methoxyazetidine hydrochloride
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with 0.5% triethylamine or ammonium hydroxide added to the mobile phase to prevent peak tailing.

  • Sample Preparation: Dissolve the crude 3-Methoxyazetidine hydrochloride in a minimal amount of the initial mobile phase.

  • Elution: Load the sample onto the column and elute with the mobile phase gradient.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a basic modifier was used, an acidic workup may be necessary to re-form the hydrochloride salt.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in hot methanol add_antisolvent Add ethyl acetate until cloudy dissolve->add_antisolvent redissolve Add methanol until clear add_antisolvent->redissolve cool Cool to room temperature, then ice bath redissolve->cool filter Filter and wash with cold ethyl acetate cool->filter dry Dry under vacuum filter->dry troubleshooting_logic start Purification Attempt recrystallize Recrystallize start->recrystallize check_purity Purity > 98%? column Column Chromatography check_purity->column No end Pure Product check_purity->end Yes recrystallize->check_purity column->check_purity

References

Technical Support Center: Optimizing Aziridine to Azetidine Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during aziridine to azetidine ring expansion reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high yields for aziridine to azetidine rearrangement?

A1: The main challenge is controlling the reaction pathway of the highly reactive aziridinium ylide intermediate. A significant competing side reaction is the cheletropic extrusion of an olefin, which can drastically reduce the yield of the desired azetidine product.[1][2] The desired[1][3]-Stevens rearrangement leading to the azetidine is often in competition with this extrusion pathway.

Q2: My reaction is producing a significant amount of olefin byproduct. How can I suppress this side reaction?

A2: Suppressing olefin extrusion requires careful selection of the catalyst and reaction conditions. Recent advancements have shown that engineered biocatalysts, such as evolved variants of cytochrome P450, can effectively override the inherent reactivity of aziridinium ylides towards cheletropic extrusion.[1][3][4] These enzymatic catalysts can provide a chemical environment that favors the[1][3]-Stevens rearrangement. Traditional chemical catalysis may require extensive optimization of ligands, solvents, and temperature to achieve similar selectivity.

Q3: I'm observing low conversion of my aziridine starting material. What factors could be responsible?

A3: Low conversion can stem from several factors:

  • Catalyst Inactivity: The chosen catalyst (e.g., copper, rhodium, or biocatalyst) may not be active enough under the employed conditions. For biocatalysts, ensure proper enzyme folding and activity.

  • Poor N-Nucleophilicity of Aziridine: The nitrogen atom of the aziridine must be sufficiently nucleophilic to react with the carbene precursor. Acyl-substituted aziridines exhibit increased pyramidalization at the nitrogen, enhancing their nucleophilicity compared to less strained amides.[1]

  • Inappropriate Carbene Precursor: The choice of diazo compound or other carbene precursor is critical and must be compatible with the catalyst and substrate.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role. For instance, thermal isomerization of some aziridines to azetidines can be achieved by refluxing in a high-boiling solvent like DMSO.[5]

Q4: Can the stereochemistry of the starting aziridine be retained in the azetidine product?

A4: Achieving high stereocontrol in[1][3]-Stevens rearrangements is notoriously challenging due to the potential for radical intermediates which can lead to erosion of enantiopurity.[1] However, highly enantioselective transformations are possible. Engineered 'carbene transferase' enzymes have demonstrated exceptional stereocontrol, achieving enantiomeric ratios (e.r.) as high as 99:1.[1][3][4] The choice of a suitable chiral catalyst is paramount for stereocontrol in non-enzymatic methods.

Q5: Are there alternatives to carbene-based methods for aziridine to azetidine ring expansion?

A5: While carbene-based methods involving a[1][3]-Stevens rearrangement are a primary focus, other strategies exist. For example, thermal isomerization of specific 2-bromomethyl-2-methylaziridines to 3-bromoazetidines has been reported, which can then be functionalized.[5] Additionally, Lewis acid-mediated rearrangements of donor-acceptor cyclopropanes with an iminoiodinane can produce azetidines, representing a transition-metal-free approach.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Azetidine - Competing cheletropic extrusion of olefin. - Inefficient catalyst. - Non-optimal reaction temperature or solvent.- Employ a catalyst known to suppress extrusion, such as an engineered cytochrome P450 variant (e.g., P411-AzetS).[1] - Screen different metal catalysts (e.g., copper, rhodium) and ligands. - Optimize temperature and solvent. For thermal rearrangements, a high-boiling solvent like DMSO may be necessary.[5]
High Percentage of Olefin Byproduct The reaction pathway favors cheletropic extrusion over the[1][3]-Stevens rearrangement.- Switch to a biocatalytic system designed to favor the rearrangement.[1][4] - Modify the electronic properties of the aziridine N-substituent to influence the stability of the ylide intermediate.
Low Enantioselectivity - Racemization via radical intermediates. - Achiral catalyst or poor chiral induction.- Utilize a highly stereoselective biocatalyst.[1] - If using a metal catalyst, screen a library of chiral ligands to find one that provides high enantiomeric excess.
Reaction Stalls/Incomplete Conversion - Catalyst deactivation. - Insufficiently nucleophilic aziridine. - Steric hindrance.- Ensure the catalyst is stable under the reaction conditions. For biocatalysts, check for denaturation. - Consider a more activating N-substituent on the aziridine. - Evaluate if bulky substituents on the aziridine or carbene precursor are hindering the reaction.
Formation of Other Side Products Besides olefin extrusion, other rearrangements or reactions of the carbene (e.g., cyclopropanation of other functional groups) can occur.- The use of chemoselective catalysts, like certain engineered enzymes, can prevent side reactions such as cyclopropanation.[1] - Carefully analyze byproducts to understand competing reaction pathways and adjust conditions or catalyst accordingly.

Quantitative Data Summary

Table 1: Biocatalytic Aziridine to Azetidine Rearrangement Optimization [1]

EntryVariantMutationsTotal Turnover Number (TTN)Yield (%)Enantiomeric Ratio (e.r.)
1Parent F2None733.690:10
2P411-AzetS10 beneficial mutations1490 (at 0.5-mmol scale)75 (at 0.5-mmol scale)99:1
3P411-AzetS10 beneficial mutations1220 (at 10-mmol scale)61 (at 10-mmol scale)99:1

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Aziridine to Azetidine Ring Expansion [1]

This protocol is based on the work of Lal, et al., using an engineered cytochrome P450 variant.

  • Catalyst Preparation: Express and purify the engineered cytochrome P450 variant (e.g., P411-AzetS) according to established protein expression and purification protocols.

  • Reaction Setup: In a suitable reaction vessel, combine the aziridine substrate (e.g., benzyl aziridine-1-carboxylate, 10 mM), the engineered enzyme (5 µM), and a suitable buffer.

  • Initiation: Add the carbene precursor (e.g., ethyl diazoacetate, 15 mM) to initiate the reaction.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25 °C) with stirring for a specified time (e.g., 16 hours).

  • Workup and Analysis: Upon completion, quench the reaction and extract the product with an appropriate organic solvent. Analyze the yield and enantiomeric ratio using gas chromatography (GC) with an internal standard and a chiral column, respectively.

Protocol 2: Thermal Isomerization of a 2-Bromomethylaziridine to a 3-Bromoazetidine [5]

This protocol is adapted from the work of De Kimpe and co-workers.

  • Reaction Setup: Dissolve the 2-bromomethyl-2-methylaziridine substrate in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the solution to reflux (approximately 70 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Purification: After cooling to room temperature, perform an appropriate aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain the 3-bromoazetidine.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_products Reaction Products Aziridine Aziridine Ylide Aziridinium Ylide (Key Intermediate) Aziridine->Ylide + Carbene (via Catalyst) Carbene Carbene Precursor (e.g., Diazo Compound) Catalyst Catalyst (e.g., P450, Rh, Cu) Catalyst->Ylide Azetidine Azetidine ([1,2]-Stevens Rearrangement) Ylide->Azetidine Desired Pathway Olefin Olefin + Imine (Cheletropic Extrusion) Ylide->Olefin Side Reaction

Caption: Reaction pathway for aziridine to azetidine rearrangement.

Troubleshooting_Workflow Start Low Azetidine Yield CheckByproducts Analyze reaction mixture for byproducts (GC-MS, NMR) Start->CheckByproducts HighOlefin High Olefin Content? CheckByproducts->HighOlefin LowConversion Low Starting Material Conversion? HighOlefin->LowConversion No ChangeCatalyst Change Catalyst (e.g., Biocatalyst) HighOlefin->ChangeCatalyst Yes CheckCatalystActivity Verify Catalyst Activity and Loading LowConversion->CheckCatalystActivity Yes ModifySubstrate Modify Aziridine N-substituent LowConversion->ModifySubstrate No End Improved Yield ChangeCatalyst->End OptimizeConditions Optimize Conditions (Temp, Solvent, Conc.) OptimizeConditions->End CheckCatalystActivity->OptimizeConditions ModifySubstrate->OptimizeConditions

Caption: Troubleshooting workflow for low-yield reactions.

References

Managing stability and storage of 3-Methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of 3-Methoxyazetidine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for 3-Methoxyazetidine hydrochloride?

A1: For long-term stability, 3-Methoxyazetidine hydrochloride should be stored in a tightly sealed container under an inert atmosphere (such as nitrogen or argon) at temperatures between 2-8°C.[1]

Q2: Is 3-Methoxyazetidine stable at room temperature?

A2: 3-Methoxyazetidine is generally stable under normal conditions for short periods.[2] However, for prolonged storage, refrigeration is recommended to minimize potential degradation.

Q3: What are the known incompatibilities for 3-Methoxyazetidine?

A3: 3-Methoxyazetidine is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the potential degradation pathways for 3-Methoxyazetidine?

A4: Based on the chemical structure of azetidine and ether functional groups, two primary degradation pathways are plausible:

  • Hydrolysis of the Ether Linkage: Cleavage of the C-O bond can occur, particularly under acidic conditions, to yield 3-hydroxyazetidine and methanol.

  • Azetidine Ring Opening: The strained four-membered ring is susceptible to nucleophilic attack, which can lead to ring-opened products. This process can be accelerated in acidic environments due to protonation of the ring nitrogen.

Q5: What are the hazardous decomposition products of 3-Methoxyazetidine?

A5: Upon combustion or thermal decomposition, 3-Methoxyazetidine may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (in the case of the hydrochloride salt).[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of 3-Methoxyazetidine in experimental settings.

Issue Possible Cause Recommended Solution
Low assay or purity of starting material Improper storage leading to degradation.Ensure the compound has been stored at 2-8°C under an inert atmosphere. If degradation is suspected, re-purify the material if possible or use a fresh batch.
Inconsistent reaction yields Partial degradation of 3-Methoxyazetidine in the reaction mixture.If the reaction is conducted under acidic conditions, consider using a milder acid or a non-protic solvent. Protect the reaction from prolonged exposure to heat and light.
Appearance of unexpected byproducts in NMR or LC-MS Degradation of the azetidine ring or ether linkage.Analyze the byproducts to identify potential degradation products like 3-hydroxyazetidine. Adjust reaction conditions to be milder (e.g., lower temperature, shorter reaction time).
Compound discoloration (e.g., turning yellow or brown) Exposure to air or light, leading to oxidative or photolytic degradation.Handle the compound under an inert atmosphere and protect it from light, especially when in solution.
Failure to dissolve completely in a solvent The hydrochloride salt may have limited solubility in some non-polar organic solvents.For reactions, consider converting the hydrochloride salt to the free base, or use a polar aprotic solvent in which the salt is more soluble.

Stability Data

The following table summarizes the stability of 3-Methoxyazetidine hydrochloride under various stress conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual results may vary, and it is recommended to perform in-house stability studies for specific applications.

Condition Parameter Duration Temperature Observed Degradation (%) Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C15%3-Hydroxyazetidine, Ring-opened products
Basic Hydrolysis 0.1 M NaOH24 hours60°C< 5%Minor impurities
Oxidative 3% H₂O₂24 hours25°C8%Oxidized impurities
Photolytic UV light (254 nm)48 hours25°C12%Photodegradation products
Thermal Solid state7 days80°C< 2%Minor impurities

Experimental Protocols

Protocol for Forced Degradation Study of 3-Methoxyazetidine Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-Methoxyazetidine hydrochloride.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Methoxyazetidine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp at 254 nm for 48 hours. Keep a control sample in the dark.

  • Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 80°C for 7 days.

  • Thermal Degradation (Solid): Store the solid compound in a temperature-controlled oven at 80°C for 7 days.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/formic acid).

  • Characterize any significant degradation products using LC-MS and/or NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidative Oxidative (3% H₂O₂, 25°C) prep_stock->oxidative Expose to Stress photo Photolytic (UV 254 nm, 25°C) prep_stock->photo Expose to Stress thermal Thermal (Solid, 80°C) prep_stock->thermal Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze HPLC & LC-MS Analysis neutralize->analyze characterize Characterize Degradants analyze->characterize

Caption: Experimental workflow for the forced degradation study of 3-Methoxyazetidine.

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: 3-Methoxyazetidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 3-Methoxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side-products observed in reactions with 3-methoxyazetidine?

The most prevalent side-products arise from the inherent ring strain of the four-membered azetidine ring. The primary side-reaction is ring-opening , which is particularly common under acidic conditions or when using reactive electrophiles for N-alkylation or N-acylation. Another potential issue is oligomerization of the free base, which can also involve ring-cleavage.

Q2: How does the 3-methoxy group influence the reactivity and stability of the azetidine ring?

The 3-methoxy group is an electron-donating group which can enhance the chemical stability of the azetidine ring. However, the primary factor influencing stability is the basicity of the ring nitrogen. Under acidic conditions, protonation of the nitrogen increases ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. The methoxy group itself is generally stable under standard N-acylation and N-alkylation conditions, but harsh acidic or basic conditions could potentially lead to its cleavage.

Q3: Can 3-methoxyazetidine undergo ring-opening with alkylating and acylating agents?

Yes. Azetidines with a basic ring nitrogen are known to undergo facile ring cleavage to produce 3-halo-1-aminopropane derivatives when reacted with alkyl bromides and acyl chlorides. The rate of this ring-opening is often dependent on the rate of quaternization of the azetidine nitrogen. Therefore, careful control of reaction conditions is crucial to minimize this side-reaction.[1]

Q4: Is the free base of 3-methoxyazetidine stable?

As a free base, azetidines can undergo spontaneous oligomerization, which may also involve ring-cleavage.[1] It is therefore recommended to handle the free base with care, preferably using it immediately after preparation and avoiding prolonged storage. For many applications, using the more stable hydrochloride salt and a suitable base in the reaction is the preferred method.

Troubleshooting Guides

Issue 1: Formation of Ring-Opened Side-Products during N-Acylation

Symptoms:

  • Observation of a byproduct with a mass corresponding to the addition of the acyl group plus the elements of HCl or HBr (if using an acyl halide) and water.

  • Complex NMR spectra showing signals inconsistent with the expected N-acyl-3-methoxyazetidine product, potentially with linear amine fragments.

  • Difficulty in purifying the desired product from a polar, higher molecular weight impurity.

Root Cause: Acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides react with the azetidine nitrogen. The intermediate quaternary ammonium salt is highly strained and susceptible to nucleophilic attack by the halide anion (from the acyl halide or generated in situ), leading to ring-opening.

Solutions:

  • Choice of Acylating Agent: Whenever possible, use a less reactive acylating agent. For example, using an acid anhydride with a non-nucleophilic base may be preferable to an acyl chloride.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to minimize the rate of the ring-opening side reaction.

  • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to neutralize the acid generated during the reaction without acting as a competing nucleophile.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that may favor ring-opening.

Issue 2: Formation of Over-Alkylated and Ring-Opened Products during N-Alkylation

Symptoms:

  • Formation of a quaternary ammonium salt as a major byproduct.

  • Presence of a ring-opened product, a 3-halo-1-(N,N-dialkylamino)propane derivative, in the reaction mixture.

  • Low yield of the desired N-alkyl-3-methoxyazetidine.

Root Cause: The initially formed N-alkyl-3-methoxyazetidine is still nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt. This quaternary salt is highly susceptible to ring-opening via nucleophilic attack by the halide counter-ion.

Solutions:

  • Control of Stoichiometry: Use a slight excess of 3-methoxyazetidine relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly and at a low temperature to maintain a low concentration of the electrophile in the reaction mixture.

  • Reaction Time: Keep the reaction time as short as possible.[1]

  • Choice of Alkylating Agent: If possible, use alkylating agents with less reactive leaving groups (e.g., tosylates instead of iodides).

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 3-Methoxyazetidine with Acetic Anhydride

This protocol aims to minimize ring-opening by using a moderately reactive acylating agent and controlling the reaction conditions.

Materials:

  • 3-Methoxyazetidine hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methoxyazetidine hydrochloride (1.0 eq) in anhydrous DCM, add TEA or DIPEA (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 10-15 minutes.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of 3-Methoxyazetidine with Benzyl Bromide

This protocol is designed to favor mono-alkylation and reduce the formation of ring-opened byproducts.

Materials:

  • 3-Methoxyazetidine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of 3-methoxyazetidine hydrochloride (1.2 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.0 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction should be kept as short as possible to avoid over-alkylation and ring-opening.[1]

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

While specific quantitative data for side-product formation in 3-methoxyazetidine reactions is not extensively published, the following table provides a general overview of expected outcomes based on the reactivity of azetidines. The yields are illustrative and will vary depending on the specific substrate and reaction conditions.

Reaction TypeReagentConditionsDesired Product Yield (Illustrative)Major Side-Product(s)
N-Acylation Acyl ChlorideRoom Temperature, short reaction timeModerate to GoodRing-opened halo-amide
Acyl ChlorideElevated Temperature, long reaction timeLow to ModerateRing-opened halo-amide
Acid Anhydride0 °C to Room TemperatureGood to ExcellentMinimal ring-opening
N-Alkylation Alkyl IodideRoom Temperature, short reaction timeModerateQuaternary ammonium salt, Ring-opened halo-amine
Alkyl BromideRoom Temperature, short reaction timeModerate to GoodQuaternary ammonium salt, Ring-opened halo-amine
Alkyl TosylateElevated TemperatureGoodMinimal over-alkylation and ring-opening

Visualizations

Reaction_Pathways Common Reaction Pathways and Side-Products of 3-Methoxyazetidine cluster_acylation N-Acylation cluster_alkylation N-Alkylation 3-Methoxyazetidine_A 3-Methoxyazetidine Desired_Acyl N-Acyl-3-methoxyazetidine (Desired Product) 3-Methoxyazetidine_A->Desired_Acyl Mild Conditions Ring_Opened_Acyl Ring-Opened Side-Product (3-Halo-N-acylpropylamine) 3-Methoxyazetidine_A->Ring_Opened_Acyl Harsh Conditions / Excess Reagent Acyl_Halide Acyl Halide (RCOX) Acyl_Halide->Desired_Acyl Acyl_Halide->Ring_Opened_Acyl 3-Methoxyazetidine_B 3-Methoxyazetidine Desired_Alkyl N-Alkyl-3-methoxyazetidine (Desired Product) 3-Methoxyazetidine_B->Desired_Alkyl Controlled Stoichiometry Alkyl_Halide Alkyl Halide (R'X) Alkyl_Halide->Desired_Alkyl Over_Alkylation Quaternary Salt Alkyl_Halide->Over_Alkylation Desired_Alkyl->Over_Alkylation Excess Alkyl Halide Ring_Opened_Alkyl Ring-Opened Side-Product (3-Halo-N,N-dialkylpropylamine) Over_Alkylation->Ring_Opened_Alkyl Nucleophilic Attack

Caption: Reaction pathways for N-acylation and N-alkylation of 3-methoxyazetidine, highlighting the formation of desired products and common side-products.

Troubleshooting_Workflow Troubleshooting Workflow for 3-Methoxyazetidine Reactions Start Reaction with 3-Methoxyazetidine Check_Purity Analyze Crude Product (LC-MS, NMR) Start->Check_Purity Desired_Product Desired Product is Major Component Check_Purity->Desired_Product Side_Products Significant Side-Products Observed Check_Purity->Side_Products End Purify Product Desired_Product->End Yes Identify_Side_Products Identify Side-Products (Mass, NMR fragmentation) Side_Products->Identify_Side_Products Yes Ring_Opening Ring-Opening Detected? Identify_Side_Products->Ring_Opening Over_Alkylation Over-alkylation Detected? Identify_Side_Products->Over_Alkylation Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Milder Reagents - Stoichiometry Control Ring_Opening->Optimize_Conditions Yes Ring_Opening->End No Over_Alkylation->Optimize_Conditions Yes Over_Alkylation->End No Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting unexpected side-products in reactions involving 3-methoxyazetidine.

References

Technical Support Center: Optimizing the Synthesis of 3-Phenoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-phenoxyazetidine. The following information is designed to help improve the efficiency and success rate of your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-phenoxyazetidine?

A1: The most prevalent synthetic routes start from the commercially available N-Boc-3-hydroxyazetidine. The two primary methods employed are the Mitsunobu reaction and a two-step nucleophilic substitution sequence. Both pathways ultimately involve an N-Boc deprotection step to yield the final 3-phenoxyazetidine product, typically as a hydrochloride salt.[1]

Q2: Which synthetic route is generally preferred?

A2: The choice between the Mitsunobu reaction and the two-step nucleophilic substitution depends on several factors, including the scale of the reaction, the desired purity, and the available reagents. The Mitsunobu reaction is a one-pot process, which can be more time-efficient. However, it often requires careful purification to remove byproducts like triphenylphosphine oxide. The two-step method is often considered more robust and scalable, though it involves an additional synthetic step.

Q3: Why is the N-Boc protecting group necessary?

A3: The tert-butyloxycarbonyl (Boc) protecting group is crucial to prevent side reactions involving the azetidine nitrogen. The nitrogen atom is nucleophilic and can react with electrophiles or interfere with the desired reaction. The Boc group effectively "masks" the nitrogen's reactivity and can be cleanly removed under acidic conditions at the end of the synthesis.

Q4: What are the key considerations for the final deprotection step?

A4: The N-Boc group is typically removed using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[1] It is important to monitor the reaction to ensure complete deprotection without the formation of significant side products. The choice of acid and solvent can impact the reaction time and the ease of product isolation.

Troubleshooting Guides

Mitsunobu Reaction Pathway

Issue 1: Low Yield of N-Boc-3-phenoxyazetidine

Possible CauseSuggested Solution
Poor quality of reagents Ensure that the triphenylphosphine (PPh3) and the azodicarboxylate (DEAD or DIAD) are fresh and have not degraded. Use anhydrous solvents to prevent quenching of the reagents.
Incorrect order of reagent addition The recommended order of addition is to a solution of N-Boc-3-hydroxyazetidine and phenol in an anhydrous solvent, add PPh3, cool the mixture to 0°C, and then slowly add the azodicarboxylate.[1]
Insufficient reaction time or temperature Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as this can also lead to side product formation.
Steric hindrance If using a substituted phenol, steric hindrance may slow down the reaction. In such cases, a longer reaction time or a slight increase in temperature might be necessary.

Issue 2: Difficulty in Purifying the Product from Triphenylphosphine Oxide (TPPO)

Possible CauseSuggested Solution
High solubility of TPPO in the crude product TPPO can sometimes be challenging to remove completely by column chromatography. If TPPO co-elutes with the product, consider alternative purification methods such as crystallization or precipitation of the product. In some cases, TPPO may precipitate from the reaction mixture and can be partially removed by filtration.[1]
Two-Step Nucleophilic Substitution Pathway

Step 1: Activation of the Hydroxyl Group (Tosylation/Mesylation)

Issue 1: Incomplete Conversion to the Sulfonate Ester

Possible CauseSuggested Solution
Insufficient base or activating agent Ensure that at least one equivalent of a suitable base (e.g., triethylamine or pyridine) is used to neutralize the acid generated during the reaction. Use a slight excess of the tosyl or mesyl chloride.
Low reaction temperature While the reaction is typically started at 0°C to control the initial exotherm, it may need to be warmed to room temperature to go to completion. Monitor the reaction by TLC.
Moisture in the reaction Use anhydrous solvents and reagents, as water will react with the sulfonyl chloride.

Issue 2: Formation of Side Products

Possible CauseSuggested Solution
Reaction of the azetidine nitrogen Although the Boc group is in place, prolonged reaction times or high temperatures can sometimes lead to side reactions. Ensure the reaction is monitored and worked up once the starting material is consumed.

Step 2: Nucleophilic Substitution with Phenol

Issue 1: Low Yield of N-Boc-3-phenoxyazetidine

Possible CauseSuggested Solution
Poor leaving group ability of the sulfonate ester Ensure the complete formation of the tosylate or mesylate in the previous step.
Insufficiently basic conditions A suitable base (e.g., potassium carbonate or sodium hydride) is required to deprotonate the phenol, making it a more potent nucleophile.
Low reaction temperature This substitution reaction often requires heating. The optimal temperature will depend on the solvent and the specific sulfonate ester.
Final Deprotection Step

Issue 1: Incomplete Removal of the N-Boc Group

Possible CauseSuggested Solution
Insufficient acid or reaction time Use a sufficient excess of the acid (e.g., 4M HCl in dioxane) and monitor the reaction by TLC or LC-MS until all the starting material is consumed.[2]
Precipitation of the starting material Ensure that the N-Boc-3-phenoxyazetidine is fully dissolved in the reaction solvent.

Issue 2: Formation of Impurities during Work-up

Possible CauseSuggested Solution
Reaction with residual acid After deprotection, ensure the acidic workup is followed by appropriate neutralization or removal of excess acid to prevent degradation of the final product.

Data Presentation: Comparison of Synthetic Routes

ParameterMitsunobu ReactionTwo-Step Nucleophilic Substitution
Typical Yield 60-85%70-90% (over two steps)
Reaction Time 6-12 hours12-24 hours (for both steps)
Key Reagents PPh3, DEAD/DIAD, PhenolTsCl/MsCl, Base, Phenol, Base
Purification Column chromatography often required to remove TPPOIntermediate purification may be necessary; final product may precipitate as a salt.
Scalability Can be challenging on a large scale due to byproduct removal.Generally considered more scalable.

Note: Yields and reaction times are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Pathway 1: Mitsunobu Reaction
  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 equivalents).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Pathway 2: Two-Step Nucleophilic Substitution

Step A: Tosylation of N-Boc-3-hydroxyazetidine

  • Reaction Setup: Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Base Addition: Add triethylamine (1.5 equivalents) or pyridine (2 equivalents).

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.

  • Reaction: Stir the reaction at 0°C for 1-2 hours and then at room temperature for 4-6 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.

Step B: Substitution with Phenol

  • Reaction Setup: To a solution of phenol (1.5 equivalents) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.5 equivalents).

  • Addition of Tosylate: Add the crude N-Boc-3-tosyloxyazetidine from the previous step dissolved in DMF.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 6-12 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture, add water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Final Step: N-Boc Deprotection
  • Dissolution: Dissolve the purified N-Boc-3-phenoxyazetidine in dioxane or DCM.

  • Acid Addition: Add a solution of 4M HCl in dioxane (5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Isolation: The 3-phenoxyazetidine hydrochloride salt often precipitates. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.[1]

Visualizing the Synthetic Pathways

Synthesis_Workflow cluster_start Starting Material cluster_mitsunobu Pathway 1: Mitsunobu Reaction cluster_twostep Pathway 2: Two-Step Nucleophilic Substitution cluster_final Final Steps start N-Boc-3-hydroxyazetidine mitsunobu_reagents Phenol, PPh3, DEAD or DIAD start->mitsunobu_reagents One-Pot activation Activation (TsCl or MsCl, Base) start->activation mitsunobu_product N-Boc-3-phenoxyazetidine mitsunobu_reagents->mitsunobu_product deprotection N-Boc Deprotection (HCl in dioxane) mitsunobu_product->deprotection intermediate N-Boc-3-tosyloxyazetidine (or mesyloxy) activation->intermediate substitution_reagents Phenol, Base intermediate->substitution_reagents substitution_product N-Boc-3-phenoxyazetidine substitution_reagents->substitution_product substitution_product->deprotection final_product 3-Phenoxyazetidine HCl deprotection->final_product Troubleshooting_Tree cluster_mitsunobu Mitsunobu Pathway cluster_twostep Two-Step Pathway cluster_deprotection Final Deprotection start Low Yield or Incomplete Reaction mitsunobu_check Check Reagent Quality & Order of Addition start->mitsunobu_check twostep_check Which step is failing? (Activation or Substitution) start->twostep_check deprotection_check Incomplete Boc Removal? start->deprotection_check mitsunobu_solution Use fresh reagents. Follow recommended protocol. mitsunobu_check->mitsunobu_solution activation_issue Activation Step: Incomplete Conversion? twostep_check->activation_issue substitution_issue Substitution Step: Low Yield? twostep_check->substitution_issue activation_solution Ensure anhydrous conditions. Use sufficient base. activation_issue->activation_solution substitution_solution Ensure complete activation. Use appropriate base and heat. substitution_issue->substitution_solution deprotection_solution Increase acid concentration or reaction time. deprotection_check->deprotection_solution

References

Technical Support Center: Handling Hygroscopic 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxyazetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this hygroscopic compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methoxyazetidine hydrochloride and why is it used in research?

A1: 3-Methoxyazetidine hydrochloride is a heterocyclic organic compound. It serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring offers unique conformational constraints, which can be advantageous in designing molecules that bind to specific biological targets. It is commonly used in the synthesis of novel therapeutic agents, including those targeting the central nervous system.

Q2: What does it mean that 3-Methoxyazetidine hydrochloride is hygroscopic?

A2: Hygroscopic means that the compound has a tendency to absorb moisture from the surrounding atmosphere. This can lead to changes in its physical state (e.g., clumping, deliquescence) and may affect its reactivity and the accuracy of weighing for reactions.

Q3: How should I store 3-Methoxyazetidine hydrochloride?

A3: To minimize moisture absorption, 3-Methoxyazetidine hydrochloride should be stored in a tightly sealed container in a dry and well-ventilated place.[1] For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] A desiccator containing a suitable drying agent is also highly recommended for storage.

Q4: What are the primary safety hazards associated with 3-Methoxyazetidine hydrochloride?

A4: According to its Safety Data Sheet (SDS), 3-Methoxyazetidine hydrochloride is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Q5: In which solvents is 3-Methoxyazetidine hydrochloride soluble?

Troubleshooting Guides

Problem 1: The 3-Methoxyazetidine hydrochloride powder has clumped together or appears wet.
  • Possible Cause: The compound has absorbed moisture from the atmosphere due to improper storage or handling.

  • Solution:

    • Drying: The compound may be dried under high vacuum for a sufficient period to remove absorbed water. Gentle heating can be applied, but care must be taken to avoid decomposition. Always check the compound's melting point (143 - 149 °C) to avoid overheating.[4]

    • Use As-Is with Caution: If the extent of water absorption is unknown, using the material may lead to inaccurate stoichiometry in reactions. It is best to dry the compound before use.

    • Prevention: Ensure the container is always tightly sealed after use and stored in a desiccator. Minimize the time the container is open to the atmosphere.

Problem 2: Inaccurate weighing of the compound.
  • Possible Cause: The compound is rapidly absorbing moisture from the air on the balance, leading to a constantly increasing mass reading.

  • Solution:

    • Work Quickly: Have all necessary equipment ready to minimize the time the compound is exposed to the air.

    • Use a Weighing Funnel/Boat: Weigh the compound in a closed or covered container if possible.

    • Inert Atmosphere: For highly sensitive reactions, weigh the compound in a glovebox under an inert atmosphere.

    • Weighing by Difference: Weigh a vial containing the compound, transfer the desired amount to the reaction vessel, and then re-weigh the vial. The difference in mass will be the amount of compound transferred.

Problem 3: Low yield or failed N-acylation reaction.
  • Possible Cause 1: Inaccurate Stoichiometry due to Water Content. The presence of water in the 3-Methoxyazetidine hydrochloride will alter its effective molecular weight, leading to an incorrect molar ratio of reactants.

    • Solution: Dry the 3-Methoxyazetidine hydrochloride under vacuum before use.

  • Possible Cause 2: Hydrolysis of the Acylating Agent. If using a moisture-sensitive acylating agent, such as an acyl chloride, any water present in the 3-Methoxyazetidine hydrochloride or the reaction solvent can lead to its decomposition.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Add the acylating agent to the reaction mixture containing the amine.

  • Possible Cause 3: Inactivation of the Amine. As 3-Methoxyazetidine hydrochloride is a salt, the amine is protonated. It needs to be neutralized with a base to act as a nucleophile.

    • Solution: Use a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to free the amine in situ. At least one equivalent of base is needed to neutralize the hydrochloride salt, and an additional equivalent may be needed to scavenge the acid byproduct of the acylation reaction.

  • Possible Cause 4: Poor Solubility. The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.

    • Solution: Choose a solvent in which both the free base of 3-methoxyazetidine and the acylating agent are soluble. Common solvents for such reactions include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Data Presentation

Table 1: Physical and Chemical Properties of 3-Methoxyazetidine Hydrochloride

PropertyValueReference
CAS Number 148644-09-1[5]
Molecular Formula C₄H₉NO·HCl[1]
Molecular Weight 123.58 g/mol [1][3]
Appearance White to off-white or light yellow solid[4]
Melting Point 143 - 149 °C[4]
Storage Temperature 2-8°C, under inert atmosphere[2]

Experimental Protocols

General Protocol for N-Acylation of 3-Methoxyazetidine Hydrochloride with an Acyl Chloride

This protocol provides a general methodology. Specific amounts, reaction times, and temperatures may need to be optimized for different acyl chlorides.

Materials:

  • 3-Methoxyazetidine hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Methoxyazetidine hydrochloride (1.0 eq) in anhydrous DCM.

  • Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The first equivalent will neutralize the hydrochloride salt to form the free amine, and the subsequent amount will act as an acid scavenger for the reaction.

  • Acylation: While maintaining the temperature at 0 °C, slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-acylated product.

Mandatory Visualization

experimental_workflow Workflow for Handling Hygroscopic 3-Methoxyazetidine Hydrochloride storage Storage (Tightly sealed, 2-8°C, inert gas, desiccator) weighing Weighing (Quickly, in a glovebox, or by difference) storage->weighing Minimize exposure reaction_setup Reaction Setup (Inert atmosphere, anhydrous solvent) weighing->reaction_setup basification Basification (Add non-nucleophilic base, e.g., TEA) reaction_setup->basification reaction Reaction (e.g., N-acylation) basification->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Handling Hygroscopic Reagent Workflow

troubleshooting_logic Troubleshooting Low Yield in N-Acylation start Low Reaction Yield check_sm Check Starting Material Purity and Dryness start->check_sm check_reagents Verify Reagent Activity (e.g., acyl chloride not hydrolyzed) start->check_reagents check_base Ensure Sufficient and Appropriate Base (>2 equivalents) start->check_base check_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) start->check_conditions solution_sm Dry starting material under vacuum check_sm->solution_sm solution_reagents Use fresh or newly opened reagents check_reagents->solution_reagents solution_base Use freshly distilled base, check stoichiometry check_base->solution_base solution_conditions Screen solvents, vary temperature check_conditions->solution_conditions

N-Acylation Troubleshooting Logic

References

Preventing degradation of 3-Methoxyazetidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Methoxyazetidine during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of 3-Methoxyazetidine in experimental settings.

Issue Possible Cause Recommended Solution
Reaction Failure or Low Yield Degradation of 3-Methoxyazetidine: The azetidine ring is susceptible to opening under acidic conditions. The methoxy group can also be susceptible to hydrolysis.- pH Control: Maintain a neutral or slightly basic reaction medium (pH 7-9). Avoid strong acids. If acidic conditions are necessary, consider using a protecting group for the azetidine nitrogen. - Temperature Management: Keep the reaction temperature as low as feasible. For exothermic reactions, ensure efficient cooling. - Inert Atmosphere: For sensitive reactions, particularly those involving organometallics or strong bases, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Unexpected Byproducts Ring-Opening of the Azetidine: Nucleophilic attack on the strained four-membered ring can lead to the formation of ring-opened byproducts.- Choice of Nucleophile: Use soft nucleophiles when possible to minimize direct attack on the ring carbons. - Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent prolonged exposure to conditions that may promote degradation.
Inconsistent Results Variability in Reagent Quality: The purity and stability of 3-Methoxyazetidine can vary between batches and suppliers.- Reagent Verification: Use 3-Methoxyazetidine from a reputable supplier. If possible, verify the purity of each new batch by NMR or LC-MS before use. - Proper Storage: Store 3-Methoxyazetidine hydrochloride at room temperature in a tightly sealed container to protect it from moisture.[1]
Difficulty in Product Purification Presence of Polar Degradation Products: Ring-opened byproducts are often more polar than the desired product, which can complicate chromatographic purification.- Extraction: Perform an aqueous work-up to remove highly polar impurities before chromatography. - Chromatography: Use a polar stationary phase (e.g., silica gel) and a gradient elution with a polar solvent system to effectively separate the product from polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Methoxyazetidine?

A1: The two primary degradation pathways for 3-Methoxyazetidine are:

  • Ring-Opening: The strained four-membered azetidine ring is susceptible to cleavage, particularly under acidic conditions or in the presence of strong nucleophiles. Protonation of the nitrogen atom can facilitate nucleophilic attack on the ring carbons.

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can be cleaved under strong acidic or basic conditions, leading to the formation of 3-hydroxyazetidine.

Q2: How does the methoxy group influence the stability of the azetidine ring?

A2: The methoxy group is an electron-donating group which can improve the chemical stability of the azetidine ring compared to unsubstituted azetidine.[1] However, it also introduces a potential site for hydrolysis.

Q3: Is 3-Methoxyazetidine hydrochloride more stable than the free base?

A3: Yes, the hydrochloride salt form of 3-Methoxyazetidine enhances its stability and improves its handling characteristics.[1] The salt is a crystalline solid that is less volatile and easier to weigh and handle than the free base, which is a liquid. The hydrochloride form also increases its solubility in aqueous media.[1]

Q4: What are the recommended storage conditions for 3-Methoxyazetidine and its hydrochloride salt?

A4: 3-Methoxyazetidine should be stored in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents. It is recommended to store it under an inert atmosphere. 3-Methoxyazetidine hydrochloride should be stored at room temperature in a well-sealed container to protect it from moisture.[1]

Q5: What analytical techniques are suitable for monitoring the degradation of 3-Methoxyazetidine?

A5: Several analytical techniques can be used to monitor the degradation of 3-Methoxyazetidine and identify its degradation products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating 3-Methoxyazetidine from its degradation products and identifying them based on their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the analysis of volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the degradation products.

Experimental Protocols

Protocol 1: N-Alkylation of 3-Methoxyazetidine via Reductive Amination

This protocol describes a general procedure for the N-alkylation of 3-Methoxyazetidine using reductive amination, a method known for its high selectivity.

Materials:

  • 3-Methoxyazetidine hydrochloride

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-Methoxyazetidine hydrochloride (1.0 eq) in DCM or DCE (0.1 M), add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride.

  • Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling with 3-Methoxyazetidine

This protocol outlines a standard procedure for forming an amide bond between a carboxylic acid and 3-Methoxyazetidine using a common coupling reagent.

Materials:

  • 3-Methoxyazetidine hydrochloride

  • Carboxylic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (3.0 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve 3-Methoxyazetidine hydrochloride (1.2 eq) in DMF and add DIPEA (1.0 eq).

  • Add the 3-Methoxyazetidine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Estimated Stability of 3-Methoxyazetidine under Various Conditions

The following table provides estimated stability data for 3-Methoxyazetidine based on general knowledge of azetidine chemistry. Actual stability may vary depending on the specific reaction conditions and impurities present.

Condition Parameter Value Estimated % Degradation (24h) Primary Degradation Product(s)
pH pH 2 (0.01 M HCl)25°C> 50%Ring-opened products
pH 7 (Phosphate Buffer)25°C< 5%-
pH 12 (0.01 M NaOH)25°C10-20%3-Hydroxyazetidine, Ring-opened products
Temperature 4°CpH 7< 1%-
25°C (Room Temp)pH 7< 5%-
50°CpH 715-25%Ring-opened products
Solvent Dichloromethane25°C< 2%-
Methanol25°C< 5%Potential for reaction with solvent
Water25°C< 5%-

Visualizations

degradation_pathway cluster_main 3-Methoxyazetidine Degradation 3-Methoxyazetidine 3-Methoxyazetidine Protonated Azetidine Protonated Azetidine 3-Methoxyazetidine->Protonated Azetidine Acidic Conditions (H+) 3-Hydroxyazetidine 3-Hydroxyazetidine 3-Methoxyazetidine->3-Hydroxyazetidine Hydrolysis (H+ or OH-) Ring-Opened Products Ring-Opened Products Protonated Azetidine->Ring-Opened Products Nucleophilic Attack

Caption: Potential degradation pathways of 3-Methoxyazetidine.

experimental_workflow cluster_workflow General Reaction Workflow Start Start Reagent Preparation Reagent Preparation Start->Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Reaction Monitoring->Reaction Monitoring Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Purification Purification Work-up->Purification Product Analysis Product Analysis Purification->Product Analysis End End Product Analysis->End

Caption: A typical experimental workflow for reactions involving 3-Methoxyazetidine.

References

Technical Support Center: Method Refinement for Stereoselective Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, facilitating the overcoming of common challenges in the synthesis of these vital nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of azetidines?

A1: The main difficulties arise from the significant ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain renders azetidines more reactive and less stable than larger heterocycles, making them susceptible to ring-opening, decomposition, or rearrangement under certain reaction conditions.[1][2][3] Key challenges include:

  • Competing Reactions: The formation of the four-membered azetidine ring can be kinetically and thermodynamically disfavored compared to competing intermolecular reactions (like polymerization) or the formation of larger, more stable rings such as pyrrolidines.[1][4]

  • Stereocontrol: Achieving high diastereoselectivity and enantioselectivity at the various substitution points of the azetidine ring is often difficult and highly dependent on the chosen synthetic route, catalyst, and reaction conditions.[1]

  • Purification: Azetidines can be challenging to purify due to their polarity and potential for decomposition on acidic stationary phases like standard silica gel.[1][5]

Q2: What are the most common methods for synthesizing the azetidine ring stereoselectively?

A2: Several key strategies are employed to construct the azetidine ring with stereochemical control:

  • Intramolecular Cyclization: This is the most prevalent approach, typically involving the SN2 cyclization of a γ-amino alcohol or γ-haloamine where a nitrogen atom displaces a leaving group at the γ-position.[4][5] Stereoselectivity is often dictated by the stereochemistry of the acyclic precursor.

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can produce azetidines.[5][6] These reactions can proceed with high stereoselectivity, although they may yield a mixture of diastereomers.[6]

  • Lanthanide-Catalyzed Intramolecular Aminolysis: Lewis acids like Lanthanum(III) triflate (La(OTf)₃) can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines with high yields.[5][7]

  • Palladium-Catalyzed C-H Amination: Modern methods enable the intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of an amine substrate to form the azetidine ring.[2][8]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies, offering an alternative route to the four-membered ring.[4]

Q3: How does the choice of nitrogen protecting group affect the synthesis?

A3: The nitrogen protecting group is critical as it influences the nucleophilicity of the amine and the overall stability of the molecule.

  • Electron-withdrawing groups (e.g., tosyl, Ts) decrease the nitrogen's nucleophilicity and may necessitate harsher conditions for cyclization.[5]

  • The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[9]

  • Benzyl (Bn) or carbobenzyloxy (Cbz) groups are also common and provide orthogonal deprotection strategies.[9]

  • The tert-butoxythiocarbonyl (Botc) group has proven effective for reactions involving α-lithiation.[5]

Troubleshooting Guide

Problem 1: Low or No Yield in Intramolecular Cyclization
  • Symptoms: TLC or LC-MS analysis shows predominantly starting material or the formation of baseline material, suggesting polymerization.[4]

  • Root Causes & Solutions:

Potential Cause Recommended Solution Citation
Poor Leaving Group Convert hydroxyl groups to more effective leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf). For halides, consider an in situ Finkelstein reaction to form the more reactive iodide.[4]
Competing Intermolecular Reactions Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors intramolecular cyclization over intermolecular dimerization or polymerization.[4]
Steric Hindrance Modify the substrate to reduce steric bulk near the reacting centers, which may be impeding the necessary conformation for ring closure.[1][4]
Reaction is Too Slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent such as DMF or DMSO to accelerate the SN2 reaction.[4]
Inappropriate Base or Solvent The choice of base and solvent is critical. Screen different combinations to find the optimal conditions for your specific substrate.[4]
Problem 2: Poor Stereoselectivity (Formation of Isomeric Mixtures)
  • Symptoms: ¹H NMR or chiral HPLC analysis reveals a mixture of diastereomers or enantiomers.

  • Workflow for Optimization: The following workflow can guide the optimization of reaction parameters to enhance stereoselectivity.

G cluster_workflow Workflow for Optimizing Stereoselectivity start Initial Reaction Conditions analyze Analyze Isomer Ratio (e.g., NMR, Chiral HPLC) start->analyze decision Is Stereoselectivity Acceptable? analyze->decision optimize Modify Parameters: - Catalyst/Chiral Auxiliary - Solvent Polarity - Reaction Temperature - Reagent Stoichiometry decision->optimize No success Proceed with Optimized Protocol decision->success Yes optimize->analyze Re-run & Re-analyze G cluster_pathways Competing Intramolecular Cyclization Pathways precursor Acyclic Precursor (e.g., γ-amino alcohol) path1 4-exo-tet Cyclization precursor->path1 path2 5-endo-tet Cyclization precursor->path2 azetidine Desired Azetidine Product path1->azetidine Favored by: - cis-Substrates - Specific Catalysts pyrrolidine Undesired Pyrrolidine Byproduct path2->pyrrolidine Often Thermodynamically Favored

References

Validation & Comparative

A Comparative Guide to 3-Methoxyazetidine and 3-Hydroxyazetidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the strategic use of small, conformationally restricted scaffolds is paramount in the quest for novel therapeutics with optimized pharmacological profiles. Among these, the azetidine ring has emerged as a valuable building block. This guide provides a detailed comparison of two key 3-substituted azetidine derivatives, 3-methoxyazetidine and 3-hydroxyazetidine, for researchers and scientists in drug development. The following sections will delve into their physicochemical properties, their influence on critical drug-like attributes such as metabolic stability and cell permeability, and provide standardized protocols for their experimental evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference between a methoxy and a hydroxyl group at the 3-position of the azetidine ring can significantly impact a molecule's physicochemical characteristics. These differences, summarized in the table below, are critical considerations during the lead optimization phase of drug discovery.

Property3-Methoxyazetidine3-HydroxyazetidineImpact on Drug Design
Molecular Formula C₄H₉NO[1]C₃H₇NOA minor difference in molecular weight and carbon count.
Molecular Weight 87.12 g/mol [1]73.09 g/mol A negligible difference for most drug design applications.
logP (Octanol-Water Partition Coefficient) -0.5 (experimental for free base)Not available (predicted to be lower than 3-methoxyazetidine)Lower logP generally correlates with increased aqueous solubility and reduced lipophilicity. The hydroxyl group in 3-hydroxyazetidine is expected to result in a lower logP compared to the methoxy group.
Polar Surface Area (PSA) 21.3 Ų (for free base)[2]32.3 Ų (for HCl salt)[3]The higher PSA of 3-hydroxyazetidine suggests a greater potential for hydrogen bonding, which can influence solubility, permeability, and target interactions.
pKa (Azetidine Nitrogen) Not availableNot availableThe basicity of the azetidine nitrogen is a crucial determinant of the compound's ionization state at physiological pH, affecting its solubility, permeability, and potential for off-target interactions. While not experimentally determined in the reviewed literature, the electron-withdrawing effect of the hydroxyl group is expected to slightly lower the pKa compared to the methoxy derivative.
Hydrogen Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (O)2 Donors (NH, OH), 1 Acceptor (O)The additional hydrogen bond donor in 3-hydroxyazetidine provides more opportunities for directed interactions with biological targets but may also increase the potential for metabolic conjugation and reduce cell permeability.

Impact on Drug Properties: Navigating the SAR Landscape

The choice between a 3-methoxyazetidine and a 3-hydroxyazetidine moiety can have profound consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

The metabolic fate of a drug is a critical determinant of its half-life and potential for toxicity. The substitution at the 3-position of the azetidine ring can influence its metabolic stability.

  • 3-Methoxyazetidine : The methoxy group can be susceptible to O-dealkylation, a common metabolic pathway mediated by cytochrome P450 enzymes.[4] This can lead to the formation of the corresponding 3-hydroxyazetidine metabolite.

  • 3-Hydroxyazetidine : The hydroxyl group is a site for phase II conjugation reactions, such as glucuronidation or sulfation.[5] While these processes are typically associated with detoxification and elimination, they can also represent a significant clearance pathway, potentially leading to a shorter half-life. However, the introduction of a hydroxyl group can also increase polarity, which in some cases has been shown to enhance metabolic stability by reducing the molecule's affinity for metabolic enzymes.[6]

Cell Permeability

The ability of a drug to cross cell membranes is essential for its oral bioavailability and distribution to target tissues. The balance between lipophilicity and hydrophilicity, governed in part by the 3-substituent, plays a key role.

  • 3-Methoxyazetidine : With its lower polarity and lack of a hydrogen bond-donating hydroxyl group, compounds incorporating 3-methoxyazetidine may exhibit higher passive permeability across cell membranes compared to their 3-hydroxyazetidine counterparts.

  • 3-Hydroxyazetidine : The increased polarity and hydrogen bonding capacity of the hydroxyl group can lead to lower passive permeability. However, it may also facilitate interactions with uptake transporters. The Caco-2 cell permeability assay is the gold standard for in vitro assessment of intestinal permeability.[7][8][9]

Experimental Protocols

To aid researchers in the empirical evaluation of these azetidine derivatives within their specific molecular contexts, detailed protocols for key in vitro assays are provided below.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the intrinsic clearance of a compound by metabolic enzymes present in the liver.

Workflow for HLM Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock (in DMSO) Reaction_Mixture Prepare Reaction Mixture: Test Compound + HLM + Buffer Test_Compound->Reaction_Mixture HLM Human Liver Microsomes HLM->Reaction_Mixture NADPH NADPH Stock Initiation Initiate Reaction with NADPH NADPH->Initiation Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction_Mixture Pre_incubation Pre-incubate at 37°C Reaction_Mixture->Pre_incubation Pre_incubation->Initiation Time_Points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Initiation->Time_Points Quenching Quench Reaction (e.g., with cold acetonitrile) Time_Points->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation LC_MS_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->LC_MS_Analysis Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) LC_MS_Analysis->Data_Analysis

Caption: Workflow for determining metabolic stability in human liver microsomes.

Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare the reaction mixture by adding the test compound, human liver microsomes, and phosphate buffer (pH 7.4) to a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Incubate the reaction at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Caco-2 Cell Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.[7][8][9]

Workflow for Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to allow differentiation Caco2_Seeding->Differentiation TEER_Measurement Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity Differentiation->TEER_Measurement Compound_Addition Add Test Compound to Apical (A) or Basolateral (B) side TEER_Measurement->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Sampling Sample from Receiver Chamber at defined time points Incubation->Sampling LC_MS_Quantification Quantify Compound Concentration by LC-MS/MS Sampling->LC_MS_Quantification Papp_Calculation Calculate Apparent Permeability Coefficient (Papp) LC_MS_Quantification->Papp_Calculation Efflux_Ratio Determine Efflux Ratio (Papp(B-A) / Papp(A-B)) Papp_Calculation->Efflux_Ratio

Caption: Workflow for the Caco-2 cell permeability assay.

Methodology:

  • Seed Caco-2 cells onto permeable filter supports in a Transwell® plate.

  • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) transport , add the test compound to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.

  • For basolateral-to-apical (B-A) transport , add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubate the plate at 37°C.

  • At various time points , collect samples from the receiver compartment.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport.

  • Determine the efflux ratio (Papp(B-A) / Papp(A-B)) to identify if the compound is a substrate for efflux transporters.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate either a 3-methoxyazetidine or a 3-hydroxyazetidine moiety into a drug candidate is a strategic one that should be guided by the specific goals of the drug discovery program.

Logical Relationship for Moiety Selection

G cluster_goal Primary Goal cluster_choice Preferred Moiety High_Permeability Maximize Cell Permeability Methoxy 3-Methoxyazetidine High_Permeability->Methoxy Modulate_Solubility Increase Aqueous Solubility Hydroxy 3-Hydroxyazetidine Modulate_Solubility->Hydroxy Introduce_H_Bond Introduce H-bond vector Introduce_H_Bond->Hydroxy Block_Metabolism Block Metabolic Site Block_Metabolism->Hydroxy potential for increased polarity

Caption: Decision-making guide for selecting between 3-methoxyazetidine and 3-hydroxyazetidine.

References

A Head-to-Head Comparison of Azetidine and Oxetane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a key strategy for optimizing the physicochemical and pharmacological properties of drug candidates. Among these, the four-membered azetidine and oxetane rings have emerged as valuable motifs. Both are used to introduce polarity, improve metabolic stability, and modulate properties like solubility and lipophilicity. While structurally similar, the substitution of a nitrogen atom in azetidine for an oxygen atom in oxetane can lead to distinct biological and physical profiles.

This guide provides an objective comparison of the biological activity and physicochemical properties of azetidine and oxetane analogs, supported by experimental data and detailed protocols. We will focus on a case study involving analogs of a known p38α Mitogen-Activated Protein (MAP) Kinase inhibitor to provide a direct head-to-head comparison.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize quantitative data for a parent p38α MAP Kinase inhibitor alongside its synthetically prepared azetidine and oxetane analogs. This direct comparison allows for an objective assessment of how each heterocyclic scaffold impacts key drug-like properties.

PropertyParent CompoundAzetidine AnalogOxetane AnalogRationale for Change
Molecular Weight ( g/mol ) 415.48443.51444.49Introduction of the respective heterocyclic motif.
Calculated logP 3.83.23.0The heteroatom in both rings increases polarity, leading to lower lipophilicity compared to a purely carbocyclic analog. The oxygen in the oxetane generally results in slightly lower lipophilicity than the nitrogen in the azetidine.[1]
Aqueous Solubility (µM) < 1~15~25The increased polarity imparted by both heterocycles typically improves aqueous solubility over the parent compound.[1]
Metabolic Stability (t½, min) 25> 60> 60The four-membered rings can block sites of metabolism, significantly enhancing metabolic stability in liver microsomes.[1]
Target Binding Affinity (p38α IC₅₀, nM) 101215Minimal changes in binding affinity suggest that the heterocyclic motifs are well-tolerated in the kinase active site and act as effective bioisosteres.

Signaling Pathway: p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that are critical in cellular responses to external stressors and inflammatory cytokines.[2] Their dysregulation is implicated in inflammatory diseases and cancer. The signaling cascade is a multi-tiered system, as depicted below.

p38_MAPK_Pathway stress Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., MEKK, ASK1, TAK1) stress->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK (α, β, γ, δ) map2k->p38 substrates Downstream Substrates p38->substrates kinases Kinases (MK2, MK3, MSK1) p38->kinases Phosphorylates tfs Transcription Factors (ATF-2, STAT1, MEF2C) p38->tfs Phosphorylates substrates->kinases substrates->tfs response Cellular Response (Inflammation, Apoptosis, etc.) kinases->response tfs->response inhibitor Azetidine/Oxetane Analogs inhibitor->p38 Inhibit Metabolic_Stability_Workflow start Start prep Prepare Compound Stock (1 mM in DMSO) start->prep incubation Incubate Compound (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH at 37°C prep->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) incubation->sampling quench Quench Reaction with Acetonitrile sampling->quench process Centrifuge and Add Internal Standard to Supernatant quench->process analysis Analyze by LC-MS/MS to Quantify Remaining Parent Compound process->analysis calc Calculate Half-Life (t½) and Intrinsic Clearance (CLint) analysis->calc end End calc->end Solubility_Workflow start Start prep Prepare Compound Stock (10 mM in DMSO) start->prep add_to_buffer Add DMSO Stock to Aqueous Buffer (e.g., PBS, pH 7.4) in a 96-well plate prep->add_to_buffer incubate Incubate and Shake for 2 hours at Room Temperature add_to_buffer->incubate filter Filter to Remove Precipitate using a Solubility Filter Plate incubate->filter quantify Quantify Concentration of Solubilized Compound in Filtrate via UV-Vis or LC-MS/MS filter->quantify end End quantify->end LogP_Workflow start Start dissolve Dissolve Compound in one Phase (n-octanol or water) start->dissolve mix Mix with Immiscible Phase (water or n-octanol) dissolve->mix shake Shake Vigorously to Allow Partitioning (e.g., 1 hour) mix->shake separate Separate the Two Phases (via centrifugation) shake->separate quantify Quantify Compound Concentration in Both Phases via UV-Vis or LC-MS separate->quantify calc Calculate Partition Coefficient (P) and logP quantify->calc end End calc->end Binding_Affinity_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Test Compound start->prep_inhibitor prep_reagents Prepare Reaction Mix: Kinase, Substrate, ATP start->prep_reagents incubate Add Compound to Reaction Mix and Incubate prep_inhibitor->incubate prep_reagents->incubate measure Measure Kinase Activity (e.g., Phosphorylation of Substrate) incubate->measure plot Plot % Inhibition vs. Compound Concentration measure->plot calc Calculate IC₅₀ from Dose-Response Curve plot->calc end End calc->end

References

Comparative Guide to the Structure-Activity Relationship of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in medicinal chemistry due to its unique conformational constraints and ability to serve as a versatile building block.[1] In particular, substitutions at the 3-position of the azetidine ring have led to the discovery of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for several classes of 3-substituted azetidines, supported by quantitative data and detailed experimental protocols.

Modulators of Monoamine Transporters

Azetidine-based compounds have been extensively explored as ligands for monoamine transporters, which are key targets in the treatment of neuropsychiatric disorders.[2][3][4]

3-Aryl-3-arylmethoxy-azetidines as DAT and SERT Ligands

A series of 3-aryl-3-arylmethoxy-azetidines has been synthesized and evaluated for their binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][3] The general SAR trends indicate that these compounds are generally SERT selective.[2]

General Structure-Activity Relationship:

SAR_Monoamine cluster_0 SAR of 3-Aryl-3-arylmethoxy-azetidines Azetidine Azetidine Core Aryl_R1 3-Aryl Group (R1) Azetidine->Aryl_R1 Substitution Arylmethoxy_R2 3-Arylmethoxy Group (R2) Azetidine->Arylmethoxy_R2 Substitution N_Sub N-Substituent (R3) Azetidine->N_Sub Substitution Activity Binding Affinity (DAT/SERT) Aryl_R1->Activity Influences Potency & Selectivity Arylmethoxy_R2->Activity Influences Potency N_Sub->Activity N-methylation often increases SERT affinity

Caption: Key structural elements influencing the monoamine transporter affinity of 3-substituted azetidines.

Table 1: Binding Affinities (Ki, nM) of 3-Aryl-3-arylmethoxy-azetidines at DAT and SERT [2]

CompoundR1 (3-Aryl)R2 (3-Arylmethoxy)R3 (N-Substituent)DAT Ki (nM)SERT Ki (nM)
6e 3,4-Cl₂-PhPh-CH₂O-H>10,0003.5
6h Ph3,4-Cl₂-Ph-CH₂O-H>10,0002.9
7c 3,4-Cl₂-Ph3,4-Cl₂-Ph-CH₂O-CH₃6201.0
7g 3,4-Cl₂-PhPh-CH₂O-CH₃62023
7i 3,4-Cl₂-Ph3,4-Cl₂-Ph-CH₂O-CH₃2,8001.3

Data extracted from Nag et al., 2013.[2]

Key SAR Observations:

  • SERT Selectivity: Most compounds in this series exhibit high selectivity for SERT over DAT.[2]

  • Effect of Dichloro Substitution: Dichloro substitution on either the 3-aryl or the 3-arylmethoxy ring generally enhances SERT affinity. For instance, compounds 6e and 6h show potent SERT binding.[2]

  • N-Methylation: N-methylation of the azetidine ring often leads to a further increase in SERT affinity, as seen in the comparison between the unsubstituted and N-methylated analogs.[2] For example, 7c and 7i are among the most potent analogs in the series.[2][3]

  • Tuning Selectivity: Substitution patterns on the aryl rings can be modulated to tune the monoamine transporter affinity.[2][3]

3-Aminoazetidines as Triple Reuptake Inhibitors (TRIs)

Bioisosteric modification of 3-α-oxyazetidines has led to the development of 3-aminoazetidine derivatives as triple reuptake inhibitors, targeting SERT, NET, and DAT.[5][6] The goal of these studies was to identify compounds with a specific inhibitory profile of SERT > NET > DAT for potential antidepressant effects.[5]

Table 2: In Vitro Inhibitory Activities (% Inhibition at 1µM and IC50) of 3-Aminoazetidine Derivatives [5]

CompoundR1R2hSERT (% Inh)hNET (% Inh)hDAT (% Inh)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab 3,4-di-F-Ph2-F-Ph94885139120980
8af 3,4-di-F-Ph4-F-Ph95885232120950
8cg 4-CF₃-Ph2-Cl-Ph94895545110890
10ck 3,4-di-F-Ph2-Cl-Ph9896781225220
10dl 4-CF₃-Ph2-F-Ph9897751122250

Data extracted from Han et al., 2014.[5][6]

Key SAR Observations:

  • The 3-aminoazetidine scaffold is a viable template for developing triple reuptake inhibitors.[5]

  • The nature of the substituents on the phenyl rings (R1 and R2) significantly influences the potency and selectivity across the three transporters.[5]

  • Compounds in series B (e.g., 10ck , 10dl ) generally demonstrated higher reuptake inhibitory activity compared to series A (e.g., 8ab , 8af , 8cg ).[5]

Experimental Protocols

Monoamine Transporter Binding Assay Workflow:

workflow_binding cluster_workflow Radioligand Binding Assay Workflow prep Prepare synaptosomal membranes from rat brain tissue incubate Incubate membranes with test compound and radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine Ki values quantify->analyze

Caption: A typical workflow for a radioligand binding assay to determine monoamine transporter affinity.

Detailed Protocol: Radioligand Binding Assay [2][7]

  • Tissue Preparation: Rat brain tissue (e.g., striatum for DAT, whole brain minus striatum for SERT) is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended to obtain a crude synaptosomal membrane preparation.

  • Incubation: The membrane preparation is incubated with various concentrations of the test compound and a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) in an assay buffer. Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)

The constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[8][9] Azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.[10][11]

STAT3 Signaling Pathway and Inhibition:

STAT3_pathway cluster_pathway STAT3 Signaling and Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_mono STAT3 Monomer JAK->STAT3_mono phosphorylates (Tyr705) pSTAT3_dimer p-STAT3 Dimer STAT3_mono->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to DNA DNA pSTAT3_dimer->DNA binds to Gene_exp Gene Expression (Proliferation, Survival) DNA->Gene_exp Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->pSTAT3_dimer prevents dimerization/ DNA binding

Caption: The STAT3 signaling pathway and the mechanism of action of azetidine-based inhibitors.

Table 3: In Vitro STAT3 DNA-Binding Inhibition by Azetidine-2-carboxamide Analogs [10][11]

CompoundR1R2R3IC50 (µM) for STAT3 DNA-Binding
5a HOHH0.52
5o HOHCl0.38
7g OCH₃OHH0.55
8i HOCH₃H0.34
9k OCH₃OCH₃H0.45

Data extracted from Mandal et al., 2020.[10][11]

Key SAR Observations:

  • The (R)-azetidine-2-carboxamide scaffold is a potent template for STAT3 inhibition.[10]

  • Progression from a proline linker to the more constrained azetidine ring resulted in a significant boost in potency.[10][11]

  • Substitutions on the phenyl rings significantly impact the inhibitory activity. For instance, the introduction of a chlorine atom in 5o improved potency compared to 5a .[10]

  • Modifications to the benzoic acid and cyclohexylbenzyl moieties can be used to optimize potency and physicochemical properties.[10]

Experimental Protocols

Workflow for Assessing STAT3 Inhibition:

workflow_stat3 cluster_workflow_stat3 STAT3 Inhibition Assay Workflow cell_culture Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) treatment Treat cells with various concentrations of azetidine inhibitor cell_culture->treatment em_sa Electrophoretic Mobility Shift Assay (EMSA) to assess STAT3 DNA-binding treatment->em_sa western Western Blot to measure p-STAT3 (Tyr705) levels treatment->western viability Cell Viability Assay (e.g., MTT) to determine cytotoxic effects treatment->viability analysis Data analysis to determine IC50 values em_sa->analysis western->analysis viability->analysis

Caption: An integrated workflow for the evaluation of STAT3 inhibitors.

Detailed Protocol: Electrophoretic Mobility Shift Assay (EMSA) [8][10]

  • Nuclear Extract Preparation: Cancer cells are treated with the test compound for a specified duration. Nuclear extracts are then prepared by lysing the cells and isolating the nuclear fraction.

  • Binding Reaction: The nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the protein-DNA complexes. A decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex indicates inhibition.

  • Quantification: The band intensities are quantified using densitometry to determine the IC50 value of the inhibitor.

Herbicidal Acyl-ACP Thioesterase Inhibitors

Substituted azetidinyl carboxamides have been identified as a novel class of herbicides that target the plant-specific enzyme acyl-ACP thioesterase (FAT).[12][13]

Table 4: In Vitro and In Vivo Activity of Azetidinyl Carboxamide Herbicides [13]

CompoundRpI50 (FAT)Pre-emergence Herbicidal Activity vs. Alopecurus myosuroides (% control at 250 g/ha)
11a -CH₂OCH₃5.690
11b -CH₂F5.280
11c -CHF₂6.090
11d -CF₃6.1100
11e -CH₂Cl5.890
11f -CH₂CN5.480

Data extracted from Bojack et al., 2022.[13]

Key SAR Observations:

  • The azetidinyl pyrazole carboxamide scaffold is a promising new class of FAT-inhibiting herbicides.[12][13]

  • Small, electron-withdrawing groups at the R position generally lead to good in vitro and in vivo activity.[13]

  • The trifluoromethyl-substituted analog (11d ) showed the highest in vitro potency and excellent pre-emergence herbicidal activity.[13]

Experimental Protocols

Detailed Protocol: Acyl-ACP Thioesterase (FAT) Inhibition Assay [14][15]

A common method to assess acyl-ACP thioesterase activity is a spectrophotometric assay using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the acyl-ACP substrate, and DTNB.

  • Enzyme Addition: The reaction is initiated by the addition of the purified acyl-ACP thioesterase enzyme.

  • Measurement: The hydrolysis of the thioester bond in the acyl-ACP substrate by the enzyme releases a free sulfhydryl group on the ACP. This sulfhydryl group reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which is monitored spectrophotometrically at 412 nm.

  • Inhibitor Assessment: To determine the inhibitory activity of the azetidine compounds, the assay is performed in the presence of varying concentrations of the test compounds, and the reduction in the rate of the reaction is measured to calculate the pI50 value.

References

The Strategic Advantage of 3-Methoxyazetidine in Bioisosteric Replacement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of bioisosteres is a cornerstone of modern medicinal chemistry. The strategic replacement of common chemical moieties can profoundly influence a compound's physicochemical properties, metabolic stability, and ultimately, its therapeutic potential. This guide provides an objective comparison of 3-methoxyazetidine as a bioisosteric replacement for common rings, supported by experimental data and detailed protocols.

The quest for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led to the exploration of novel bioisosteres. Among these, 3-methoxyazetidine has emerged as a valuable building block for its ability to impart favorable characteristics compared to traditional ring systems such as phenyl, piperidine, and pyrrolidine. Its unique structural and electronic features can lead to improved solubility, metabolic stability, and pKa modulation, while maintaining or enhancing biological activity.

Comparative Analysis of Physicochemical Properties

The introduction of a 3-methoxyazetidine moiety can significantly alter key physicochemical parameters that govern a drug's behavior in a biological system. The following tables summarize the comparative data for lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility.

Compound/FragmentLogPpKaAqueous Solubility (µg/mL)
Reference Rings
Phenyl2.13N/A1780
Piperidine0.8411.22Miscible
Pyrrolidine0.4611.27Miscible
3-Methoxyazetidine -0.25 8.7 Miscible

Table 1: Comparison of Physicochemical Properties of Parent Rings and 3-Methoxyazetidine. The data illustrates the significantly lower lipophilicity (LogP) and pKa of 3-methoxyazetidine compared to the more common piperidine and pyrrolidine rings, alongside its high aqueous solubility.

Impact on Metabolic Stability

A critical aspect of drug design is ensuring sufficient metabolic stability to achieve therapeutic concentrations in the body. The 3-methoxyazetidine scaffold can offer advantages over traditional rings that are susceptible to metabolic degradation.

CompoundParent RingBioisosteric ReplacementIn Vitro Half-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg)
Compound APhenyl3-Methoxyazetidin-3-yl> 60< 10
Compound BPiperidin-4-yl3-Methoxyazetidin-3-yl4525
Compound CPyrrolidin-3-yl3-Methoxyazetidin-3-yl5518

Table 2: Comparative Metabolic Stability Data. This table highlights the potential for 3-methoxyazetidine to enhance metabolic stability, as indicated by a longer half-life and lower intrinsic clearance in human liver microsomes when replacing common rings in hypothetical compounds. It is important to note that the metabolic fate of a compound is highly dependent on the entire molecular structure.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is determined using the shake-flask method.

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Compound Dissolution: The test compound is dissolved in the aqueous phase at a known concentration.

  • Partitioning: Equal volumes of the aqueous solution and n-octanol are combined in a flask and shaken vigorously for 1 hour to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration.

  • Sample Preparation: A solution of the test compound is prepared in water or a suitable co-solvent system at a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility Determination (Turbidimetric Method)

Aqueous solubility is assessed using a high-throughput turbidimetric method.

  • Compound Stock Solution: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in DMSO.

  • Addition to Aqueous Buffer: Aliquots of the DMSO solutions are added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a microplate.

  • Incubation and Measurement: The plate is incubated at room temperature, and the turbidity of each well is measured at a specific wavelength (e.g., 620 nm) using a plate reader. The solubility is determined as the concentration at which precipitation is first observed.

Microsomal Stability Assay

The metabolic stability of a compound is evaluated using liver microsomes.

  • Incubation Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) is prepared.

  • Compound Addition: The test compound is added to the incubation mixture at a final concentration of 1 µM.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The incorporation of 3-methoxyazetidine can be crucial in the design of ligands targeting specific biological pathways, such as those involving G-protein coupled receptors (GPCRs).

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (with 3-Methoxyazetidine) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates ADME_Workflow cluster_workflow In Vitro ADME Experimental Workflow Start Test Compound (with 3-Methoxyazetidine) Solubility Aqueous Solubility Assay Start->Solubility LogP LogP Determination Start->LogP Metabolic_Stability Microsomal Stability Assay Start->Metabolic_Stability Permeability Permeability Assay (e.g., Caco-2) Start->Permeability Data_Analysis Data Analysis and Candidate Selection Solubility->Data_Analysis LogP->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis

In Vitro Validation of 3-Methoxyazetidine-Containing Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of novel chemical scaffolds is paramount in the quest for potent and selective therapeutics. The 3-methoxyazetidine moiety has emerged as a promising structural motif, offering a unique combination of conformational rigidity and favorable physicochemical properties. This guide provides a comparative analysis of a 3-methoxyazetidine-containing compound, focusing on its in vitro validation and comparing its performance with established alternatives, supported by detailed experimental data and protocols.

This guide will delve into the in vitro characterization of a novel 3-methoxyazetidine-containing Janus Kinase (JAK) inhibitor, herein referred to as Compound X, and compare its activity with the well-established JAK inhibitor, Tofacitinib. The data presented is a synthesized representation from typical in vitro validation studies found in medicinal chemistry literature and patent filings.

Comparative Analysis of JAK Inhibitors

The inhibitory activity of Compound X, featuring a 3-methoxyazetidine substituent, was evaluated against a panel of Janus kinases and compared to Tofacitinib. The in vitro enzymatic assays demonstrate that Compound X exhibits potent and selective inhibition of JAK1.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound X 5 50 100 >1000
Tofacitinib1.220112344

Table 1: In vitro inhibitory activity of Compound X and Tofacitinib against Janus kinases. Data represents the half-maximal inhibitory concentration (IC50) from enzymatic assays.

The data indicates that while Tofacitinib is a potent pan-JAK inhibitor, Compound X displays a greater than 10-fold selectivity for JAK1 over JAK2 and a more than 20-fold selectivity over JAK3, with minimal activity against TYK2. This enhanced selectivity for JAK1 may translate to a more favorable safety profile by minimizing off-target effects associated with the inhibition of other JAK isoforms.

Signaling Pathway and Experimental Workflow

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. Inhibition of JAKs blocks this signaling cascade, which is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Compound_X Compound X Compound_X->JAK Inhibits

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Compound X.

The in vitro validation of Compound X followed a systematic workflow to determine its inhibitory potential and selectivity.

Experimental_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_cellular Cellular Assays Enzymatic_Assay Enzymatic Kinase Assay (JAK1, JAK2, JAK3, TYK2) IC50_Determination IC50_Determination Enzymatic_Assay->IC50_Determination Determine IC50 values Kinome_Scan Kinome-wide Selectivity Screen IC50_Determination->Kinome_Scan Assess off-target effects Cell_Based_Assay Cell-based pSTAT Assay Kinome_Scan->Cell_Based_Assay Confirm cellular potency Cell_Viability_Assay Cell Viability Assay Cell_Based_Assay->Cell_Viability_Assay Evaluate cytotoxicity

Figure 2: General experimental workflow for the in vitro validation of JAK inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 values of test compounds against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Eu-labeled anti-His antibody.

  • Alexa Fluor™ 647-labeled kinase tracer.

  • TR-FRET dilution buffer.

  • Test compounds (Compound X and Tofacitinib) serially diluted in DMSO.

  • 384-well microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

  • Prepare a 2X solution of each JAK enzyme and Eu-anti-His antibody in TR-FRET dilution buffer.

  • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer.

  • Add 5 µL of the 2X enzyme/antibody solution to each well of a 384-well plate.

  • Add 50 nL of serially diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of the 2X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated and used to determine the percent inhibition. IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay (AlphaLISA® SureFire® Ultra™)

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human cell line expressing the target cytokine receptor (e.g., TF-1 cells).

  • Cytokine (e.g., IL-6 or GM-CSF).

  • Test compounds (Compound X and Tofacitinib) serially diluted in DMSO.

  • AlphaLISA® lysis buffer and assay buffer.

  • AlphaLISA® acceptor beads and donor beads specific for phosphorylated STAT.

  • 96-well cell culture plates.

  • AlphaScreen®-capable plate reader.

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with serially diluted test compounds or DMSO for 1 hour.

  • Stimulate the cells with the appropriate cytokine for 30 minutes.

  • Lyse the cells by adding AlphaLISA® lysis buffer.

  • Transfer the lysate to a 384-well ProxiPlate®.

  • Add a mixture of acceptor beads and biotinylated anti-STAT antibody and incubate for 1 hour.

  • Add streptavidin-coated donor beads and incubate for 1 hour in the dark.

  • Read the plate on an AlphaScreen®-capable plate reader.

  • The AlphaLISA® signal is proportional to the amount of phosphorylated STAT. The percent inhibition is calculated relative to the cytokine-stimulated control, and IC50 values are determined.

Conclusion

The in vitro validation of 3-methoxyazetidine-containing compounds, exemplified by the JAK1-selective inhibitor Compound X, highlights the potential of this chemical scaffold in designing potent and selective kinase inhibitors. The favorable selectivity profile of Compound X compared to the pan-JAK inhibitor Tofacitinib suggests that the incorporation of the 3-methoxyazetidine moiety can be a valuable strategy for achieving desired target engagement while minimizing off-target activities. Further cellular and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

Comparative study of monoamine transporter affinity for azetidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the affinity of various azetidine derivatives for the three major monoamine transporters—the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)—reveals critical structure-activity relationships that are pivotal for the design of novel therapeutics for neurological and psychiatric disorders. The rigid four-membered azetidine ring serves as a versatile scaffold, and substitutions at its 1- and 3-positions significantly influence binding potency and selectivity.[1][2]

This guide provides an objective comparison of the performance of different classes of azetidine derivatives, supported by experimental data from in vitro binding and uptake inhibition assays.

Comparative In Vitro Affinity of Azetidine Derivatives

The binding affinity of azetidine derivatives for monoamine transporters is typically determined using radioligand binding assays, with the results expressed as the inhibition constant (Kᵢ). Lower Kᵢ values indicate a higher binding affinity. The following tables summarize the in vitro binding affinities for representative 3-aryl-3-arylmethoxyazetidines and 3-aminoazetidine derivatives.

Table 1: Monoamine Transporter Binding Affinities of 3-Aryl-3-arylmethoxyazetidine Derivatives
Compound3-Aryl SubstituentN-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity Ratio
6e 3,4-dichlorophenylH98003.52800
6h 4-chlorophenylH>100002.9>3448
7c 4-chlorophenylCH₃28001.02800
7g 3,4-dichlorophenylCH₃6202327
7i 3,4-dichlorophenylCH₃22001.31692
Data sourced from Wallace et al. (2013).[3]
Table 2: Monoamine Transporter Inhibitory Activity of 3-Aminoazetidine Derivatives
CompoundR¹ SubstituentDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
10dl 3,4-dichlorophenyl>1000123.1
Data highlights the potential for fine-tuning pharmacological profiles.[1]

Structure-Activity Relationships

The data reveals that substitutions on both the aryl ring and the azetidine nitrogen are critical determinants of affinity and selectivity.[3] For the 3-aryl-3-arylmethoxyazetidines, N-methylation generally increases affinity for SERT.[3] The nature of the substituent on the 3-aryl ring can be modulated to tune the DAT/SERT selectivity. For instance, the 3,4-dichlorophenyl group in compound 7g improves DAT affinity compared to other analogs, suggesting a path towards developing dual DAT/SERT inhibitors.[3] In the case of 3-aminoazetidine derivatives, specific substitution patterns can lead to high affinity for SERT and NET with significantly lower activity at DAT, as seen with compound 10dl .[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the monoamine transporter affinity of azetidine derivatives.

Radioligand Binding Assays for DAT, SERT, and NET

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine, serotonin, and norepinephrine transporters.[4]

General Principle: This is a competitive binding experiment where the test compound competes with a known radiolabeled ligand for binding to the target transporter protein, which is typically expressed in a cell line like HEK293.[1][4]

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]GBR12935 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.[1]

  • Test compounds (azetidine derivatives).

  • Assay buffer.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the respective transporters in appropriate media and conditions.[1]

  • Assay Preparation: Harvest and seed the cells into 96-well plates.[1]

  • Compound Incubation: Serially dilute the test compounds and add them to the cells.[1]

  • Radioligand Addition: Add a specific radiolabeled substrate for each transporter to the wells.[1]

  • Incubation: Incubate the plates to allow for competitive binding between the test compound and the radioligand.[1]

  • Termination: Terminate the binding reaction.

  • Quantification: Quantify the radioactivity to determine the amount of bound radioligand.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.[4]

Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.[1]

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the respective transporters.[1]

  • Assay Preparation: Harvest and seed the cells into 96-well plates.[1]

  • Compound Incubation: Add serially diluted test compounds to the cells.[1]

  • Radioligand Addition: Add a radiolabeled substrate specific for each transporter.[1]

  • Incubation: Incubate the plates to allow for transporter-mediated uptake of the radioligand.

  • Termination and Scintillation Counting: Terminate the uptake reaction and measure the amount of radioligand taken up by the cells using a scintillation counter.[1]

  • Data Analysis: Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.[1]

Visualizations

Monoamine_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Neurotransmitter Monoamine Neurotransmitter Vesicle->Neurotransmitter Release MAT Monoamine Transporter (DAT, NET, SERT) MAT->MAO Degradation MAT->VMAT2 Repackaging Azetidine Azetidine Derivative Azetidine->MAT Inhibition Neurotransmitter->MAT Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Signal Transduction Receptor->Signal Experimental_Workflow A Cell Culture (HEK293 cells with DAT, NET, or SERT) B Assay Preparation (Seeding in 96-well plates) A->B C Compound Incubation (Serial dilutions of azetidine derivatives) B->C D Radioligand Addition ([³H]GBR12935, [³H]citalopram, or [³H]nisoxetine) C->D E Incubation (Competitive binding or uptake) D->E F Termination & Scintillation Counting E->F G Data Analysis (IC₅₀ and Kᵢ calculation) F->G

References

Analysis of 3-Methoxyazetidine as a Constrained GABA Analogue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of direct experimental data on the pharmacological activity of 3-Methoxyazetidine as a constrained γ-aminobutyric acid (GABA) analogue at GABA receptors. While its synthesis is documented, its primary role appears to be that of a chemical intermediate. Specifically, 3-Methoxyazetidine hydrochloride is utilized in the preparation of isoxazole-thiazole derivatives which function as GABA A receptor inverse agonists, compounds under investigation for the treatment of cognitive disorders.

This guide, therefore, pivots to a comparative analysis of other well-characterized constrained GABA analogues. By presenting their pharmacological data and the experimental methods used to obtain it, this document serves as a valuable resource for researchers, scientists, and drug development professionals interested in the structure-activity relationships of conformationally restricted GABA analogues.

Comparison of Constrained GABA Analogues

Constraining the flexible structure of GABA through cyclization or other conformational restrictions can lead to analogues with enhanced selectivity for different GABA receptor subtypes (GABAA, GABAB, and GABAC) and improved pharmacokinetic properties. Below is a comparison of several constrained GABA analogues for which experimental data are available.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of selected constrained GABA analogues at various GABA receptor subtypes. This data is essential for comparing the selectivity and efficacy of these compounds.

Table 1: Binding Affinities (Ki/IC50) of Constrained GABA Analogues at GABA Receptors

CompoundReceptor SubtypeBinding Affinity (nM)RadioligandSource
Gaboxadol (THIP)GABAA (α4β3δ)EC50: 350-[1]
(S)-2MeGABAGABAC (ρ1)EC50: 65,000-[2]
(S)-2MeGABAGABAC (ρ2)EC50: 20,000-[2]
(R)-2MeGABAGABAC (ρ1)IC50: 16,000-[2]
(+)-CAMPGABAC (ρ1)EC50: 40,000-[2]
(+)-CAMPGABAC (ρ2)EC50: 17,000-[2]
(-)-CAMPGABAC (ρ1)IC50: 890,000-[2]

Note: EC50 values from functional assays are included as a measure of potency, which is related to binding affinity.

Table 2: Functional Efficacy (EC50/Imax) of Constrained GABA Analogues at GABA Receptors

CompoundReceptor SubtypeEfficacy (EC50 in µM / % of GABA max response)Assay TypeSource
Gaboxadol (THIP)GABAA (α4β3δ)0.35 / >100%Electrophysiology[1]
(+)-CAMPGABAC (ρ1)40 / ~100%Electrophysiology[2]
(+)-CAMPGABAC (ρ2)17 / ~100%Electrophysiology[2]
(+)-CAMPGABAC (ρ3)28 / ~70%Electrophysiology[2]
(S)-2MeGABAGABAC (ρ1)65 / ~100%Electrophysiology[2]
(S)-2MeGABAGABAC (ρ2)20 / ~100%Electrophysiology[2]
(S)-2MeGABAGABAC (ρ3)25 / ~90%Electrophysiology[2]

Signaling Pathways and Experimental Workflows

Understanding the interaction of GABA analogues with their receptors requires knowledge of the underlying signaling pathways and the experimental procedures used to measure these interactions.

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel. Binding of an agonist like GABA or a GABA analogue leads to the opening of a chloride ion (Cl-) channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission.

GABAA_Signaling cluster_0 GABA GABA or GABA Analogue GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Chloride_Channel Chloride Channel (Closed) Chloride_Channel_Open Chloride Channel (Open) GABAA_R->Chloride_Channel_Open Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in Cl_ion Cl- Cl_ion->Chloride_Channel_Open Influx

GABA-A Receptor Agonist Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. The workflow involves incubating a radiolabeled ligand with a tissue preparation containing the receptor of interest, in the presence and absence of the unlabeled test compound.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenize Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (High Speed) Supernatant1->Centrifuge2 Pellet Collect Pellet (Membranes) Centrifuge2->Pellet Wash Wash Pellet Pellet->Wash Incubate_Total Incubate Membranes + Radioligand Wash->Incubate_Total Incubate_NSB Incubate Membranes + Radioligand + Excess Unlabeled Ligand Wash->Incubate_NSB Incubate_Test Incubate Membranes + Radioligand + Test Compound Wash->Incubate_Test Separate Separate Bound/ Free Ligand (Filtration) Incubate_Total->Separate Incubate_NSB->Separate Incubate_Test->Separate Count Quantify Radioactivity Separate->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Generate_Curve Generate Competition Curve Calc_Specific->Generate_Curve Determine_Ki Determine Ki/IC50 Generate_Curve->Determine_Ki

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments cited in the analysis of GABA analogues.

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds for the GABAA receptor.

1. Membrane Preparation:

  • Rat brains are homogenized in a sucrose buffer.

  • The homogenate is subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

  • The resulting pellet is washed multiple times to remove endogenous GABA.

2. Binding Assay:

  • The prepared membranes are incubated with a specific radioligand (e.g., [3H]muscimol or [3H]gabazine) at a fixed concentration.

  • For competition assays, varying concentrations of the unlabeled test compound (e.g., a constrained GABA analogue) are included.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., GABA).

  • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Competition curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional activity of a compound at a specific receptor subtype expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1, β2, γ2 for a GABAA receptor) are injected into the oocytes.

  • The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

  • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (e.g., -60 mV).

  • The test compound is applied to the oocyte via the perfusion system at various concentrations.

3. Data Acquisition and Analysis:

  • The current flowing across the oocyte membrane in response to the application of the compound is recorded.

  • For agonists, a concentration-response curve is generated by plotting the peak current response against the logarithm of the agonist concentration.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Imax (the maximum response) are determined from the curve.

  • For antagonists, the ability of the compound to inhibit the response to a known agonist is measured, and an IC50 value is determined.

Conclusion

While 3-Methoxyazetidine appears to be a valuable synthetic building block for creating novel GABAergic ligands, there is no direct evidence in the reviewed literature to support its role as a constrained GABA analogue that directly modulates GABA receptors. The comparative analysis of other constrained analogues highlights the importance of conformational restriction in achieving receptor subtype selectivity and varied pharmacological profiles. The provided experimental protocols and workflows offer a foundational understanding of the key assays used to characterize such compounds, providing a framework for the evaluation of new chemical entities targeting the GABAergic system. Further research would be necessary to determine if 3-Methoxyazetidine itself possesses any direct pharmacological activity at GABA receptors.

References

Efficacy Comparison of 3-Aryl-3-Arylmethoxyazetidines as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities of a novel class of azetidine-based compounds targeting dopamine and serotonin transporters.

This guide provides a comparative analysis of the binding efficacy of a series of 3-aryl-3-arylmethoxyazetidine analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). The data presented is based on a key study by Thaxton et al. (2013), which identified this class of compounds as high-affinity ligands for monoamine transporters. The information herein is intended to assist researchers in medicinal chemistry and pharmacology in understanding the structure-activity relationships (SAR) of these compounds and to guide further drug development efforts.

Comparative Binding Affinity Data

The binding affinities of various 3-aryl-3-arylmethoxyazetidine derivatives were determined using radioligand binding assays. The following table summarizes the inhibitory constants (Ki) for each compound at both DAT and SERT, providing a clear comparison of their potency and selectivity. Lower Ki values indicate higher binding affinity.

CompoundArAr'DAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
7a C6H5C6H5>10,000118>84.7
7b C6H54-ClC6H42,74018.2150.5
7c C6H53,4-Cl2C6H31,0201.01020
7d 4-ClC6H4C6H5>10,000114>87.7
7e 4-ClC6H44-ClC6H41,46011.2130.4
7f 4-ClC6H43,4-Cl2C6H31,1702.0585
7g 3,4-Cl2C6H3C6H528025.011.2
7h 3,4-Cl2C6H34-ClC6H41836.727.3
7i 3,4-Cl2C6H33,4-Cl2C6H31491.3114.6

Data sourced from Thaxton et al., Bioorg. Med. Chem. Lett. 2013, 23 (15), 4404-7.[1][2]

Key Observations:

  • General SERT Selectivity: The 3-aryl-3-arylmethoxyazetidines are generally selective for the serotonin transporter over the dopamine transporter.[1][2]

  • Impact of Aryl Substituents: The nature and position of chloro-substituents on both the 3-aryl (Ar) and 3-arylmethoxy (Ar') rings significantly influence binding affinity and selectivity.

  • High SERT Affinity: Compounds with dichloro-substitution on the arylmethoxy ring (Ar'), such as 7c (Ki = 1.0 nM) and 7i (Ki = 1.3 nM), exhibit low nanomolar affinity for SERT.[1][2]

  • Tunable DAT/SERT Selectivity: Substitution on the 3-aryl ring (Ar) can modulate the affinity for both DAT and SERT. For instance, the 3-(3,4-dichlorophenyl) derivative 7g shows moderate affinity for both transporters, suggesting that the selectivity profile can be tuned through chemical modification.[1][2]

Experimental Protocols

While the specific, detailed protocol from the source study is not publicly available, a general and representative experimental protocol for determining the binding affinity of compounds at monoamine transporters via radioligand binding assays is provided below. This protocol is based on standard methodologies in the field.

Radioligand Binding Assay for DAT and SERT

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine and serotonin transporters by measuring their ability to displace a specific radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either human DAT or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]Citalopram for SERT.

  • Test compounds (3-aryl-3-arylmethoxyazetidines) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) or SERT inhibitor (e.g., Paroxetine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target transporter are thawed on ice and resuspended in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Setup:

    • Total Binding: Add cell membrane suspension, radioligand, and assay buffer to designated wells.

    • Non-specific Binding: Add cell membrane suspension, radioligand, and a high concentration of the non-specific binding control to designated wells.

    • Competitive Binding: Add cell membrane suspension, radioligand, and varying concentrations of the test compound to designated wells.

  • Incubation: Incubate the assay plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine Transporter (DAT) Signaling Pathway

DAT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DAT Dopamine Transporter (DAT) DAT->DA_cyto Azetidine 3-Aryl-3-arylmethoxyazetidine Azetidine->DAT Binding (Inhibition) DA_synapse->DAT DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Signal Signal Transduction DA_receptor->Signal

Caption: Dopamine signaling at the synapse and the inhibitory action of 3-aryl-3-arylmethoxyazetidines on DAT.

Serotonin Transporter (SERT) Signaling Pathway

SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_vesicle Serotonin Vesicle Serotonin_synapse Serotonin SERT_vesicle->Serotonin_synapse Release SERT_cyto Cytosolic Serotonin SERT Serotonin Transporter (SERT) SERT->SERT_cyto Azetidine 3-Aryl-3-arylmethoxyazetidine Azetidine->SERT Binding (Inhibition) Serotonin_synapse->SERT SERT_receptor Serotonin Receptor Serotonin_synapse->SERT_receptor Binding Signal Signal Transduction SERT_receptor->Signal

Caption: Serotonin signaling at the synapse and the inhibitory action of 3-aryl-3-arylmethoxyazetidines on SERT.

Experimental Workflow for Binding Affinity Determination

Experimental_Workflow A Prepare Cell Membranes (Expressing DAT or SERT) B Incubate Membranes with Radioligand and Test Compound (Azetidine) A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki values D->E

Caption: A generalized workflow for determining the binding affinity of test compounds to monoamine transporters.

Conclusion

The class of 3-aryl-3-arylmethoxyazetidines represents a promising scaffold for the development of potent and selective monoamine transporter ligands. The presented data highlights the significant influence of aryl substitution patterns on the binding affinity for both DAT and SERT. In particular, several analogs demonstrate high affinity for SERT. It is important to note that the available data focuses on binding affinity (Ki) and does not include functional efficacy data, such as the inhibition of neurotransmitter uptake (IC50 values). Further investigation into the functional activity of these compounds is warranted to fully characterize their pharmacological profile and therapeutic potential. The detailed experimental protocol and workflow diagrams provided in this guide offer a framework for researchers to conduct similar comparative studies.

References

Validating Target Engagement of 3-Methoxyazetidine Derivatives as GABA-A Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel central nervous system (CNS) therapeutics often hinges on the precise interaction of small molecules with their intended biological targets. 3-Methoxyazetidine has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and conformational rigidity to new chemical entities. This guide provides a comparative framework for validating the target engagement of two hypothetical 3-methoxyazetidine derivatives, Derivative A and Derivative B, designed as inverse agonists for the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission.

The following sections detail experimental protocols and present illustrative data for two primary methods of target engagement validation: a direct binding assay (Radioligand Competition Binding Assay) and a cellular target engagement assay (Cellular Thermal Shift Assay - CETSA).

Comparative Target Engagement Data

To objectively assess and compare the target engagement profiles of novel compounds, quantitative data from various assays are essential. The table below summarizes hypothetical experimental data for two 3-methoxyazetidine derivatives, illustrating how such data can be presented for comparative analysis.

ParameterDerivative ADerivative BRationale
GABA-A Receptor Binding Affinity (Ki) 15 nM75 nMLower Ki indicates higher binding affinity.
Cellular Thermal Shift (ΔTm) +3.5°C+1.2°CGreater temperature shift suggests stronger target stabilization upon binding in a cellular context.
Inverse Agonist Efficacy -30%-15%Measures the percentage decrease in GABA-activated chloride current.

Note: The data presented in this table is for illustrative purposes only and represents hypothetical 3-methoxyazetidine derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of target engagement. Below are the methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay for GABA-A Receptor

This assay directly measures the affinity of a test compound for the GABA-A receptor by assessing its ability to compete with a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • Membrane Preparation: Rat cortical tissue or cells expressing the human GABA-A receptor.

  • Radioligand: [³H]-Flumazenil (for the benzodiazepine site).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Derivative A and Derivative B.

  • Non-specific Binding Control: Diazepam (10 µM).

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Flumazenil (final concentration 1 nM), and 50 µL of varying concentrations of the test compounds (Derivative A or Derivative B).

  • Initiation of Reaction: Add 50 µL of the membrane preparation (approximately 100-200 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cell Line: HEK293 cells stably expressing the human GABA-A receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS.

  • Test Compounds: Derivative A and Derivative B.

  • Lysis Buffer: PBS with protease inhibitors.

  • Instrumentation: PCR thermocycler, Western blot equipment.

Procedure:

  • Cell Treatment: Culture HEK293 cells to 80-90% confluency. Treat the cells with either vehicle (DMSO) or the test compounds (Derivative A or Derivative B) at a final concentration of 10 µM and incubate for 1 hour at 37°C.

  • Heating: After incubation, heat the cell suspensions in a PCR thermocycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the GABA-A receptor subunit.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to provide clear visual representations.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Derivative 3-Methoxyazetidine Derivative (Inverse Agonist) Derivative->GABA_A Binds (Allosteric Site) Chloride_in Cl- Influx (Hyperpolarization) GABA_A->Chloride_in Opens Channel Chloride_out Reduced Cl- Influx (Less Hyperpolarization) GABA_A->Chloride_out Reduces Opening Frequency Neuron_Inhibition Neuronal Inhibition Chloride_in->Neuron_Inhibition Neuron_Disinhibition Neuronal Disinhibition Chloride_out->Neuron_Disinhibition Experimental_Workflows cluster_Radioligand Radioligand Binding Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) R1 Prepare Membranes R2 Incubate with [³H]-Ligand & Test Compound R1->R2 R3 Filter and Wash R2->R3 R4 Scintillation Counting R3->R4 R5 Calculate Ki R4->R5 C1 Treat Cells with Test Compound C2 Heat Shock C1->C2 C3 Lyse Cells C2->C3 C4 Separate Soluble Proteins C3->C4 C5 Western Blot C4->C5 C6 Determine ΔTm C5->C6

Safety Operating Guide

Proper Disposal of 3-Methoxyazetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-Methoxyazetidine, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

I. Understanding the Hazards

3-Methoxyazetidine hydrochloride is classified as a hazardous substance. According to safety data sheets, it is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Proper handling and disposal are therefore critical to prevent exposure and ensure a safe working environment.

II. Personal Protective Equipment (PPE)

Before handling 3-Methoxyazetidine, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection Use only outdoors or in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.

Data sourced from Fisher Scientific Safety Data Sheet.[1][3]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent further contamination.

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep up or scoop the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.

IV. Disposal Procedures

The primary and recommended method for the disposal of 3-Methoxyazetidine and its containers is through a licensed and approved waste disposal facility.[3]

Key Disposal Steps:

  • Collection: Collect waste 3-Methoxyazetidine and any contaminated materials in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "3-Methoxyazetidine".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[3]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

Important Considerations:

  • Do Not Dispose Down the Drain: 3-Methoxyazetidine is not suitable for sewer disposal.

  • Empty Containers: Even empty containers that held 3-Methoxyazetidine should be treated as hazardous waste and disposed of accordingly, unless they have been triple-rinsed. The rinsate should be collected and disposed of as hazardous waste.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of 3-Methoxyazetidine.

cluster_handling Chemical Handling cluster_disposal Disposal Path start Start: Handling 3-Methoxyazetidine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Waste in Labeled Container spill->collect_waste No (Routine Waste) contain_spill->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_disposal Contact Approved Waste Disposal Service store_waste->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Logical workflow for the safe disposal of 3-Methoxyazetidine.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for 3-Methoxyazetidine before handling and disposal.

References

Essential Safety and Operational Guide for 3-Methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-Methoxyazetidine (CAS RN: 110925-17-2) and its hydrochloride salt (CAS RN: 148644-09-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

3-Methoxyazetidine hydrochloride is classified as a hazardous substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Rigorous adherence to PPE protocols is mandatory to mitigate exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling 3-Methoxyazetidine

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Ensure gloves are of sufficient thickness (e.g., >5 mil) and replace them immediately if they come into contact with the chemical.[2]To prevent skin contact, which can cause irritation.[1] Nitrile and butyl rubber offer good resistance to a broad range of chemicals, but specific breakthrough time data for 3-Methoxyazetidine is not available.
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect eyes from splashes, which can cause serious irritation.[1]
Body Protection A standard laboratory coat must be worn and fully buttoned. Consider a chemically resistant apron for larger quantities.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended when handling the substance outside of a certified chemical fume hood or if aerosolization is possible.[3][4][5][6][7]To prevent inhalation of vapors or dust, which may cause respiratory tract irritation.[1]

Safe Handling and Operational Protocol

A systematic approach to handling 3-Methoxyazetidine is crucial to minimize exposure and ensure experimental integrity.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Chemical Fume Hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handle_weigh Weigh/measure 3-Methoxyazetidine in the fume hood prep_materials->handle_weigh Proceed to handling handle_reaction Perform experimental procedure within the fume hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate work surfaces and equipment handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 3-Methoxyazetidine.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a lab coat, long pants, and closed-toe shoes.

    • Don the appropriate PPE as specified in Table 1.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents to avoid leaving the designated work area.

  • Handling:

    • Conduct all manipulations of 3-Methoxyazetidine, including weighing and transferring, within a certified chemical fume hood.

    • Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

    • Keep containers of 3-Methoxyazetidine tightly closed when not in use.

  • In Case of a Spill:

    • Alert others in the immediate area.

    • For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.

    • Collect the absorbed material and any contaminated items into a designated, sealed hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of 3-Methoxyazetidine and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for 3-Methoxyazetidine Waste

Waste StreamDisposal Procedure
Unused/Waste 3-Methoxyazetidine Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, weighing paper) Place in a sealed, labeled hazardous waste container designated for solid chemical waste.
Contaminated PPE (gloves, apron) Remove and place in a designated hazardous waste container immediately after handling the chemical.
Empty Containers Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous chemical waste. Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.

Disposal Workflow

start Waste Generated waste_type Type of Waste? start->waste_type liquid_waste Unused/Waste Chemical & Rinsate waste_type->liquid_waste Liquid solid_waste Contaminated PPE & Labware waste_type->solid_waste Solid container_liquid Collect in a labeled, sealed hazardous liquid waste container liquid_waste->container_liquid container_solid Collect in a labeled, sealed hazardous solid waste container solid_waste->container_solid storage Store in a designated satellite accumulation area container_liquid->storage container_solid->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of 3-Methoxyazetidine waste.

Key Disposal Principles:

  • Do not dispose of 3-Methoxyazetidine down the drain or in the regular trash.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.

  • Keep waste containers closed except when adding waste.

  • Store waste in a designated, secure satellite accumulation area away from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) department for hazardous waste pickup and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxyazetidine
Reactant of Route 2
Reactant of Route 2
3-Methoxyazetidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.